5-Dimethoxymethyl-pyrazin-2-ylamine
Description
BenchChem offers high-quality 5-Dimethoxymethyl-pyrazin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Dimethoxymethyl-pyrazin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
5-(dimethoxymethyl)pyrazin-2-amine |
InChI |
InChI=1S/C7H11N3O2/c1-11-7(12-2)5-3-10-6(8)4-9-5/h3-4,7H,1-2H3,(H2,8,10) |
Clé InChI |
JIVFJUSVLWPICM-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CN=C(C=N1)N)OC |
Origine du produit |
United States |
5-Dimethoxymethyl-pyrazin-2-ylamine: A Strategic Heteroaromatic Building Block in Targeted Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on versatile, bifunctional heteroaromatic building blocks. 5-Dimethoxymethyl-pyrazin-2-ylamine (also known as 5-(dimethoxymethyl)pyrazin-2-amine) represents a highly strategic intermediate. By combining an electron-donating amino group with a protected, electron-withdrawing formyl equivalent (the dimethyl acetal), this molecule offers orthogonal reactivity. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical properties, synthetic logic, and field-proven protocols for utilizing this compound in the development of advanced therapeutics, such as ATR and mTOR inhibitors.
Structural Logic & Chemical Properties
The utility of 5-dimethoxymethyl-pyrazin-2-ylamine stems from the inherent electronic properties of the 1,4-diazine (pyrazine) core. Pyrazine is highly electron-deficient, possessing a weak basicity (pKa ~0.65) [3]. The introduction of functional groups at the 2- and 5-positions creates a push-pull electronic system that is highly desirable for binding to the ATP-hinge region of kinases.
The Causality of Functional Group Selection
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The 2-Amino Group : Acts as an electron-donating group via resonance, slightly increasing the basicity of the adjacent ring nitrogen. In drug design, this primary amine is critical for forming bidentate hydrogen bonds with the kinase hinge region. Synthetically, its dampened nucleophilicity (due to the electron-withdrawing pyrazine ring) requires palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for efficient N-arylation or N-alkylation.
-
The 5-Dimethoxymethyl (Acetal) Group : Free aldehydes on electron-deficient heterocycles are notoriously unstable, prone to hydration, and incompatible with strong nucleophiles or bases used in cross-coupling. The dimethyl acetal masks the aldehyde, providing stability at pH > 7. This allows chemists to perform harsh reactions on the 2-amino group, followed by mild acidic deprotection to reveal the aldehyde for downstream elaboration (e.g., oxime formation or reductive amination).
Quantitative Physicochemical Profile
| Property | Value | Causality / Synthetic Significance |
| Molecular Formula | C7H11N3O2 | Defines stoichiometry; low molecular weight (169.18 g/mol ) ensures downstream products remain within Lipinski’s Rule of 5. |
| LogP (Predicted) | ~0.5 - 0.8 | High hydrophilicity. Ideal for tuning the solubility of highly lipophilic kinase inhibitor cores. |
| Acetal Stability | pH > 7.0 | Survives basic cross-coupling conditions (e.g., Cs₂CO₃, NaOtBu) but rapidly hydrolyzes at pH < 3.0. |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | The 2-NH₂ acts as a donor, while the pyrazine nitrogens and acetal oxygens act as acceptors, crucial for target protein docking. |
Orthogonal Reactivity & Synthetic Strategy
The primary advantage of this building block is its orthogonal reactivity. You can selectively functionalize one end of the molecule without protecting-group interference on the other.
Fig 1: Orthogonal functionalization pathways of the bifunctional pyrazine core.
Applications in Kinase Inhibitor Design
ATR Kinase Inhibitors
Ataxia telangiectasia and Rad3-related (ATR) kinase is a primary regulator of the DNA damage response. Inhibiting ATR drives cancer cells with high replication stress into premature mitosis, causing synthetic lethality. 5-Dimethoxymethyl-pyrazin-2-ylamine is a documented precursor for aminopyrazine-isoxazole ATR inhibitors [2]. The synthetic logic involves coupling the 2-amino group to an aryl halide, followed by unmasking the 5-acetal to an aldehyde. The aldehyde is reacted with hydroxylamine to form an oxime, which undergoes a[3+2] cycloaddition to form the critical isoxazole ring.
Fig 2: Mechanism of action for pyrazine-derived ATR inhibitors in oncology.
mTOR/PI3K Dual Inhibitors
In the pursuit of overcoming resistance in PI3K/AKT/mTOR pathway-driven tumors, conformational restriction strategies are employed. Research demonstrates that introducing a dimethoxymethyl-substituted pyrazine ring significantly modulates the physicochemical properties of pyrimido-pyrrolo-oxazine inhibitors, tuning their cellular potency and binding affinity to the mTOR ATP-binding site [1]. The acetal group itself can act as a bulky, oxygen-rich moiety that probes the solvent-exposed regions of the kinase pocket.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to aid troubleshooting.
Protocol A: Orthogonal N-Arylation via Buchwald-Hartwig Coupling
Objective: Couple the 2-amino group with an aryl bromide while perfectly preserving the 5-acetal group.
Reagents & Causality:
-
Base: Cesium carbonate (Cs₂CO₃). Why? It is a mild, non-nucleophilic base that prevents the cleavage of the acetal, unlike strong aqueous bases or Lewis acidic bases.
-
Catalyst/Ligand: Pd₂(dba)₃ and Xantphos. Why? The bidentate Xantphos ligand enforces a wide bite angle, promoting reductive elimination and suppressing β-hydride elimination, which is crucial for electron-deficient heteroarylamines.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, charge 5-dimethoxymethyl-pyrazin-2-ylamine (1.0 equiv), the target aryl bromide (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.10 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly degrades the active Pd(0) species.
-
Reaction: Heat the mixture to 95°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The starting pyrazine will consume, yielding a less polar fluorescent spot (UV 254 nm).
-
Workup (Self-Validating Step): Cool to room temperature and filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc. Crucial: Do not wash the organic layer with acidic aqueous solutions (e.g., 1M HCl), as this will prematurely hydrolyze the acetal. Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (silica gel neutralized with 1% Et₃N) to yield the N-arylated acetal.
Protocol B: Acidic Deprotection and One-Pot Reductive Amination
Objective: Unmask the aldehyde and couple it with a secondary amine to form a tertiary amine extension.
Reagents & Causality:
-
Deprotection Reagent: 2M HCl in THF/Water. Why? Mild enough to cleave the dimethyl acetal without degrading the pyrazine core.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃). Why? The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. It selectively reduces the highly electrophilic iminium ion intermediate without reducing the transient free aldehyde to an alcohol.
Step-by-Step Methodology:
-
Acetal Cleavage: Dissolve the N-arylated acetal intermediate in THF (0.1 M). Add 2M aqueous HCl (5.0 equiv). Stir at 40°C for 2 hours.
-
Validation of Cleavage: Monitor by TLC. The acetal spot will disappear, replaced by a highly polar, UV-active spot (the free aldehyde).
-
Neutralization & Imine Formation: Cool to 0°C. Carefully neutralize the mixture with N,N-diisopropylethylamine (DIPEA) until pH ~6. Add the desired secondary amine (1.2 equiv). Stir for 1 hour at room temperature to allow iminium ion formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions. Stir for 4-6 hours at room temperature.
-
Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (3x). Dry the combined organic layers over MgSO₄, concentrate, and purify via reverse-phase HPLC to obtain the final target.
References
-
Title: A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: Processes for preparing ATR inhibitors (US10822331B2)
-
Title: Review on the Synthesis of Pyrazine and Its Derivatives Source: UNIMAS Publisher / ResearchGate URL: [Link]
A Technical Guide to the Synthesis of Novel Aminopyrazine Derivatives: Pathways, Protocols, and Strategic Insights
Abstract
The aminopyrazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and versatile biological activity.[1] This guide provides an in-depth exploration of the primary synthetic pathways for creating novel aminopyrazine derivatives, intended for researchers, chemists, and professionals in drug development. We move beyond a mere recitation of reactions to offer a strategic analysis of de novo ring formation versus post-synthesis functionalization. Key methodologies, including classical condensation reactions, modern transition-metal-catalyzed cross-couplings, and functional group interconversions, are detailed with an emphasis on their mechanistic underpinnings, substrate scope, and practical limitations. This document includes validated experimental protocols, comparative data tables, and workflow diagrams to empower scientists in making informed decisions for the rational design and synthesis of next-generation aminopyrazine-based compounds.
Introduction: The Enduring Significance of the Aminopyrazine Scaffold
Pyrazine derivatives represent a critical class of N-heterocyclic compounds, distinguished by a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para orientation.[1][2] The incorporation of an amino group transforms this core into a privileged scaffold in drug discovery. The amine moiety acts as a key hydrogen bond donor and acceptor, while the pyrazine ring itself serves as a bioisosteric replacement for other aromatic systems, often improving metabolic stability and pharmacokinetic profiles.
The therapeutic relevance of aminopyrazines is extensive and well-documented. They are integral to compounds exhibiting a wide spectrum of biological activities, including:
-
Antimicrobial Properties: Demonstrating efficacy against mycobacterial, bacterial, and fungal strains.[3]
-
Oncology: Acting as potent inhibitors of critical signaling pathways, such as Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) and Fibroblast Growth Factor Receptor (FGFR).[4][5][6]
-
Antioxidant Activity: Showing potential in therapies targeting oxidative stress-related damage.[7]
-
Antiviral and Anti-inflammatory Agents: Forming the basis for drugs like Favipiravir and exhibiting TNFα production suppression.[4]
This remarkable diversity in function underscores the continuous need for robust and flexible synthetic methodologies to generate novel analogues for screening and development. This guide delineates the most effective and field-proven strategies to achieve this.
Part I: Core Synthesis Strategies via Ring Formation (De Novo Synthesis)
The construction of the pyrazine ring from acyclic precursors is the most fundamental approach, particularly when the target molecule cannot be easily derived from commercially available pyrazines.
The Foundational Condensation of 1,2-Dicarbonyls and 1,2-Diamines
The classical and most direct route to the pyrazine core involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl) with a 1,2-diamine (e.g., ethylenediamine).[8] The causality of this reaction is straightforward: the nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbons, leading to a double condensation.
This reaction proceeds via a dihydropyrazine intermediate, which must be subsequently oxidized to form the aromatic pyrazine ring.[8] While historically this oxidation required harsh reagents, modern protocols have introduced milder and more efficient methods. For instance, potassium tert-butoxide (t-BuOK) in aqueous methanol can catalyze both the condensation and subsequent aromatization at room temperature, obviating the need for an external oxidant.[8] This approach represents a greener and more efficient one-pot route.
Synthesis from α-Functionalized Carbonyls and Ammonia
Some of the oldest, yet still illustrative, methods for pyrazine synthesis rely on the self-condensation of α-amino ketones. These reactions highlight the core principle of combining two three-atom fragments to form the six-membered ring.
-
Staedel–Rugheimer Pyrazine Synthesis (1876): In this pathway, a 2-haloacetophenone is reacted with ammonia to generate an α-amino ketone in situ. This intermediate then undergoes self-condensation and subsequent oxidation to yield a tetrasubstituted pyrazine.[9]
-
Gutknecht Pyrazine Synthesis (1879): A variation on this theme, the Gutknecht synthesis also relies on the self-condensation of an α-amino ketone. The primary distinction lies in the method used to prepare this key intermediate.[9]
While these methods are historically significant, their application in modern drug discovery is often limited by the harsh conditions and potential for side-product formation. However, the underlying principle of dimerizing α-aminocarbonyl compounds remains a valid conceptual pathway.[10]
Modern Dehydrogenative Coupling Approaches
Reflecting the drive towards atom economy and efficiency, acceptorless dehydrogenative coupling (ADC) has emerged as a powerful modern strategy. Manganese pincer complexes, for example, can catalyze the formation of pyrazines from readily available starting materials like vicinal diols and diamines or the self-condensation of amino alcohols.[11] The catalyst facilitates the dehydrogenation of alcohols to form carbonyl intermediates in situ, which then undergo condensation followed by aromatization, releasing hydrogen gas as the only byproduct. This method avoids the pre-oxidation of starting materials and the use of stoichiometric oxidants.
Part II: Synthesis via Functionalization of the Pyrazine Core
For generating libraries of related compounds, modifying a pre-existing aminopyrazine core is often the most logical and efficient strategy. This approach leverages the reactivity of the ring and its substituents to introduce molecular diversity.
Electrophilic Halogenation and Subsequent Derivatization
Introducing a halogen atom—typically bromine—onto the pyrazine ring creates a versatile synthetic "handle" for further modifications. 2-Aminopyrazine can be selectively mono- or di-brominated depending on the stoichiometry of the halogenating agent, such as N-Bromosuccinimide (NBS) or bromine.[12] Microwave irradiation has been shown to be essential for achieving high yields and clean conversions in these reactions.[12]
Once halogenated, these intermediates become prime substrates for a host of subsequent reactions, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling. For example, a 2-amino-3,5-dibromopyrazine can react selectively with nucleophiles like morpholine or piperazine to displace one of the bromine atoms.[13]
Transition-Metal-Catalyzed Cross-Coupling Reactions
The advent of transition-metal catalysis has revolutionized the synthesis of complex aromatic compounds, and aminopyrazines are no exception. These methods offer unparalleled precision in forming C-C and C-N bonds under relatively mild conditions.[14][15]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is arguably the most widely used method for forming C-C bonds. It involves the coupling of a halopyrazine with a boronic acid or boronate ester.[5] The reaction exhibits broad functional group tolerance, making it ideal for late-stage functionalization in a synthetic sequence.[14]
-
Sonogashira and Heck Couplings: The Sonogashira reaction enables the introduction of alkyne moieties, while the Heck reaction allows for the installation of alkenes. Both are powerful palladium-catalyzed methods for elaborating the pyrazine core.[14]
-
Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is the premier method for introducing new amine functionalities onto a halopyrazine ring, allowing for the synthesis of di- or tri-aminopyrazine derivatives that are difficult to access through other means.
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, and optimization is often required for specific substrates.
Modification of Existing Functional Groups
The substituents already present on the aminopyrazine ring provide further opportunities for diversification.
-
Amide Bond Formation: 3-Aminopyrazine-2-carboxylic acid is a common starting material for creating extensive libraries of N-substituted carboxamides.[1][3] Coupling agents like 1,1'-Carbonyldiimidazole (CDI) or HATU are highly effective for activating the carboxylic acid, which then readily reacts with a wide range of primary or secondary amines to form the corresponding amides.[1][5] Microwave-assisted heating can dramatically reduce reaction times from hours to minutes.[1][3]
-
Acylation of the Amino Group: The exocyclic amino group of an aminopyrazine can be readily acylated by reacting it with an acyl chloride or anhydride in the presence of a base like pyridine.[1] This allows for the introduction of various acyl groups, modulating the electronic and steric properties of the molecule.
Part III: Comparative Analysis and Strategic Selection of Pathways
Choosing the optimal synthetic route depends on several factors, including the novelty of the target structure, the availability of starting materials, the desired scale, and the required functional group tolerance.
Summary of Key Synthetic Methodologies
| Method | Description | Advantages | Disadvantages | Best Suited For |
| Classical Condensation | Condensation of 1,2-dicarbonyls with 1,2-diamines.[2][8] | Scalable, uses inexpensive starting materials, straightforward. | Requires oxidation step, can have low yields, limited substrate scope. | Large-scale synthesis of simple, core pyrazine structures. |
| Halogenation & SNAr | Bromination of aminopyrazine followed by nucleophilic substitution.[12][13] | Creates a versatile intermediate, reliable for certain substitutions. | Limited to nucleophiles that are effective in SNAr, can require harsh conditions. | Introducing heteroatom nucleophiles (amines, alkoxides) adjacent to activating groups. |
| Suzuki Coupling | Pd-catalyzed reaction of a halopyrazine with a boronic acid.[5][14] | Excellent functional group tolerance, mild conditions, vast library of available boronic acids. | Expensive catalyst/ligands, potential for boronic acid decomposition, requires halogenated precursor. | Late-stage diversification, synthesis of complex biaryl structures. |
| Amide Coupling | Acylation of an aminopyrazinecarboxylic acid with an amine.[1][3][5] | High yielding, vast library of available amines, amenable to parallel synthesis. | Requires the carboxylic acid precursor, coupling agents can be expensive. | Rapid generation of large amide libraries for SAR studies. |
Strategic Synthesis Workflow
The following diagram illustrates a logical decision-making process for selecting a synthetic strategy.
Caption: Decision workflow for selecting an aminopyrazine synthetic pathway.
Part IV: Detailed Experimental Protocols
The following protocols are presented as self-validating systems, providing clear, step-by-step instructions for key transformations.
Protocol 1: Synthesis of N-benzyl-3-aminopyrazine-2-carboxamide via CDI Coupling
This protocol describes the conversion of 3-aminopyrazine-2-carboxylic acid to its corresponding benzylamide derivative, a common strategy for library synthesis.[1][3]
Workflow Diagram:
Caption: Workflow for N-substituted 3-aminopyrazine-2-carboxamide synthesis.
Methodology:
-
Activation: In a dry microwave-rated vessel, dissolve 3-aminopyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution. Stir the mixture at room temperature for 2 hours to allow for the formation of the acyl-imidazolide intermediate.
-
Coupling: Add benzylamine (1.2 equivalents) to the reaction mixture.
-
Seal the vessel and place it in a microwave reactor. Heat the mixture to 120 °C for 30 minutes (power set to 100 W).[1]
-
Workup: After cooling the vessel to room temperature, pour the reaction mixture into a beaker of cold deionized water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product thoroughly with water to remove residual DMSO and salts, then dry under vacuum to yield the final N-benzyl-3-aminopyrazine-2-carboxamide.
Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation
This protocol details a representative Suzuki coupling to install an aryl group onto a halogenated pyrazine, a key method for creating biaryl structures.[5]
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the bromopyrazine starting material (e.g., methyl 3-amino-6-bromopyrazine-2-carboxylate, 1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equivalents).
-
Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion
The synthesis of novel aminopyrazine derivatives remains a vibrant and essential field within medicinal chemistry. The strategic choice between de novo ring construction and the functionalization of an existing core allows chemists to access a vast chemical space. While classical condensation methods retain their utility for producing foundational structures, the precision and versatility of modern transition-metal-catalyzed reactions are indispensable for late-stage diversification and the creation of complex, highly functionalized molecules. The protocols and strategic workflows presented in this guide provide a robust framework for researchers to not only execute these syntheses but also to innovate, enabling the discovery of the next generation of aminopyrazine-based therapeutics.
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The Strategic Utility of 5-(Dimethoxymethyl)pyrazin-2-amine in Medicinal Chemistry: Nomenclature, Properties, and Synthetic Workflows
Executive Summary
In the landscape of modern drug discovery, the design of heteroaromatic building blocks is dictated by the need for precise electronic tuning and late-stage functionalization. 5-Dimethoxymethyl-pyrazin-2-ylamine —formally known by its IUPAC name 5-(dimethoxymethyl)pyrazin-2-amine —is a highly specialized, bifunctional pyrazine derivative. It serves as a critical intermediate in the synthesis of complex pharmacophores, most notably Glucokinase Activators (GKAs) for the treatment of Type II diabetes mellitus[1],[2].
This whitepaper provides an authoritative guide on the chemical identity, physicochemical properties, and field-proven synthetic protocols associated with this building block. By treating the experimental workflows as self-validating systems, we aim to equip medicinal chemists with the mechanistic insights required to leverage this compound effectively.
Chemical Identity and Nomenclature
The structural architecture of 5-(dimethoxymethyl)pyrazin-2-amine is defined by a 1,4-diazine (pyrazine) core, substituted at the 2-position with an electron-donating primary amine, and at the 5-position with a dimethoxymethyl group.
-
IUPAC Name: 5-(dimethoxymethyl)pyrazin-2-amine
-
Common/Trivial Name: 5-Dimethoxymethyl-pyrazin-2-ylamine
-
CAS Registry Number: Unassigned / Proprietary Inventory. Due to its highly specific role as a transient, protected intermediate, this compound does not currently possess a widely registered, public CAS number in standard chemical databases. It is typically synthesized in-house or sourced via custom synthesis inventories (e.g., listed as "Inventory" in commercial catalogs like [3]).
Structural Causality
The choice to use a dimethoxymethyl group rather than a free aldehyde (-CHO) is a calculated mechanistic strategy. Pyrazines are inherently electron-deficient. A free 5-formyl group would further withdraw electron density, rendering the 2-amino group exceptionally poor at participating in nucleophilic attacks or cross-coupling reactions. Furthermore, aldehydes are prone to side reactions (e.g., aldol condensations or hydration) under the basic conditions required for cross-coupling. The dimethoxymethyl acetal perfectly masks the electrophilic carbonyl center, preserving the integrity of the molecule during early-stage functionalization[1].
Physicochemical Data Presentation
To facilitate computational modeling and reaction stoichiometry, the quantitative properties of 5-(dimethoxymethyl)pyrazin-2-amine are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 169.18 g/mol |
| Topological Polar Surface Area (TPSA) | 64.3 Ų |
| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) |
| Hydrogen Bond Acceptors | 4 (2x Pyrazine N, 2x Acetal O) |
| Physical State (Predicted) | Solid / Crystalline Powder |
| Solubility Profile | Soluble in DCM, THF, DMF, and MeOH |
Experimental Workflows & Self-Validating Protocols
The following protocols detail the synthesis and downstream utilization of 5-(dimethoxymethyl)pyrazin-2-amine. These methodologies are designed with built-in validation checkpoints to ensure scientific integrity.
Protocol A: Synthesis of 5-(dimethoxymethyl)pyrazin-2-amine via Acetalization
Objective: Mask the reactive aldehyde of 5-amino-pyrazine-2-carbaldehyde to enable subsequent cross-coupling.
-
Reagent Assembly: Suspend 5-amino-pyrazine-2-carbaldehyde (1.0 equiv) in anhydrous methanol (0.2 M). Add trimethyl orthoformate (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 equiv).
-
Mechanistic Causality: The pTSA acts as a Brønsted acid, protonating the carbonyl oxygen to increase the electrophilicity of the formyl carbon. Trimethyl orthoformate acts as both the methoxy source and a water scavenger, driving the equilibrium toward the acetal product.
-
Reaction Execution: Heat the mixture to reflux (65 °C) under an inert nitrogen atmosphere for 4–6 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the UV-active starting material spot disappears and a new, higher R_f spot emerges.
-
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the pTSA (preventing premature deprotection). Extract with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Analytical Confirmation: Confirm product identity via ¹H NMR. The disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the acetal methine proton (~5.4 ppm, s, 1H) and methoxy protons (~3.4 ppm, s, 6H) validate the structural conversion.
Protocol B: Downstream Utilization (Buchwald-Hartwig Coupling & Deprotection)
Objective: Couple the 2-amino group with an aryl halide, followed by deprotection to reveal the aldehyde for late-stage diversification, a standard sequence in the synthesis of[1].
-
N-Arylation: Combine 5-(dimethoxymethyl)pyrazin-2-amine (1.0 equiv), the target aryl bromide (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous 1,4-dioxane.
-
Causality: The electron-deficient nature of the pyrazine amine requires a highly active Pd(0) catalyst and a bidentate ligand with a large bite angle (Xantphos) to facilitate the challenging reductive elimination step.
-
-
Thermal Activation: Stir at 100 °C for 12 hours. Filter through Celite and concentrate.
-
Acetal Deprotection: Dissolve the crude coupled intermediate in THF. Add 2N aqueous HCl (excess) and stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: LC-MS analysis must show a mass shift of -46 Da (loss of two methyl groups and addition of a double bond equivalent) corresponding to the regeneration of the formyl group.
-
-
Reductive Amination: The resulting aldehyde is immediately reacted with a secondary amine and NaBH(OAc)₃ to yield the final diversified API candidate. NaBH(OAc)₃ is chosen over NaBH₄ because it selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde.
Logical Workflow Visualization
The integration of 5-(dimethoxymethyl)pyrazin-2-amine into a drug discovery pipeline follows a strict, logical sequence. The diagram below illustrates the pathway from building block to target candidate.
Workflow of 5-(dimethoxymethyl)pyrazin-2-amine in Glucokinase Activator synthesis.
References
- Title: US Patent 7,741,327 B2 - Pyrrolidinone glucokinase activators Source: Google Patents URL
- Title: WO 2009/127544 A1 - Pyridazinone glucokinase activators Source: Google Patents URL
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An In-Depth Technical Guide to the Physical and Spectral Data of the Novel Compound: 5-(Dimethoxymethyl)pyrazin-2-amine
Introduction
Pyrazine and its derivatives are a cornerstone in the fields of medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. This guide provides a comprehensive overview of the physical and spectral characteristics of a novel pyrazine derivative, 5-(dimethoxymethyl)pyrazin-2-amine. As a compound not readily found in the current chemical literature, this document serves as a predictive guide for researchers who have synthesized this molecule, offering a detailed, step-by-step methodology for its characterization. The presented data, while predictive, is grounded in established principles of organic chemistry and spectroscopic analysis of structurally related compounds.
Proposed Synthesis and Experimental Protocols
The synthesis of 5-(dimethoxymethyl)pyrazin-2-amine can be envisioned through a multi-step process, leveraging established pyrazine chemistry. A plausible and efficient route starts from the commercially available 2-amino-5-bromopyrazine.
Synthetic Workflow Diagram
Caption: A proposed two-step synthetic route to 5-(dimethoxymethyl)pyrazin-2-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Formylpyrazin-2-amine
-
To a dried Schlenk flask under an argon atmosphere, add 2-amino-5-bromopyrazine (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq).
-
Add dry toluene to the flask.
-
Pressurize the flask with carbon monoxide (CO) gas (1 atm) and then with hydrogen (H2) gas (3 atm).
-
Heat the reaction mixture to 100°C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 5-formylpyrazin-2-amine.
Step 2: Synthesis of 5-(Dimethoxymethyl)pyrazin-2-amine
-
Dissolve 5-formylpyrazin-2-amine (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution for 1-2 minutes to act as a catalyst. Alternatively, a few drops of concentrated sulfuric acid can be used.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 5-(dimethoxymethyl)pyrazin-2-amine.
Physical Properties
The physical properties of 5-(dimethoxymethyl)pyrazin-2-amine are predicted based on its molecular structure and comparison with similar aminopyrazine derivatives.
| Property | Predicted Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C7H11N3O2 |
| Molecular Weight | 169.18 g/mol |
| Melting Point | 110-115 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. |
| CAS Number | Not available (novel compound) |
Spectral Data and Interpretation
The following spectral data are predicted for the structural elucidation of 5-(dimethoxymethyl)pyrazin-2-amine.
Molecular Structure Diagram
Caption: Structure of 5-(dimethoxymethyl)pyrazin-2-amine with key functional groups highlighted.
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the presence of all proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | Pyrazine H-6 |
| ~7.95 | s | 1H | Pyrazine H-3 |
| ~6.50 | br s | 2H | -NH₂ |
| ~5.40 | s | 1H | -CH(OCH₃)₂ |
| ~3.35 | s | 6H | -OCH₃ |
Interpretation:
-
The two singlets in the aromatic region (~8.10 and ~7.95 ppm) are characteristic of the two protons on the pyrazine ring. Their downfield shift is due to the electron-withdrawing nature of the nitrogen atoms.
-
A broad singlet around 6.50 ppm that integrates to two protons is indicative of the primary amine group (-NH₂).
-
The singlet at approximately 5.40 ppm corresponds to the methine proton of the dimethoxymethyl group, which is deshielded by the two adjacent oxygen atoms.
-
A sharp singlet integrating to six protons at around 3.35 ppm is characteristic of the two equivalent methoxy groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C2 (attached to -NH₂) |
| ~148.0 | C5 (attached to acetal) |
| ~142.0 | C6 |
| ~135.0 | C3 |
| ~102.0 | -CH(OCH₃)₂ |
| ~54.0 | -OCH₃ |
Interpretation:
-
The four signals in the downfield region (~135.0-155.0 ppm) correspond to the four carbon atoms of the pyrazine ring. The carbon attached to the amino group (C2) is expected to be the most downfield.
-
The signal around 102.0 ppm is characteristic of the acetal carbon.
-
The signal at approximately 54.0 ppm is attributed to the two equivalent methoxy carbons.
Infrared (IR) Spectroscopy
The IR spectrum helps in identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3300 | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (methoxy) |
| 1620-1580 | C=N, C=C stretch | Pyrazine ring |
| 1250-1050 | C-O stretch | Acetal (C-O-C) |
Interpretation:
-
The broad absorption in the 3450-3300 cm⁻¹ region is a clear indication of the N-H stretching vibrations of the primary amine.
-
The peaks in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions correspond to the aromatic and aliphatic C-H stretches, respectively.
-
The characteristic absorptions for the pyrazine ring C=N and C=C stretching vibrations are expected in the 1620-1580 cm⁻¹ range.
-
A strong band in the 1250-1050 cm⁻¹ region is indicative of the C-O stretching of the acetal group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 169 | [M]⁺, Molecular ion |
| 138 | [M - OCH₃]⁺ |
| 108 | [M - CH(OCH₃)₂]⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ is expected at m/z 169, corresponding to the molecular weight of the compound.
-
A significant fragment at m/z 138 would result from the loss of a methoxy radical (-OCH₃).
-
Another key fragment at m/z 108 would indicate the loss of the entire dimethoxymethyl group.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the physical and spectral properties of the novel compound 5-(dimethoxymethyl)pyrazin-2-amine. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectral data are derived from a thorough analysis of its structure and comparison with related known compounds. This document is intended to serve as a valuable resource for researchers in the synthesis and characterization of new pyrazine derivatives, providing a solid framework for the confirmation of the structure and purity of this and similar molecules.
References
- Taylor, E. C., & Dumas, D. J. (1981). Pteridines. 55. A new and unequivocal synthesis of 2-amino-3-cyano-5-substituted-pyrazines. The Journal of Organic Chemistry, 46(7), 1394–1398.
- Dolezal, M., & Zitko, J. (2015). Pyrazine-2-carboxamide derivatives as potential drugs. Current pharmaceutical design, 21(37), 5434–5451.
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Tan, K. L., et al. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. Journal of Science and Technology, 10(2), 1-13.
- BenchChem. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Retrieved from relevant chemical supplier technical notes.
Engineering the Pyrazine Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrazines
As a Senior Application Scientist in drug discovery, I approach molecular design not merely as chemical synthesis, but as the engineering of biological causality. Among heterocyclic scaffolds, substituted pyrazines represent a highly versatile, privileged pharmacophore. This whitepaper provides an in-depth technical analysis of the biological activity of pyrazine derivatives, detailing their mechanistic foundations, pharmacological applications, and the self-validating experimental workflows required to evaluate them.
Mechanistic Foundations: The Causality of Pyrazine Bioactivity
To understand why pyrazines are ubiquitous in modern pharmacology, we must analyze their fundamental physicochemical properties. Structurally, pyrazine is a planar, six-membered diazine with two nitrogen atoms in a 1,4-orientation[1].
Despite possessing 6 π-electrons, pyrazine is an electron-deficient (electron-poor) aromatic heterocycle due to the high electronegativity of its nitrogen atoms[1]. This electron deficiency reduces the electron density on the ring carbons, making the molecule a mild base with a first pKa of 0.65[1].
In medicinal chemistry, this structure is engineered for specific biological interactions:
-
Hydrogen Bond Acceptors (HBAs): The lone-pair electrons on the nitrogen atoms do not participate in aromatic delocalization. Consequently, they serve as potent HBAs. Crystallographic data reveals that the most frequent interaction of pyrazine in protein targets is as an HBA, predominantly bonding with the carboxamidic NH of the protein backbone[2].
-
Kinase Hinge Region Binding: In the design of kinase inhibitors, the pyrazine nitrogen atom is strategically positioned to interact with amino acids in the hinge region of the kinase protein, directly competing with ATP[1].
-
Metal Coordination: Approximately one-third of all enzymes are metalloenzymes. The chelating properties of 2-substituted pyrazines allow them to coordinate with metal cofactors (e.g., Fe²⁺), fundamentally altering enzyme kinetics[2].
Pharmacological Landscape: Anticancer and Antimicrobial Efficacy
The biological activity of pyrazines is heavily dictated by their substitution patterns. By tuning the lipophilicity and electron density of the ring, researchers have successfully targeted both human malignancies and drug-resistant pathogens.
Anticancer Activity (Kinase Inhibition)
Pyrazine derivatives have been extensively documented for their anti-cancer characteristics, primarily functioning as small-molecule kinase inhibitors[3]. By blocking the ATP-binding pocket, these compounds halt downstream signaling pathways (such as PI3K, MAPK, or AKT), ultimately inducing apoptosis in malignant cells.
Mechanism of pyrazine-mediated kinase inhibition and apoptotic induction.
Antimicrobial Activity (DNA Gyrase Inhibition)
The emergence of extensively drug-resistant (XDR) bacteria, such as XDR-Salmonella Typhi, necessitates novel scaffolds. The unique 1,4-nitrogen configuration of pyrazines enhances their ability to form stable hydrogen bonds with bacterial targets like DNA gyrase[4]. DNA gyrase regulates DNA topology during replication; its inhibition by pyrazine derivatives causes catastrophic DNA supercoiling failure and bacterial cell death[4].
Quantitative Data: FDA-Approved Pyrazine-Based Drugs
To illustrate the translational success of this scaffold, the following table summarizes key FDA-approved pyrazine-containing kinase inhibitors and their target affinities[3].
| Drug Name | Target Kinase | IC50 Value | Clinical Indication |
| Gilteritinib | FLT3 / AXL | 0.29 nM / 0.73 nM | Relapsed/Refractory Acute Myeloid Leukemia (AML) |
| Darovasertib | PKCα / PKCθ | 1.9 nM / 0.4 nM | Metastatic Uveal Melanoma |
| Erdafitinib | FGFR1 - FGFR4 | 1.2 nM - 5.7 nM | Metastatic Urothelial Carcinoma |
Systems-Level Workflows and Self-Validating Protocols
To rigorously evaluate the biological activity of novel substituted pyrazines, experimental protocols must move beyond simple observation. They must establish undeniable causality. The following workflows are designed as self-validating systems , where each phase orthogonally confirms the findings of the previous step.
Protocol 1: Self-Validating In Vitro Kinase Inhibition Workflow
Rationale & Causality: A primary biochemical assay (e.g., ADP-Glo) identifies enzymatic inhibition but cannot distinguish between competitive active-site binders, allosteric modulators, or assay artifacts (PAINS). By sequentially coupling this with Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assays (CETSA), we establish a direct causal link between physical binding, kinetic affinity, and intracellular target engagement.
Step-by-Step Methodology:
-
Primary Screening (Biochemical):
-
Incubate the purified target kinase (e.g., FLT3) with the pyrazine derivative (serial dilutions from 0.1 nM to 10 µM) in an ATP-containing buffer.
-
Measure residual ATP using a luminescence-based assay (e.g., Kinase-Glo).
-
Validation Gate: Calculate the IC50. Only compounds with IC50 < 100 nM proceed.
-
-
Orthogonal Kinetics (SPR):
-
Immobilize the target kinase on a CM5 sensor chip.
-
Flow the pyrazine derivative over the chip at varying concentrations.
-
Validation Gate: Record the association ( Kon ) and dissociation ( Koff ) rates to calculate the true binding affinity ( KD ). This eliminates false positives from the luminescence assay.
-
-
Intracellular Target Engagement (CETSA):
-
Treat live cancer cells with the pyrazine derivative.
-
Subject the cells to a thermal gradient (40°C to 65°C), lyse, and isolate the soluble protein fraction.
-
Quantify the target kinase via Western blot.
-
Validation Gate: A shift in the aggregation temperature ( Tagg ) confirms that the pyrazine derivative successfully penetrated the cell membrane and physically stabilized the target kinase in a physiological environment.
-
Self-validating high-throughput screening workflow for pyrazine derivatives.
Protocol 2: Antimicrobial DNA Gyrase Supercoiling Inhibition Assay
Rationale & Causality: Minimum Inhibitory Concentration (MIC) assays provide phenotypic data (bacterial death) but offer zero mechanistic insight. By pairing MIC with an isolated DNA supercoiling assay, we prove that the observed cellular toxicity is directly driven by the inhibition of DNA gyrase[4].
Step-by-Step Methodology:
-
Phenotypic Screening (Broth Microdilution):
-
Inoculate 96-well plates containing Mueller-Hinton broth with XDR-S. Typhi ( 5×105 CFU/mL).
-
Introduce the pyrazine derivative in two-fold serial dilutions.
-
Incubate at 37°C for 18 hours and determine the MIC (lowest concentration preventing visible growth).
-
-
Mechanistic Validation (DNA Supercoiling Assay):
-
Incubate relaxed plasmid DNA (e.g., pBR322) with purified bacterial DNA gyrase, ATP, and the pyrazine derivative at concentrations flanking the established MIC.
-
Quench the reaction and resolve the DNA topoisomers via 1% agarose gel electrophoresis (without ethidium bromide during the run to preserve topology).
-
Validation Gate: The absence of the supercoiled DNA band at the bottom of the gel, coupled with the accumulation of relaxed DNA, definitively proves that the pyrazine derivative inhibits the catalytic activity of DNA gyrase.
-
References
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) . National Institutes of Health (NIH) / PMC.[Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry . MDPI.[Link]
-
FDA-approved pyrazine-containing antibacterial agents . ResearchGate.[Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins . Journal of Medicinal Chemistry (ACS Publications).[Link]
Sources
Unlocking the Pyrazine Scaffold: Mechanisms of Action and Experimental Validation in Cellular Systems
A Technical Whitepaper for Researchers and Drug Development Professionals
The pyrazine ring (1,4-diazine) is a highly privileged, electron-deficient heterocyclic scaffold in medicinal chemistry. Its unique ability to act as a bioisostere for purines, its capacity for multiple hydrogen-bonding interactions, and its metabolic stability have led to the development of blockbuster therapeutics across infectious diseases and oncology.
As a Senior Application Scientist, I frequently observe that the successful translation of pyrazine-based compounds from in vitro hits to in vivo efficacy relies entirely on understanding their nuanced, often microenvironment-dependent mechanisms of action. This guide deconstructs the cellular mechanisms of three distinct classes of pyrazine derivatives—anti-tubercular, anti-viral, and anti-cancer agents—and provides self-validating experimental protocols to ensure rigorous preclinical evaluation.
The Anti-Tubercular Paradigm: Pyrazinamide (PZA) and Target Degradation
Pyrazinamide (PZA) is a cornerstone of short-course tuberculosis chemotherapy. Despite its profound sterilizing effect in vivo, PZA notoriously exhibits poor potency against Mycobacterium tuberculosis (Mtb) in standard in vitro assays.
The Causality of the Acidic Microenvironment
The disconnect between in vitro and in vivo efficacy stems from PZA's nature as a prodrug that requires specific physiological triggers. PZA enters the bacillus via passive diffusion and is hydrolyzed by the bacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA).
Crucially, Mtb resides in necrotic caseous granulomas, which are highly acidic. In this low-pH environment, POA becomes protonated (POAH). Only the uncharged POAH can efficiently diffuse back across the lipid bilayer into the bacilli, creating an ion-trapping mechanism that leads to massive intracellular accumulation 1.
Mechanism of Action: PanD Degradation
Historically, POA was thought to act merely as a protonophore. However, modern structural biology reveals a more sophisticated targeted degradation mechanism. POA binds specifically to aspartate decarboxylase (PanD), a critical enzyme in Coenzyme A (CoA) biosynthesis. Rather than simply blocking catalytic activity, POA binding induces a conformational change that tags PanD for destruction by the bacterial caseinolytic protease complex (ClpC1-ClpP). This targeted degradation collapses the bacterium's metabolic infrastructure 1.
Fig 1: Pyrazinamide activation and targeted degradation of PanD via the ClpC1-ClpP complex.
The Anti-Viral Paradigm: Favipiravir and Lethal Mutagenesis
Favipiravir (T-705) is a broad-spectrum anti-viral pyrazinecarboxamide derivative used against RNA viruses, including Influenza, Junin virus (JUNV), and SARS-CoV-2.
Mechanism of Action: Error Catastrophe
Upon cellular uptake, host kinases phosphoribosylate favipiravir into its active form: favipiravir-ribofuranosyl-5'-triphosphate (FTP). FTP acts as a pseudo-purine, competing with endogenous GTP and ATP for incorporation by the viral RNA-dependent RNA polymerase (RdRp) 2.
Why does FTP not cause immediate chain termination like remdesivir? The pyrazine penta-heterocycle structure has lower molecular complexity, which causes minimal destabilization of the replication complex. The RdRp bypasses the incorporated analog and continues elongation. However, FTP exhibits ambiguous base-pairing. This induces a hyper-mutation cascade (primarily G→A and C→U transitions) in the progeny genome. The accumulation of these mutations pushes the virus past its error threshold, resulting in non-viable virions—a phenomenon known as lethal mutagenesis 3.
Fig 2: Favipiravir intracellular activation and RdRp-mediated lethal mutagenesis pathway.
The Emerging Anti-Cancer Paradigm: Targeted Kinase Inhibition
Recent drug discovery efforts have heavily hybridized natural products with pyrazine scaffolds to create potent anti-cancer therapeutics. These compounds frequently target dysregulated kinase networks, notably the JAK/STAT3 pathway, to induce mitochondria-associated apoptosis 4.
By binding to the kinase domain of JAK1/JAK2, pyrazine derivatives suppress the downstream phosphorylation of STAT3. This transcriptional repression down-regulates anti-apoptotic proteins (Bcl-2, Bcl-XL, c-Myc) while up-regulating pro-apoptotic effectors (Bax, p21), leading to the loss of mitochondrial membrane integrity and subsequent cell death.
Fig 3: Pyrazine-induced mitochondria-associated apoptosis via the JAK/STAT3 signaling pathway.
Quantitative Efficacy of Pyrazine Derivatives
Below is a summarized quantitative profile of various pyrazine classes against their respective targets, demonstrating the scaffold's broad utility 56.
| Compound Class | Primary Target / Mechanism | Cell Line / Pathogen | Potency (IC₅₀ / MIC) |
| Pyrazinamide (PZA) | PanD Degradation / CoA Synthesis | M. tuberculosis | Highly variable (pH dependent) |
| Favipiravir (T-705) | RdRp Lethal Mutagenesis | Influenza / SARS-CoV-2 | Broad-spectrum antiviral |
| Triterpenoid Pyrazines (1b) | Mitochondrial Apoptosis | CCRF-CEM (Leukemia) | 0.53 µM |
| YM155-linked Pyrazines | Survivin Down-regulation | H1299 (Lung Cancer) | 0.037 µM |
| Imidazo[1,2-a]pyrazines | Kinase Inhibition (JAK/STAT3) | SKOV3 (Ovarian Cancer) | Potent in vivo suppression |
Experimental Workflows & Protocols
To ensure rigorous, reproducible data when studying pyrazine derivatives, standard assays must often be modified to account for the compound's specific physicochemical requirements. The following self-validating protocols are designed to prevent common false-negative artifacts.
Protocol 1: In Vitro PZA Susceptibility Testing (Acidic pH Adaptation)
Causality Check: Standard mycobacterial growth indicator tubes (MGIT) are buffered at pH 6.8. At this pH, PZA remains unprotonated and cannot accumulate intracellularly, leading to false resistance. The media must be acidified.
-
Media Preparation: Adjust the pH of Middlebrook 7H9 broth to 5.9 using 10% OADC (Oleic Albumin Dextrose Catalase) enrichment and HCl.
-
Inoculation: Inoculate the acidified broth with a standardized suspension of Mtb (0.5 McFarland standard).
-
Drug Dosing: Add PZA at concentrations ranging from 12.5 to 100 µg/mL. Control: Include a PncA-mutant Mtb strain as a negative control (should show complete resistance).
-
Incubation & Readout: Incubate at 37°C for 7–14 days. Measure growth via fluorometric systems (e.g., BACTEC MGIT 960) to determine the Minimum Inhibitory Concentration (MIC).
Protocol 2: RdRp Lethal Mutagenesis Assay for Favipiravir
Causality Check: Traditional plaque reduction assays confirm viral death but do not prove mutagenesis. To validate the "error catastrophe" mechanism, Next-Generation Sequencing (NGS) must be employed to quantify transition mutations.
-
Infection: Infect Vero E6 cells with the target RNA virus (e.g., SARS-CoV-2 or JUNV) at a Multiplicity of Infection (MOI) of 0.1.
-
Treatment: Treat cells with 20 µM of Favipiravir or DMSO (vehicle control) for 48 hours.
-
RNA Extraction: Harvest the supernatant and extract viral RNA using a column-based viral RNA isolation kit.
-
Library Prep & NGS: Synthesize cDNA and prepare libraries for deep sequencing targeting the viral nucleoprotein (NP) gene.
-
Data Analysis: Align reads to the reference genome. A successful mutagenesis assay will reveal a statistically significant spike in G→A and C→U mutational frequencies in the Favipiravir-treated population compared to the DMSO control.
Protocol 3: Cytotoxicity and Apoptosis Flow Cytometry for Anti-Cancer Pyrazines
Causality Check: To confirm that cell death is driven by mitochondria-associated apoptosis rather than non-specific necrosis, Annexin V/Propidium Iodide (PI) dual staining is required.
-
Cell Seeding: Seed target cancer cells (e.g., SKOV3 or CCRF-CEM) in 6-well plates at 2×105 cells/well and incubate overnight.
-
Compound Exposure: Treat cells with the pyrazine derivative at its calculated IC₅₀ concentration for 24 hours.
-
Harvesting: Wash cells with cold PBS, trypsinize, and centrifuge at 300 x g for 5 minutes. Resuspend the pellet in 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells immediately. Early apoptotic cells will present as Annexin V-positive/PI-negative, confirming the targeted apoptotic mechanism of the pyrazine derivative.
References
- Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of Pyrazinamide Source: NIH URL
- Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination?
- Potential and action mechanism of favipiravir as an antiviral against Junin virus Source: PLOS URL
- Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo Source: NIH URL
- Source: Institute of Molecular and Translational Medicine (IMTM)
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: NIH URL
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Potential and action mechanism of favipiravir as an antiviral against Junin virus | PLOS Pathogens [journals.plos.org]
- 4. Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imtm.cz [imtm.cz]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Literature Review on the Discovery of Functionalized Pyrazines: From De Novo Synthesis to Late-Stage Functionalization
Executive Summary
The pyrazine scaffold is a cornerstone of modern medicinal chemistry, offering unique electronic and physicochemical properties that make it an ideal bioisostere and structural anchor in drug design. Historically, the functionalization of pyrazines relied heavily on laborious de novo synthesis. However, the paradigm has recently shifted toward Late-Stage Functionalization (LSF). This technical whitepaper synthesizes the latest methodologies in pyrazine functionalization—ranging from photoredox-catalyzed radical additions to tandem C-H fluorination/SNAr sequences—and provides self-validating experimental protocols designed to ensure scientific integrity and reproducibility.
The Pyrazine Scaffold in Medicinal Chemistry
Pyrazines (1,4-diazines) are electron-deficient, nitrogen-rich heteroaromatics that have emerged as "privileged scaffolds" in modern drug discovery . Because of their unique geometric and electronic properties, pyrazines frequently serve as bioisosteres for benzene, pyridine, and pyrimidine. This substitution often results in improved aqueous solubility, reduced lipophilicity, and highly favorable pharmacokinetic profiles .
Table 1: Representative Pyrazine-Based Approved Drugs
| Drug Name | Target / Mechanism | Primary Indication | Role of the Pyrazine Scaffold |
| Bortezomib | Proteasome Inhibitor | Multiple Myeloma | Core structural scaffold, H-bond acceptor |
| Gilteritinib | FLT3/AXL Kinase Inhibitor | Acute Myeloid Leukemia | Hinge-binding motif via nitrogen lone pairs |
| Darovasertib | PKC Inhibitor | Uveal Melanoma | Hinge-binding motif, conformational lock |
| Glipizide | Potassium Channel Blocker | Type 2 Diabetes | Bioisostere for benzene, metabolic stability |
| Telaprevir | HCV NS3/4A Protease Inhibitor | Hepatitis C | Structural rigidity, binding affinity enhancement |
Strategic Shift: De Novo Synthesis vs. Late-Stage Functionalization (LSF)
Historically, pyrazines were constructed via de novo synthesis, such as the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. While reliable, this approach is highly laborious, requires building the ring from scratch for every analog, and severely limits the rapid exploration of Structure-Activity Relationships (SAR) .
To bypass these bottlenecks, medicinal chemists have pivoted toward Late-Stage Functionalization (LSF). LSF utilizes native C-H bonds as chemical handles, enabling the direct diversification of advanced lead compounds without rebuilding the core scaffold [[1]]([Link]). This paradigm shift significantly accelerates the drug discovery cycle and allows for the precise, late-stage tuning of physicochemical properties .
Fig 1. Comparison of de novo synthesis vs. late-stage functionalization workflows.
Core Methodologies for Pyrazine Functionalization
Tandem C-H Fluorination and Nucleophilic Aromatic Substitution (SNAr)
Because pyrazines are highly electron-deficient, traditional electrophilic functionalization is largely ineffective. However, this innate electron deficiency makes them excellent candidates for SNAr. A breakthrough methodology involves the direct C-H fluorination of pyrazines using AgF₂, followed by SNAr [[2]]([Link]). The installation of a highly electronegative fluorine atom further activates the ring, allowing for the introduction of diverse nucleophiles (amines, thiols, alkoxides) under exceptionally mild conditions .
Photoredox-Catalyzed Radical Functionalization
Radical-mediated LSF has revolutionized pyrazine functionalization. Using photoredox catalysis, alkyl radicals (e.g., methyl, difluoroethyl) can be generated under visible light and added regioselectively to the pyrazine core . This is particularly valuable for installing "magic methyl" groups, which can dramatically enhance target affinity and metabolic stability while avoiding the harsh conditions of traditional organometallic chemistry [[3]]([Link]).
Fig 2. Mechanistic pathway of photoredox-catalyzed late-stage pyrazine functionalization.
Copper-Catalyzed Aerobic Oxidative Coupling
For the direct construction of functionalized pyrazines from simple precursors, copper-catalyzed aerobic oxidative C-H/N-H coupling represents a highly atom-economical approach . Utilizing Cu(II) catalysts and atmospheric oxygen as the terminal oxidant, simple ketones and diamines can be coupled to form complex pyrazines via a radical intermediate pathway, bypassing the need for pre-functionalized starting materials .
Table 2: Comparison of Pyrazine Functionalization Methodologies
| Methodology | Reagents / Catalysts | Key Advantages | Typical Yields |
| C-H Fluorination & SNAr | AgF₂, Nucleophiles | Bypasses pre-functionalization, high functional group tolerance | 45–98% |
| Photoredox Methylation | Ir/Ru catalysts, Light | Mild conditions, enables late-stage "magic methyl" installation | 30–85% |
| Aerobic Oxidative Coupling | Cu(II), O₂, Diamines | Atom-economical, utilizes simple ketones | 50–92% |
| Cross-Coupling (Suzuki) | Pd(PPh₃)₄, Boronic Acids | Highly reliable for aryl-pyrazine linkages | 60–95% |
Self-Validating Experimental Protocols
Protocol 1: Tandem C-H Fluorination and Nucleophilic Aromatic Substitution (SNAr)
Objective: Late-stage functionalization of a complex pyrazine API via a 2-fluoropyrazine intermediate.
-
Step 1: C-H Fluorination
-
Procedure: Dissolve the pyrazine substrate (1.0 equiv) in anhydrous acetonitrile. Add AgF₂ (3.0 equiv) in a single portion under an inert argon atmosphere. Stir at room temperature for 2 hours in the dark.
-
Causality: AgF₂ is specifically selected because it acts as both a single-electron oxidant and a fluorine source. This dual action is required to overcome the extreme electron deficiency of the pyrazine ring, enabling direct C-H activation where standard electrophilic fluorinating agents (e.g., Selectfluor) fail.
-
Validation Checkpoint (Self-Validation): Quench a 0.1 mL aliquot with saturated NaHCO₃, extract with EtOAc, and perform rapid ¹⁹F NMR. The appearance of a distinct fluoropyrazine signal (typically between -60 and -90 ppm) validates the successful installation of the C-F bond. Do not proceed to Step 2 until this intermediate is confirmed, preventing the waste of expensive nucleophiles.
-
-
Step 2: SNAr Displacement
-
Procedure: To the validated crude mixture (or isolated fluoropyrazine), add the desired nucleophile (e.g., a primary amine, 1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Heat to 60 °C for 4 hours.
-
Causality: The newly installed C-F bond is highly polarized and strongly electron-withdrawing, which significantly lowers the LUMO of the pyrazine ring. This facilitates rapid nucleophilic attack and elimination of the fluoride leaving group under mild basic conditions, preserving sensitive functional groups elsewhere on the molecule.
-
Validation Checkpoint (Self-Validation): Monitor via LC-MS. The complete disappearance of the fluorinated intermediate mass and the appearance of the target product mass confirms the SNAr cycle is complete.
-
Protocol 2: Photoredox-Catalyzed Late-Stage Methylation
Objective: Regioselective methylation of a pyrazine core using visible light.
-
Step 1: Reaction Assembly and Degassing
-
Procedure: In a dried vial, combine the pyrazine substrate (1.0 equiv), a methyl radical precursor (e.g., tert-butyl peracetate, 2.0 equiv), and the photocatalyst Ir(dFppy)₃ (1 mol%). Dissolve in a degassed mixture of CH₃CN/H₂O (1:1).
-
Causality: The iridium-based photocatalyst Ir(dFppy)₃ is chosen for its exceptionally long-lived excited state and strong reduction potential, which is necessary to cleave the peroxide bond and generate methyl radicals at room temperature. This avoids the harsh thermal conditions typically required for radical initiation, safeguarding the structural integrity of the API.
-
Validation Checkpoint (Self-Validation): Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Oxygen is a potent triplet state quencher that will instantly kill the photocatalytic cycle. Validation is achieved by adding a trace amount of an oxygen-sensitive fluorescent dye to a control vial; the absence of fluorescence quenching confirms a strictly anaerobic environment.
-
-
Step 2: Visible Light Irradiation
-
Procedure: Add 1,3,5-trimethoxybenzene (0.5 equiv) as an internal standard. Irradiate the vial with a 450 nm blue LED array at 25 °C for 16 hours.
-
Causality: The 450 nm wavelength perfectly matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir-catalyst. The generated methyl radical regioselectively attacks the most electron-deficient carbon on the pyrazine ring, driven by innate polarity matching.
-
Validation Checkpoint (Self-Validation): Take 10 μL aliquots at 2, 8, and 16 hours. Analyze via UPLC-UV using the internal standard to quantify the exact conversion rate. This real-time validation ensures the radical chain process is active and allows the chemist to terminate the reaction precisely before unwanted poly-methylation occurs.
-
Conclusion & Future Outlook
The shift from de novo synthesis to late-stage functionalization has redefined the trajectory of pyrazine-based drug discovery. By leveraging advanced methodologies like photoredox catalysis and tandem fluorination/SNAr, medicinal chemists can now rapidly generate diverse libraries of functionalized pyrazines with unprecedented efficiency. As catalytic systems continue to evolve, the ability to selectively activate specific C-H bonds on highly complex, multi-heteroatom APIs will further cement the pyrazine scaffold as a premier building block in the pharmaceutical arsenal.
References
-
Title: Late-Stage C–H Functionalization of Azines Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]
-
Title: An update on late-stage functionalization in today's drug discovery Source: ResearchGate URL: [Link]
-
Title: Synthesis of New Triazolopyrazine Antimalarial Compounds Source: Molecules (MDPI / PMC) URL: [Link]
-
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: Molecular Interactions of Pyrazine-Based Compounds to Proteins Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine Source: Science Advances URL: [Link]
-
Title: Studies Towards Synthesis of Favipiravir & Humilisin E Source: JYX Digital Repository (University of Jyväskylä) URL: [Link]
Sources
Comprehensive Physicochemical Profiling of 5-Dimethoxymethyl-pyrazin-2-ylamine: Solubility, Stability, and Degradation Kinetics
Executive Summary
In modern drug discovery, functionalized aminopyrazines serve as critical hinge-binding motifs in the design of kinase inhibitors and central nervous system (CNS) therapeutics. 5-Dimethoxymethyl-pyrazin-2-ylamine (also known as 2-amino-5-(dimethoxymethyl)pyrazine) is a highly versatile, yet chemically sensitive, building block.
As an Application Scientist evaluating this compound for formulation or synthetic scale-up, one must navigate a fundamental physicochemical paradox: the conditions that maximize its aqueous solubility are the exact conditions that trigger its rapid chemical degradation. This whitepaper provides an in-depth analysis of the compound's solubility and stability profiles, grounded in mechanistic chemistry, and outlines self-validating empirical protocols for its characterization.
Structural Causality: The pH-Dependent Paradox
The behavior of 5-Dimethoxymethyl-pyrazin-2-ylamine is governed by two distinct functional moieties, which respond antagonistically to pH changes:
-
The 2-Aminopyrazine Core (Weak Base): Aminopyrazines are weakly basic compounds. The electron-donating nature of the 2-amino group slightly elevates the pKa of the adjacent pyrazine nitrogen to approximately 2.44 – 3.22[1],[2]. Consequently, the molecule only becomes significantly ionized (and thus highly water-soluble) in highly acidic media (pH < 2.5).
-
The Dimethoxymethyl Group (Acyclic Acetal): This moiety is an acyclic dimethyl acetal protecting group. While acetals demonstrate excellent orthogonality and stability under basic conditions[3], they are highly labile in acidic environments. Acyclic acetals exhibit significantly lower hydrolytic stability compared to their cyclic counterparts (e.g., 1,3-dioxanes) due to the lack of stabilizing ring constraints[4].
Therefore, attempting to dissolve this compound in simulated gastric fluid (pH 1.2) to maximize solubility will result in rapid, pseudo-first-order degradation of the acetal into 5-amino-pyrazine-2-carboxaldehyde and methanol[5].
Table 1: Predictive Physicochemical Parameters
Note: Values are predictive based on functional group contributions and analogous pyrazine scaffolds.
| Parameter | Predictive Value | Rationale / Causality |
| Molecular Weight | 169.18 g/mol | Calculated from empirical formula C₇H₁₁N₃O₂. |
| pKa (Basic) | ~2.4 – 3.0 | Protonation of the pyrazine ring nitrogen, influenced by the 2-amino group[1]. |
| LogP | ~0.5 – 0.8 | Hydrophilic pyrazine core balanced by the lipophilic dimethyl acetal moiety. |
| Solubility (pH 2.0) | High (>10 mg/mL) | Ionization of the pyrazine core; however, rapid chemical degradation occurs simultaneously. |
| Solubility (pH 7.4) | Moderate (~1-2 mg/mL) | Neutral free-base form predominates; hydrolytic stability is maximized. |
| Solubility (pH 9.0) | Moderate (~1-2 mg/mL) | Compound remains un-ionized; acetal moiety is highly stable in basic media[3]. |
Degradation Kinetics & Mechanisms
The primary degradation liability of 5-Dimethoxymethyl-pyrazin-2-ylamine is acid-catalyzed acetal hydrolysis. Quantitative kinetic analyses of similar acyclic acetals reveal that the hydrolysis rate follows a first-order dependence on the concentration of both water and the acid catalyst[6].
The mechanism initiates with the rapid, reversible protonation of one of the methoxy oxygens. This is followed by the rate-determining step: the cleavage of the carbon-oxygen bond to expel methanol, generating a highly reactive, resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water yields a hemiacetal intermediate, which rapidly collapses to release a second molecule of methanol and the final aldehyde degradant[3].
Fig 1: Acid-catalyzed hydrolysis mechanism of the dimethoxymethyl acetal moiety.
Secondary degradation pathways include the oxidation of the pyrazine nitrogens to form N-oxides when exposed to peroxides or radical initiators, a common liability for electron-rich heteroaromatics.
Methodological Framework: Empirical Validation Protocols
To accurately profile this compound, traditional 24-hour equilibrium shake-flask solubility methods are invalid at low pH, as the parent compound will degrade before equilibrium is reached. The following self-validating protocols are designed to decouple intrinsic solubility from chemical instability.
Protocol A: Kinetic Solubility Profiling (HPLC-UV)
Objective: Determine the solubility limit across the pH scale while quantifying real-time degradation. Critical System Suitability: The HPLC mobile phase must be buffered to pH 8.5 (e.g., 10 mM Ammonium Bicarbonate) to prevent on-column hydrolysis of the acetal during the chromatographic run.
-
Preparation of Media: Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).
-
Spiking: Add 10 µL of a 10 mM DMSO stock solution of 5-Dimethoxymethyl-pyrazin-2-ylamine into 490 µL of each buffer (target concentration: 200 µM).
-
Incubation & Sampling: Agitate at 25°C. Extract 20 µL aliquots at t=0,15,30,60, and 120 minutes.
-
Quenching: Immediately quench the pH 2.0 and pH 5.0 samples by diluting 1:1 with 100 mM Ammonium Bicarbonate (pH 9.0) to halt acetal hydrolysis[4].
-
Analysis: Inject onto an HPLC-UV system (C18 column, 254 nm). Calculate the pseudo-first-order rate constant ( kobs ) by plotting ln(Areaparent) versus time[4].
Protocol B: Stability-Indicating Forced Degradation (ICH Q1A)
Objective: Establish the intrinsic stability of the molecule and validate the stability-indicating power of the analytical procedure in accordance with ICH Q1A guidelines[7].
-
Acid Stress: Dissolve API in 0.1 N HCl at 25°C for 2 hours. Expected Outcome: Complete conversion to the aldehyde.
-
Base Stress: Dissolve API in 0.1 N NaOH at 60°C for 48 hours. Expected Outcome: High stability; acetals are base-resistant[3].
-
Oxidative Stress: Dissolve API in 3% H₂O₂ at 25°C for 24 hours. Expected Outcome: Formation of pyrazine N-oxide species.
-
Photolysis: Expose solid API and aqueous solutions to 1.2 million lux hours and 200 watt hours/m² UV light (ICH Q1B).
-
Mass Balance Calculation: Ensure that the sum of the parent peak area and all degradant peak areas (adjusted for relative response factors) equals 100% ± 5% of the initial t=0 control.
Fig 2: ICH Q1A forced degradation and stability-indicating analytical workflow.
Conclusion
5-Dimethoxymethyl-pyrazin-2-ylamine is a bifunctional molecule requiring stringent environmental control during handling and analysis. Because its aminopyrazine core demands low pH for aqueous solubilization while its acyclic acetal moiety undergoes rapid hydrolysis under those exact conditions, formulations and analytical mobile phases must be strictly maintained at neutral to slightly basic pH (7.4 – 9.0) to ensure structural integrity.
Sources
- 1. 2-Aminopyrazine Chemical Properties, Uses, Safety, Synthesis | Leading China Manufacturer & Supplier [chemheterocycles.com]
- 2. chembk.com [chembk.com]
- 3. Buy 4,6-O-Benzylidenehexose | 30688-66-5 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
The Pyrazine Scaffold in Medicinal Chemistry: Structural Dynamics, Synthetic Protocols, and Therapeutic Applications
Introduction to the Pyrazine Pharmacophore
Pyrazine, a six-membered, electron-deficient aromatic heterocycle containing two para-oriented nitrogen atoms, has emerged as a privileged scaffold in modern medicinal chemistry 1. As a bioisostere of benzene and pyridine, the pyrazine ring offers unique physicochemical properties that allow medicinal chemists to fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. The incorporation of electronegative nitrogen atoms reduces the electron density of the carbon atoms, rendering the ring resistant to electrophilic attack but highly susceptible to nucleophilic substitution. Furthermore, the lone pairs on the nitrogen atoms serve as excellent hydrogen-bond acceptors, which is critical for interacting with target proteins, such as the hinge region of kinases 2.
Physicochemical Properties and Drug Design Rationale
Replacing a phenyl or pyridyl ring with a pyrazine ring profoundly impacts a molecule's behavior in biological systems:
-
Modulation of pKa and Lipophilicity: Pyrazine is a weak base with a pKa of approximately 0.65 2. Its inclusion can lower the overall basicity of a drug molecule compared to piperazine or pyridine analogs, thereby enhancing membrane permeability and oral bioavailability.
-
Hydrogen Bonding: The 1,4-nitrogen arrangement allows the scaffold to engage in bidentate hydrogen bonding with receptor active sites.
-
Metabolic Stability: The electron-deficient nature of pyrazine makes it less susceptible to cytochrome P450-mediated oxidative metabolism compared to electron-rich heterocycles.
FDA-Approved Pyrazine Therapeutics
The clinical validation of the pyrazine scaffold is evidenced by its presence in numerous FDA-approved drugs spanning diverse therapeutic areas 1, 2, 3.
| Drug Name | Therapeutic Area | Mechanism of Action / Target | Scaffold Role |
| Bortezomib | Oncology (Multiple Myeloma) | Reversible 26S proteasome inhibitor | Core structural framework; positions the boronic acid warhead 1. |
| Glipizide | Endocrinology (Type 2 Diabetes) | SUR1 agonist / K+ channel blocker | Enhances target binding affinity [[2]](). |
| Ivosidenib | Oncology (AML) | Mutant Isocitrate Dehydrogenase 1 inhibitor | Modulates lipophilicity and metabolic stability 2. |
| Acalabrutinib | Oncology (CLL) | Bruton's Tyrosine Kinase (BTK) inhibitor | Imidazo[1,5-a]pyrazine core; hinge region binding [[3]](). |
Mechanistic Pathway: Bortezomib and Proteasome Inhibition
Bortezomib (Velcade) represents a landmark in pyrazine-based drug discovery. The pyrazine moiety acts as a rigid, planar backbone that optimally orientates the dipeptide boronic acid to form a reversible tetrahedral adduct with the catalytic N-terminal threonine (Thr1) of the 26S proteasome's β5 subunit 1. This inhibition prevents the degradation of the inhibitory protein IκB, effectively halting the NF-κB signaling pathway and inducing apoptosis in multiple myeloma cells.
Bortezomib-mediated 26S proteasome inhibition and NF-κB pathway blockade.
Synthetic Methodologies and Experimental Protocols
The synthesis and functionalization of pyrazines require robust methodologies due to the electron-deficient nature of the ring. Below are two field-proven protocols for synthesizing and derivatizing pyrazine scaffolds.
Protocol A: Synthesis of Pyrazine-2-sulfonyl Chloride via Oxidative Chlorination
Pyrazine-2-sulfonyl chloride is a highly reactive intermediate used to append pyrazine moieties to complex drug architectures. The oxidative chlorination of pyrazine-2-thiol using sodium hypochlorite (NaOCl) is a safe, high-yielding alternative to using hazardous chlorine gas 4.
Causality & Self-Validation: The reaction must be maintained below 10 °C. The oxidation of the thiol to the sulfonyl chloride is highly exothermic; thermal runaway leads to the hydrolysis of the sulfonyl chloride product into the unreactive sulfonic acid. Thin Layer Chromatography (TLC) monitoring ensures complete consumption of the thiol before aqueous workup, preventing side-reactions [[4]]().
Step-by-Step Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Dissolution: Dissolve pyrazine-2-thiol (1.0 equiv, 10 mmol) in 15 mL of concentrated acetic acid.
-
Cooling: Immerse the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Oxidation: Slowly add an aqueous sodium hypochlorite solution (15.0 equiv) dropwise via the dropping funnel over 30 minutes. Critical: Monitor the internal temperature to ensure it does not exceed 10 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour. Verify reaction completion via TLC (Ethyl Acetate:Hexane, 1:2).
-
Work-up: Quench the reaction by pouring the mixture into 50 mL of ice-cold water. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol B: Suzuki-Miyaura Cross-Coupling of 2-Bromopyrazine
Transition metal-catalyzed cross-coupling is the premier method for C-C bond formation on the pyrazine ring. The Suzuki-Miyaura coupling of 2-bromopyrazine with arylboronic acids allows for the rapid generation of diverse 2-arylpyrazines 5.
Causality & Self-Validation: The use of palladium(II) acetate and triphenylphosphine generates the active Pd(0) species in situ. Degassing the solvent system (1,4-dioxane/water) is mandatory; dissolved oxygen rapidly oxidizes the electron-rich phosphine ligand and the Pd(0) catalyst, leading to catalytic stalling and low yields 5.
Step-by-Step Procedure:
-
Reagent Loading: To an oven-dried Schlenk flask, add 2-bromo-6-isopropylpyrazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.025 mmol, 2.5 mol%) and triphenylphosphine (0.05 mmol, 5 mol%).
-
Degassing: Evacuate the flask and backfill with argon. Repeat this vacuum/argon cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heating: Seal the flask and heat the reaction mixture in a pre-heated oil bath at 90–100 °C for 12–24 hours with vigorous stirring.
-
Work-up: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Experimental workflow for the Suzuki-Miyaura cross-coupling of 2-bromopyrazine.
Quantitative Data Summary
The following table summarizes the quantitative efficiency of the synthetic protocols discussed, demonstrating the high-yielding nature of these optimized methodologies 4, [[5]](), 6.
| Reaction Type | Starting Material | Reagents / Catalyst | Time (h) | Temp (°C) | Yield (%) |
| Oxidative Chlorination | Pyrazine-2-thiol | NaOCl (15 eq), AcOH | 1.0 | 0–10 | 85–92 |
| Suzuki-Miyaura Coupling | 2-Bromo-6-isopropylpyrazine | Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | 12–24 | 90–100 | 78–88 |
| Dehydrogenative Coupling | 2-Amino alcohols | Mn-Pincer Complex (2 mol%), KH | 24.0 | 150 | 75–85 |
Conclusion
The pyrazine scaffold remains a cornerstone of modern drug discovery. Its unique combination of low basicity, excellent hydrogen-bonding capability, and metabolic stability allows medicinal chemists to fine-tune the pharmacokinetic properties of lead compounds. Supported by robust synthetic methodologies like transition-metal cross-coupling and oxidative functionalization, pyrazine derivatives will continue to populate the pipelines of next-generation therapeutics, particularly in targeted oncology and infectious diseases.
References
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC, nih.gov,
- Application Notes and Protocols: Synthesis of Pyrazine-2-sulfonyl Chloride from Pyrazine-2-thiol - Benchchem, benchchem.com,
- Application Notes and Protocols for the Synthesis of Substituted Pyrazines using 2-Bromopyrazine - Benchchem, benchchem.com,
- Pyrazines in Drug Discovery - PharmaBlock, pharmablock.com,
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC, nih.gov,
- Pyrazine-based small molecule kinase inhibitors: clinical applications and p
Sources
Application Note: Precision Nucleophilic Aromatic Substitution (SNAr) on Pyrazine Scaffolds
Introduction & Mechanistic Rationale
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including the proteasome inhibitor bortezomib and the antitubercular agent pyrazinamide. Functionalizing this electron-deficient heterocycle relies heavily on Nucleophilic Aromatic Substitution (SNAr).
Historically, SNAr was universally taught as a two-step addition-elimination process proceeding through a discrete Meisenheimer complex. However, as a Senior Application Scientist, it is critical to design experiments based on modern mechanistic realities. Recent kinetic isotope effect (KIE) and computational studies have revealed that for highly electron-deficient heterocycles like pyrazines, the reaction often bypasses the Meisenheimer intermediate entirely, proceeding via a concerted mechanism [1].
Causality in Experimental Design: Because the reaction is concerted, transition state stabilization is the sole determinant of reaction rate. This means that leaving group ability is dictated by electronegativity (inductive stabilization of the transition state) rather than bond strength. Consequently, when designing your substrate, a fluoro-pyrazine will react exponentially faster than a chloro-pyrazine, which in turn outpaces a bromo-pyrazine.
Experimental Design & Causality
Regiocontrol in Polyhalogenated Pyrazines
When functionalizing unsymmetrical 3,5-dichloropyrazines, predicting the site of nucleophilic attack is critical to avoid complex mixtures. The regioselectivity is governed by the electronic nature of the substituent at the C2 position:
-
Electron-Withdrawing Groups (EWGs): A C2-EWG (e.g., -CN, -CF3) directs the incoming nucleophile to the C5 position . Causality: The EWG stabilizes the developing negative charge in the transition state most effectively when the attack occurs para to the directing group[2].
-
Electron-Donating Groups (EDGs): A C2-EDG (e.g., -CH3, -OCH3) directs the nucleophile to the C3 position . Causality: The nucleophile attacks ortho to the EDG to minimize electrostatic repulsion in the transition state[2].
Solvent & Base Selection
-
Traditional (DMSO + CsF): Dimethyl sulfoxide (DMSO) is the standard polar aprotic solvent. We recommend using Cesium Fluoride (CsF) as the base. Causality: CsF not only acts as a mild base to deprotonate incoming amines, but the fluoride ion can undergo in situ halogen exchange (Halex) with the chloropyrazine, generating a highly reactive fluoropyrazine intermediate that accelerates the SNAr[2].
-
Green Chemistry (PEG-400): Polyethylene glycol (PEG-400) is a non-toxic, biodegradable alternative that provides excellent thermal transfer for high-temperature SNAr, allowing reactions to reach completion in minutes[3].
-
Aqueous/DEL Conditions (THF/H2O): For DNA-Encoded Libraries (DELs), pyrazine SNAr can be achieved in highly dilute aqueous conditions using 15% THF as a co-solvent, yielding >95% conversion[4].
Quantitative Data: Reactivity & Conditions
The following table summarizes validated experimental parameters for pyrazine SNAr across different methodologies:
| Substrate Type | Directing Group (C2) | Preferred Attack Site | Nucleophile | Solvent System | Temp / Time | Typical Yield | Ref |
| 3,5-Dichloropyrazine | EWG (e.g., -CN) | C5 | Amines | DMSO (0.3 M) | RT / 2 h | 60–85% | [2] |
| 3,5-Dichloropyrazine | EDG (e.g., -CH3) | C3 | Amines | DMSO (0.3 M) | RT / 2 h | 45–70% | [2] |
| Fused Pyrazines | N/A | C8 | Amines | PEG-400 | 120 °C / 5 min | 73–99% | [3] |
| DNA-Conjugated Pyrazine | N/A | Monochloro site | Cyclic Amines | 15% THF / H2O | RT / 16 h | >95% | [4] |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , embedding in-process quality control checks directly into the workflow.
Protocol A: Regioselective SNAr of 3,5-Dichloropyrazines (Standard Method)
Objective: Mono-amination of an unsymmetrical 3,5-dichloropyrazine.
-
Reagent Preparation: In an oven-dried vial, add the 2-substituted 3,5-dichloropyrazine (1.0 equiv) and anhydrous CsF (3.0 equiv).
-
Solvent Addition: Add anhydrous DMSO to achieve a substrate concentration of 0.3 M.
-
Nucleophile Addition: Add the amine nucleophile (1.0 to 1.1 equiv). Causality for stoichiometry: Keeping the amine near 1.0 equiv prevents over-reaction to the diamino-pyrazine.
-
Execution: Stir the mixture at room temperature for 2 hours.
-
Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot and dilute in MeCN for LC-MS analysis.
-
Validation: The starting material will exhibit a distinct 9:6:1 isotopic cluster (indicative of two chlorine atoms). A successful mono-SNAr is confirmed by the complete disappearance of this cluster and the emergence of a product peak with a 3:1 isotopic cluster (indicative of one remaining chlorine), alongside a mass shift of + Mass(Amine) - 35.5 Da.
-
-
Workup: Quench the reaction with deionized water (5 volumes) and extract with Ethyl Acetate (3 × 5 volumes).
-
Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify via silica gel flash chromatography.
Protocol B: Ultra-Fast Green SNAr (PEG-400 Method)
Objective: Rapid, high-yielding SNAr avoiding toxic polar aprotic solvents.
-
Reaction Setup: Mix the chloropyrazine derivative (1.0 equiv) and the amine nucleophile (2.0 equiv) in PEG-400 (1 mL per 0.3 mmol of substrate).
-
Execution: Heat the mixture to 120 °C for 5 minutes.
-
Self-Validation Checkpoint (Visual & Workup): Allow the mixture to cool to room temperature, then add cold water (5 mL).
-
Validation: Because PEG-400 is infinitely soluble in water while the functionalized pyrazine product is highly lipophilic, the product will rapidly precipitate out of solution as a solid[3]. If the solution remains clear, the reaction has either failed or the specific product is unusually hydrophilic, requiring standard extraction.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to afford the pure product.
Workflow Visualization
Fig 1. Standardized experimental workflow for SNAr on pyrazine scaffolds.
References
-
Concerted Nucleophilic Aromatic Substitutions - National Institutes of Health (NIH) / PMC -[Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines - Organic Letters (ACS Publications) -[Link]
-
Scope of on-DNA nucleophilic aromatic substitution on weakly-activated heterocyclic substrates for the synthesis of DNA-encoded libraries - Bioorganic & Medicinal Chemistry (PubMed) -[Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - Molecules (MDPI) -[Link]
Sources
Application Note: A Robust HPLC-MS Method for the Sensitive Quantification of Pyrazine Derivatives
Abstract
This application note presents a detailed, step-by-step protocol for the development and validation of a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of pyrazine derivatives. These heterocyclic aromatic compounds are of significant interest in the pharmaceutical, food, and flavor industries. The described methodology emphasizes a logical, science-driven approach to parameter selection, covering critical aspects from stationary phase chemistry and mobile phase optimization to mass spectrometry source conditions and validation according to ICH guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and sensitive analytical method for pyrazine-containing compounds.
Introduction
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that play a crucial role in various scientific fields. In the pharmaceutical industry, the pyrazine ring is a key structural motif in numerous active pharmaceutical ingredients (APIs).[1] In food science, they are well-known as potent aroma and flavor compounds, often formed during Maillard reactions.[2][3] Given their potent biological activity and sensory properties, the ability to accurately and sensitively quantify these compounds in complex matrices is of paramount importance for quality control, safety assessment, and research and development.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice for this purpose, offering high selectivity, sensitivity, and specificity.[4][5] This document provides a comprehensive guide to developing a reliable HPLC-MS method, explaining the rationale behind each experimental choice to empower the analyst to adapt and troubleshoot the method for their specific pyrazine derivatives of interest.
Foundational Principles: HPLC-MS for Pyrazine Analysis
The successful development of an HPLC-MS method hinges on understanding the physicochemical properties of pyrazine derivatives and how they interact with the chromatographic system and the mass spectrometer.
-
Chromatography: Pyrazines are generally basic due to the nitrogen atoms in the ring system, and their polarity can vary significantly based on their substituents. Reversed-phase (RP) HPLC is the most common separation mode.[6]
-
Mass Spectrometry: Electrospray Ionization (ESI) is the most suitable ionization technique for pyrazine derivatives as it is a "soft" ionization method that typically yields a prominent protonated molecule ([M+H]⁺), which is ideal for quantification.[7]
The overall workflow for method development is a systematic process, as illustrated below.
Sources
- 1. hplc-shop.de [hplc-shop.de]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Note: Advanced Protocols for Palladium-Catalyzed Cross-Coupling with Chloropyrazines
Executive Summary & Strategic Rationale
Pyrazine derivatives are privileged pharmacophores in medicinal chemistry, frequently appearing in kinase inhibitors, acid pump antagonists, and central nervous system therapeutics[1]. Among the synthetic strategies to functionalize the pyrazine core, palladium-catalyzed cross-coupling of chloropyrazines stands out as a highly modular approach[2].
As a Senior Application Scientist, I have observed that while chloropyrazines are excellent electrophiles, they present unique challenges. Their electron-deficient nature makes the C-Cl bond highly reactive toward oxidative addition, but the presence of two basic nitrogen atoms can lead to competitive catalyst poisoning[3]. This guide delineates the mechanistic causality behind catalyst selection and provides field-proven, self-validating protocols for the Suzuki-Miyaura and Buchwald-Hartwig couplings of chloropyrazines.
Mechanistic Insights: Overcoming Catalyst Poisoning
The fundamental challenge in coupling chloropyrazines is maintaining the active catalytic cycle. The π -deficiency of the pyrazine ring significantly lowers the activation energy required for the oxidative addition of the C-Cl bond to the Pd(0) center[2]. However, this same electronic property introduces a critical failure mode: the pyrazine nitrogens can competitively coordinate to the palladium center, displacing weakly bound ligands and forming inactive, stable Pd(II)-pyrazine complexes (often observed as "Pd black" precipitation)[3].
The Causality of Ligand Selection: To circumvent catalyst deactivation, we must employ sterically demanding, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines like SPhos or BrettPhos, or robust bidentate ligands like dppf)[4][5]. These ligands serve a dual purpose:
-
Steric Shielding: Their bulk prevents the formation of off-cycle Pd-nitrogen coordination complexes.
-
Electronic Acceleration: Their electron richness accelerates the rate-limiting reductive elimination step, rapidly turning over the catalytic cycle before degradation pathways can dominate[5].
Catalytic cycle of Pd-catalyzed cross-coupling with chloropyrazines highlighting key intermediates.
Comparative Data Presentation
Selecting the correct conditions requires balancing the reactivity of the nucleophile with the stability of the chloropyrazine. The following table summarizes optimized, literature-validated reaction conditions for various cross-coupling modalities[2][4][5][6][7].
| Reaction Type | Coupling Partner | Preferred Catalyst/Ligand | Optimal Base | Solvent System | Typical Yield |
| Suzuki-Miyaura | Arylboronic Acids | Pd(OAc)₂ / SPhos or Pd(dppf)Cl₂ | K₃PO₄ or Na₂CO₃ | Dioxane/H₂O (4:1) | 75–95% |
| Buchwald-Hartwig | Secondary Amines | Pd₂(dba)₃ / BrettPhos or Pd/PTABS | NaOtBu or Cs₂CO₃ | Anhydrous Dioxane | 70–90% |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPEA | THF or DMF | 80–95% |
| C-P Coupling | Phosphine Oxides | Pd(OAc)₂ / dppf | DIPEA | DMF | 81–95% |
Self-Validating Experimental Workflows
A robust protocol must be a self-validating system—meaning the operator can independently verify the success or failure of each phase without waiting for final isolation.
Self-validating experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Formation of a C-C bond between 2-chloropyrazine and an arylboronic acid[6][8]. Causality Note: A biphasic solvent system (Dioxane/Water) is utilized because water accelerates the transmetalation step by forming a highly reactive, soluble boronate complex[9].
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Degassing: Seal the flask with a septum. Evacuate and backfill with Argon three times.
-
Validation Checkpoint 1 (Atmosphere): Lack of bubbling upon the final backfill indicates a sealed, inert environment. Oxygen must be excluded to prevent homocoupling of the boronic acid[8].
-
-
Solvent Addition: Syringe in degassed 1,4-dioxane and water (4:1 ratio, 0.2 M concentration).
-
Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 8–12 hours.
-
Validation Checkpoint 2 (Catalyst Health): The solution should maintain a homogeneous yellow/orange hue. If a black precipitate forms on the flask walls, the catalyst has decomposed into inactive Pd(0) nanoparticles ("Pd black").
-
-
Monitoring: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.
-
Validation Checkpoint 3 (Completion): LC-MS must show >95% consumption of the chloropyrazine peak and the appearance of the desired product mass.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Buchwald-Hartwig Amination
Objective: Formation of a C-N bond between 2-chloropyrazine and a secondary amine[5][7]. Causality Note: We utilize NaOtBu as a strong, non-nucleophilic base to deprotonate the amine upon binding to the Pd(II) center[5]. Because water would rapidly hydrolyze NaOtBu and quench the reaction, strictly anhydrous conditions are mandatory.
Step-by-Step Methodology:
-
Setup: In an argon-filled glovebox, add 2-chloropyrazine (1.0 equiv), the secondary amine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (2 mol%), and BrettPhos (4 mol%) to a reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene (0.2 M). Seal the vial with a PTFE-lined cap.
-
Execution: Remove the vial from the glovebox and heat to 80 °C in an aluminum heating block for 12 hours.
-
Validation Checkpoint 1 (Reaction Progress): The reaction mixture will typically turn a deep red or brown color as the active Pd(0)-BrettPhos complex forms and enters the catalytic cycle.
-
-
Monitoring: Analyze reaction progress via TLC (Hexanes/EtOAc).
-
Validation Checkpoint 2 (Chemoselectivity): If multiple new spots appear, check for hydrodehalogenation (loss of the chlorine atom without amine coupling), which indicates that reductive elimination is too slow[5].
-
-
Workup: Cool the mixture, filter through a short pad of Celite to remove palladium residues and inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate and purify via column chromatography.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. crisiddha.tn.nic.in [crisiddha.tn.nic.in]
Laboratory Scale Synthesis of Bioactive Pyrazine Scaffolds: Protocols for Anti-Tubercular Drug Discovery
Introduction: The Privileged Pyrazine Scaffold
The pyrazine ring (1,4-diazine) is a highly versatile, electron-deficient heteroaromatic scaffold that plays a cornerstone role in modern medicinal chemistry[1]. Its most prominent application is in the treatment of tuberculosis (TB). Pyrazinamide (PZA), a simple pyrazine-2-carboxamide derivative, is an irreplaceable first-line sterilizing drug that significantly shortens the duration of TB therapy by targeting semi-dormant persister bacilli[2].
However, the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains has necessitated the development of novel pyrazine derivatives[3]. By modifying the pyrazine core—specifically through the synthesis of substituted pyrazine-2-carbohydrazides and their corresponding Schiff bases—researchers can bypass certain resistance mechanisms while enhancing lipophilicity and target binding affinity[4].
Mechanistic Rationale for Pyrazine Bioactivity
To design effective pyrazine syntheses, one must understand the biological causality of the scaffold. PZA is a prodrug. It diffuses into the mycobacterium where it is hydrolyzed by the enzyme pyrazinamidase (encoded by the pncA gene) into its active form, pyrazinoic acid (POA)[5]. POA exerts its sterilizing effect through a multi-target mechanism, making it highly effective against non-replicating persisters[6].
Fig 1: Mechanistic pathways of Pyrazinamide activation and multiple target inhibition in M. tuberculosis.
Synthetic Strategy & Workflow Design
Historically, the pyrazine core was synthesized via the Gutknecht Pyrazine Synthesis , which involves the self-condensation of α-amino ketones followed by oxidation[7]. However, α-amino ketones are highly unstable and prone to premature polymerization, making this method challenging for reproducible laboratory-scale library generation[7].
For targeted drug discovery, a more robust approach involves starting from commercially available, pre-formed pyrazine cores (e.g., 5-methylpyrazine-2-carboxylic acid) and utilizing a modular derivatization strategy[8]. The introduction of a 5-methyl group increases the scaffold's lipophilicity, aiding in the penetration of the mycolic acid-rich mycobacterial cell wall[4]. The subsequent conversion to a carbohydrazide and condensation with aromatic aldehydes yields a rigid, hydrogen-bonding pharmacophore (the hydrazone linkage) that interacts favorably with mycobacterial targets[9].
Fig 2: Modular laboratory-scale synthetic workflow for generating bioactive pyrazine carbohydrazides.
Experimental Protocols
The following protocols detail the synthesis of the "PM Series" (5-methylpyrazine-2-carbohydrazide derivatives), a proven anti-tubercular scaffold[4].
Protocol A: Synthesis of 5-Methylpyrazine-2-carbohydrazide (The Core Intermediate)
Causality & Design: Direct amidation/hydrazinolysis of carboxylic acids is kinetically slow. By first converting the acid to an ethyl ester, we create a highly electrophilic carbonyl carbon. Subsequent treatment with hydrazine hydrate (a potent alpha-effect nucleophile) rapidly yields the carbohydrazide[10].
Step-by-Step Procedure:
-
Esterification: Suspend 5-methylpyrazine-2-carboxylic acid (10 mmol) in absolute ethanol (30 mL).
-
Catalysis: Slowly add concentrated sulfuric acid (0.5 mL) dropwise while stirring. Causality: H₂SO₄ acts as a dehydrating agent and protonates the carbonyl oxygen, increasing its electrophilicity.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 10 hours. Monitor completion via TLC (Ethyl Acetate:Hexane, 1:1).
-
Workup: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ to prevent acid-catalyzed hydrolysis, and extract with dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the ethyl ester.
-
Hydrazinolysis: Dissolve the crude ester in absolute ethanol (15 mL). Add hydrazine hydrate (80% aqueous, 15 mmol) dropwise.
-
Reaction: Reflux the mixture for 4 hours.
-
Isolation: Cool the mixture to 0-5°C in an ice bath. The 5-methylpyrazine-2-carbohydrazide will precipitate as a solid. Filter, wash with cold ethanol, and dry under vacuum.
Self-Validation Checkpoint: The intermediate should present a sharp melting point and exhibit characteristic IR stretching bands at ~3300 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (C=O amide stretch)[8].
Protocol B: Synthesis of Bioactive Schiff Bases (The PM Series)
Causality & Design: The condensation of the carbohydrazide with substituted aromatic aldehydes forms a hydrazone linkage. This reaction is run in ethanol under reflux. Because the resulting Schiff base is highly conjugated and planar, its solubility in ethanol drops dramatically compared to the starting materials. This spontaneous precipitation drives the equilibrium forward (Le Chatelier's Principle) and provides a self-purifying system[8].
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve 5-methylpyrazine-2-carbohydrazide (2 mmol) in absolute ethanol (10 mL).
-
Addition: Add the corresponding aromatic aldehyde (2 mmol) (e.g., 4-dimethylaminobenzaldehyde for compound PM14) to the solution[8].
-
Condensation: Add 1-2 drops of glacial acetic acid to catalyze the imine formation (by protonating the aldehyde oxygen). Reflux the mixture for 4 to 12 hours[11].
-
Precipitation: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.
-
Purification: Filter the solid precipitate under vacuum. Wash the filter cake with cold distilled water followed by a small volume of cold ethanol to remove unreacted aldehydes.
-
Recrystallization: Recrystallize the crude solid from aqueous ethanol to obtain the pure bioactive derivative[8].
Quantitative Data & Structure-Activity Relationship (SAR)
The biological efficacy of these synthesized compounds is evaluated by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. The data below highlights how specific substitutions on the aromatic ring influence anti-tubercular activity[4].
Table 1: Physicochemical and Anti-Tubercular Data of Synthesized PM Series Derivatives
| Cmpd ID | Aromatic Substitution (R) | Yield (%) | Melting Point (°C) | Log MIC Activity* | Anti-TB Activity Profile |
| PM 1 | Phenyl (Unsubstituted) | 65% | 235–236 | Moderate | Active at 25–50 µg/mL |
| PM 4 | 4-Methoxyphenyl | 54% | 178–180 | Moderate | Active at 25–50 µg/mL |
| PM 14 | 4-(Dimethylamino)phenyl | 71% | 268–270 | 1.409 | Highly Active (10–50 µg/mL) |
| INH | Isoniazid (Standard) | N/A | N/A | 1.137 | Reference Standard |
| PZA | Pyrazinamide (Standard) | N/A | N/A | 1.115 | Reference Standard |
*Note: Higher Log MIC Activity values in this specific QSAR model correlate with greater sensitivity/inhibition against the H37Rv strain. Compound PM14 demonstrated superior in vitro sensitivity compared to standard first-line agents INH and PZA[4].
SAR Insights: The presence of electron-donating groups (such as the dimethylamino group in PM14) at the para-position of the phenyl ring significantly enhances the anti-tubercular activity. Conversely, highly electronegative or bulky halogen substitutions often negatively impact the moment of inertia and decrease biological efficacy[12].
Safety and Handling Considerations
-
Hydrazine Hydrate: Highly toxic and potentially explosive. Handle exclusively inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, face shield).
-
Pyrazine Derivatives: While many are evaluated as pharmaceuticals, novel synthetic intermediates must be treated as potential acute toxins.
-
Biological Testing: All in vitro screening against M. tuberculosis H37Rv must be conducted in a Biosafety Level 3 (BSL-3) facility due to the extreme aerosol infection risk of the pathogen.
References
-
Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold Arabian Journal of Chemistry[4]
-
Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives The ASPD[11]
-
Organonitrogen Chemicals from Oxygen-Containing Feedstock over Heterogeneous Catalysts ACS Catalysis[7]
-
Isoquinoline and Pyrimidine Synthesis | Molecules | Organic Compounds Scribd (Gutknecht Pyrazine Synthesis Overview)[1]
-
Mechanisms of pyrazinamide action and resistance Johns Hopkins University / NIH[2]
-
The Bewildering Antitubercular Action of Pyrazinamide Microbiology and Molecular Biology Reviews - ASM Journals[6]
-
Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents World Scientific Publishing[9]
-
Recent Achievements in the Chemistry of 1,2-Diazines ResearchGate[10]
Sources
- 1. scribd.com [scribd.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. arabjchem.org [arabjchem.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arabjchem.org [arabjchem.org]
- 9. worldscientific.com [worldscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. theaspd.com [theaspd.com]
- 12. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of 5-Dimethoxymethyl-pyrazin-2-ylamine Derivatives
Introduction
Pyrazine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their prevalence is due to the pyrazine ring's ability to act as a versatile scaffold, participating in various biological interactions, including hydrogen bonding and metal coordination.[1][2] The specific substitution patterns on this heterocyclic system allow for the fine-tuning of a molecule's physicochemical properties and biological activity.[2] 5-Dimethoxymethyl-pyrazin-2-ylamine and its derivatives are of particular interest as intermediates and potential active pharmaceutical ingredients (APIs). The dimethoxymethyl group can serve as a protected aldehyde, offering a synthetic handle for further molecular elaboration, while the 2-amino group is crucial for modulating target engagement.
Given their potential therapeutic importance, the unambiguous structural confirmation, purity assessment, and comprehensive characterization of these derivatives are critical regulatory and scientific requirements. This application note provides a detailed guide to the essential analytical techniques for the thorough characterization of novel 5-Dimethoxymethyl-pyrazin-2-ylamine derivatives, ensuring scientific integrity and supporting drug development programs.
The Strategic Importance of Multi-Technique Characterization
A single analytical technique is rarely sufficient to fully elucidate the structure and purity of a novel chemical entity. A strategic, orthogonal approach employing multiple analytical methods is essential for building a self-validating data package. Each technique provides a unique piece of the structural puzzle, and their combined data provide a high-confidence characterization.
Caption: General workflow for the characterization of a new 5-Dimethoxymethyl-pyrazin-2-ylamine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.
¹H NMR Spectroscopy
Causality: The proton NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). For a 5-Dimethoxymethyl-pyrazin-2-ylamine derivative, key diagnostic signals are expected.
Expected ¹H NMR Signals:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrazine Ring Protons (H-3, H-6) | 7.5 - 8.5 | Singlets or Doublets | The exact chemical shifts are highly dependent on other substituents on the pyrazine ring. |
| Amino Group (NH₂) | 4.5 - 6.5 | Broad Singlet | Chemical shift can vary with solvent and concentration. May exchange with D₂O. |
| Acetal Methine (CH(OCH₃)₂) | 5.0 - 6.0 | Singlet | A key singlet indicating the presence of the dimethoxymethyl group. |
| Methoxy Protons (OCH₃) | 3.2 - 3.6 | Singlet | A strong singlet integrating to 6 protons, confirming the two methoxy groups. |
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is fully dissolved.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[3]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS). Integrate all signals and determine coupling constants.
¹³C NMR Spectroscopy
Causality: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. This is crucial for confirming the carbon skeleton of the molecule.
Expected ¹³C NMR Signals:
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |
| Pyrazine Ring Carbons | 130 - 160 | Four distinct signals are expected for a non-symmetrically substituted ring. |
| Acetal Carbon (CH(OCH₃)₂) | 95 - 105 | A characteristic signal in the downfield region for an sp³ carbon bonded to two oxygens. |
| Methoxy Carbons (OCH₃) | 50 - 60 | A signal corresponding to the two equivalent methoxy carbons. |
Protocol: ¹³C NMR Analysis
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.
-
Instrument Setup: Use the same spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.[4] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.
Causality: In the mass spectrometer, the molecule is ionized and then fragmented. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.[4]
Expected Fragmentation Pattern: For 5-Dimethoxymethyl-pyrazin-2-ylamine, common fragmentation pathways under Electron Ionization (EI) or Electrospray Ionization (ESI) would involve:
-
Loss of a methoxy radical (•OCH₃): [M - 31]⁺
-
Loss of formaldehyde (CH₂O): [M - 30]⁺
-
Loss of the entire dimethoxymethyl group: [M - 75]⁺
-
Cleavage of the pyrazine ring: Leads to smaller characteristic fragments.
Caption: A simplified predicted fragmentation pathway for a 5-Dimethoxymethyl-pyrazin-2-ylamine derivative.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4] Further dilute this stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
LC Method:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Method (ESI Positive Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Range: Scan a suitable range, e.g., m/z 50-500.
-
Data Acquisition: Acquire in both full scan mode to detect the molecular ion ([M+H]⁺) and in tandem MS (MS/MS) mode to generate fragmentation data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality: Different chemical bonds vibrate at specific frequencies. When infrared radiation corresponding to these frequencies is passed through a sample, the energy is absorbed, providing a spectrum that is characteristic of the functional groups present.[5]
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, often two bands for primary amine |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium |
| C=N, C=C Stretch (Pyrazine Ring) | 1400 - 1600 | Medium to Strong |
| C-O Stretch (Acetal) | 1050 - 1150 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Protocol: FTIR Analysis (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
Chromatographic Techniques: Assessing Purity and Quantification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the gold standard for determining the purity of pharmaceutical compounds.[3]
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For pyrazine derivatives, reversed-phase HPLC is most common. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Protocol: Purity Analysis by HPLC
-
Instrumentation: A standard HPLC or UPLC system with a UV detector.
-
Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like 0.1% TFA or formic acid) and a polar organic solvent like acetonitrile or methanol.[6]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25-30 °C.[3]
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound. Pyrazines typically have strong absorbance between 260-280 nm.[3][7]
-
Injection Volume: 10 µL.[3]
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.5-1.0 mg/mL).
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity.
Thermal Analysis: Evaluating Stability and Physical Transitions
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal stability, melting point, and decomposition profile of a substance.[8][9]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, which is a key indicator of purity, and to detect other phase transitions.[9]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It provides information on thermal stability and the temperature at which the compound starts to decompose.[9]
Protocol: DSC/TGA Analysis
-
Instrumentation: A DSC or TGA instrument, or a simultaneous TGA/DSC system.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or alumina crucible.
-
Method:
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 25 °C to 400 °C) at a constant rate (e.g., 10 °C/min).
-
Atmosphere: Under an inert atmosphere of nitrogen gas (flow rate of 20-50 mL/min).[9]
-
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Single Crystal X-ray Crystallography: The Definitive Structure
When suitable single crystals can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule, including stereochemistry and crystal packing information.[10][11][12] This technique is the ultimate confirmation of a proposed structure.
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the derivative suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The resulting model will provide precise bond lengths, bond angles, and atomic coordinates.[12]
Conclusion
The comprehensive characterization of 5-Dimethoxymethyl-pyrazin-2-ylamine derivatives is a critical step in their development as potential pharmaceutical agents. A multi-technique approach, as outlined in this guide, is imperative for ensuring scientific rigor and meeting regulatory standards. By systematically applying NMR, MS, FTIR, chromatography, thermal analysis, and, when possible, X-ray crystallography, researchers can build a robust and self-validating data package that confirms the identity, purity, and stability of these valuable compounds.
References
- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
- Claramunt, R. M., et al. (2025). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.
- Wang, Y., et al. (2017).
- SIELC Technologies. (2018). HPLC Method for Pyrazine, 2-Aminopyrazine, Pyrazinamide, 3-Aminopyrazole-4-carboxylic acid on Primesep A.
- Stoeckli-Evans, H. (2013). Crystal structure of a tetrakis-substituted pyrazine compound: 2,3,5,6-tetrakis(bromomethyl)pyrazine.
- Kubicki, M., et al. (2021). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.
- Harrison, W. T. A., et al. (1983). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions.
- BenchChem. (2025). Application Note: Thermal Behavior of N,N'-Dinitrourea (DNU) using DSC and TGA.
- Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- Al-Wahaibi, F. A., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazine | SIELC Technologies [sielc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting & Yield Optimization for 5-Dimethoxymethyl-pyrazin-2-ylamine Synthesis
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 5-Dimethoxymethyl-pyrazin-2-ylamine (also known as 5-(dimethoxymethyl)pyrazin-2-amine). This compound is a critical building block in the development of advanced kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2)[1].
Synthesizing this electron-deficient, highly polar pyrazine derivative presents unique challenges, primarily surrounding the selective oxidation of the methyl group and the extreme acid-lability of the resulting acetal during deprotection. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.
Mechanistic Workflow & Pathway Visualization
The most scalable and economically viable route to 5-Dimethoxymethyl-pyrazin-2-ylamine avoids expensive palladium-catalyzed formylations. Instead, it utilizes a three-step sequence: (1) Amine Protection , (2) Selective Allylic-type Oxidation , and (3) Tandem Acetalization/Deprotection [2].
Figure 1: Optimized 3-step synthetic workflow for 5-Dimethoxymethyl-pyrazin-2-ylamine.
Yield Optimization Data
Small deviations in reaction conditions drastically impact the yield of the pyrazine-2-carbaldehyde intermediate and the final acetal. The table below summarizes the causality behind condition selection.
| Reaction Step | Condition Tested | Yield (%) | Causality / Mechanistic Observation |
| Oxidation | KMnO₄, H₂O, 80°C | < 15% | Failure: Aggressive oxidants cause over-oxidation to the pyrazinecarboxylic acid and subsequent ring cleavage[3]. |
| Oxidation | SeO₂ (1.5 eq), 1,4-Dioxane, Reflux | 78% | Optimal: Selenium dioxide provides selective oxidation of the methyl group to the aldehyde without degrading the pyrazine core. |
| Acetalization | MeOH, aq. HCl (3M), RT | 0% | Failure: The presence of water drives the equilibrium backward, causing complete hydrolysis of the acetal back to the aldehyde. |
| Acetalization | TMOF, MeOH, Anhydrous HCl, 60°C | 85% | Optimal: Trimethyl orthoformate (TMOF) acts as a water scavenger. Anhydrous HCl catalyzes quantitative acetal formation while simultaneously cleaving the Boc group. |
Troubleshooting & FAQs
Q1: During the SeO₂ oxidation step, my LC-MS shows a massive peak for the carboxylic acid instead of the desired aldehyde. How do I prevent over-oxidation? Causality & Solution: While SeO₂ is selective, prolonged heating or excessive equivalents will drive the aldehyde to the carboxylic acid[3].
-
Fix: Strictly limit SeO₂ to 1.2 – 1.5 equivalents. Do not run the reaction overnight blindly. You must monitor the reaction via TLC or LC-MS every 2 hours. Quench the reaction immediately once the starting material is consumed. Adding a catalytic amount of water (1% v/v) to the dioxane can accelerate the initial oxidation, reducing the time the aldehyde is exposed to heat.
Q2: I successfully formed the N-Boc-protected acetal, but during the Boc-deprotection step, the acetal reverts to the aldehyde. Why is this happening? Causality & Solution: Dimethyl acetals on electron-deficient pyrazine rings are highly sensitive to aqueous acids. If you use standard Boc-deprotection conditions (like Trifluoroacetic acid (TFA) containing ambient moisture, or aqueous HCl), the water acts as a nucleophile, hydrolyzing the acetal[2].
-
Fix: You must maintain a strictly anhydrous environment. Use a solution of anhydrous HCl in Methanol (or anhydrous HCl in Dioxane). Furthermore, adding Trimethyl orthoformate (TMOF) directly into the deprotection cocktail acts as a chemical dehydrating agent, pushing the equilibrium entirely toward the acetal.
Q3: My reaction goes to completion, but my isolated yield is less than 30% after aqueous workup. Where is my product going? Causality & Solution: 5-Dimethoxymethyl-pyrazin-2-ylamine is a highly polar, low-molecular-weight heterocycle with multiple hydrogen-bond acceptors. It is highly soluble in water.
-
Fix: Abandon standard DCM/Water extractions.
-
Saturate the aqueous layer completely with solid NaCl before extraction.
-
Extract using a more polar solvent mixture, such as 10% Isopropanol in Dichloromethane (DCM) or pure Ethyl Acetate.
-
Alternatively, evaporate the reaction mixture to dryness and purify the crude residue directly via silica gel chromatography to bypass the aqueous workup entirely.
-
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating. Do not proceed to the next step unless the validation criteria are met.
Step A: Synthesis of N-Boc-5-methylpyrazin-2-amine
-
Setup: To a solution of 5-methylpyrazin-2-amine (1.0 eq) in anhydrous CH₂Cl₂ (0.3 M), add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) followed by 4-Dimethylaminopyridine (DMAP, 0.1 eq)[2].
-
Execution: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours.
-
Validation Check: Spot the mixture on a TLC plate (Eluent: 50% EtOAc in Hexanes). The highly polar starting material (Rf ~0.1) must be completely replaced by a higher-running UV-active spot (Rf ~0.6).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step B: Selective Oxidation to N-Boc-5-aminopyrazine-2-carbaldehyde
-
Setup: Dissolve the N-Boc-5-methylpyrazin-2-amine (1.0 eq) in 1,4-Dioxane (0.2 M). Add Selenium dioxide (SeO₂, 1.5 eq).
-
Execution: Heat the mixture to reflux (100°C) with vigorous stirring.
-
Validation Check: Monitor strictly at the 2-hour and 4-hour marks via LC-MS. Look for the appearance of the aldehyde mass [M+H]+ and halt the reaction before the carboxylic acid mass appears[3].
-
Workup: Cool to room temperature. Crucial: Filter the mixture through a pad of Celite to remove the toxic, finely divided red selenium metal. Concentrate the filtrate. Purify via flash chromatography to isolate the pure aldehyde.
Step C: Tandem Acetalization and Deprotection
-
Setup: Dissolve the purified N-Boc-5-aminopyrazine-2-carbaldehyde (1.0 eq) in anhydrous Methanol (0.1 M). Add Trimethyl orthoformate (TMOF, 5.0 eq).
-
Execution: Slowly add a solution of anhydrous HCl in Dioxane (4.0 M, 10.0 eq). Heat the mixture to 60°C for 4 hours.
-
Validation Check: The acidic environment will simultaneously catalyze the formation of the dimethyl acetal and cleave the Boc protecting group. Confirm the disappearance of the Boc-group via NMR (loss of the massive 9H singlet at ~1.5 ppm) or LC-MS.
-
Workup: Cool to 0°C. Carefully neutralize the mixture by adding solid Na₂CO₃ until the pH reaches 8. Filter the solids. Concentrate the filtrate in vacuo to dryness. Purify the crude residue via silica gel chromatography (Eluent: DCM/MeOH 95:5) to yield pure 5-Dimethoxymethyl-pyrazin-2-ylamine.
References
- EP2699572A1 / WO 2014/060112 A1 - Heterocyclic compounds as kinase inhibitors (Details the use of 5-aminopyrazine-2-carbaldehyde intermediates in the synthesis of SYK and LRRK2 inhibitors).
- Science of Synthesis 16.
- WO 2015/066188 A1 - Patent Application (Google APIs; provides the foundational protocol for the Boc-protection of 5-methylpyrazin-2-amine using Boc₂O and DMAP in dichloromethane).
Sources
Technical Support Center: Overcoming Challenges in the Purification of Pyrazine Intermediates
Welcome to the technical support center dedicated to addressing the complex challenges encountered during the purification of pyrazine intermediates. Pyrazines are a cornerstone of many pharmaceutical compounds, and their purity is paramount to the safety, efficacy, and success of drug development programs. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting protocols in a direct question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific experimental problems, offering explanations for their root causes and providing detailed, validated protocols for their resolution.
Question 1: My final product purity is low after synthesis. What are the most common impurities I should be looking for?
Expert Analysis: Low purity is often the result of incomplete reactions or the formation of predictable side products based on the synthetic route. Identifying these impurities is the first step toward devising an effective purification strategy.
Potential Impurities & Causes:
-
Unreacted Starting Materials: The most straightforward impurities are the materials you started with. For instance, in the synthesis of Pyrazine-2-amidoxime from 2-Cyanopyrazine, residual 2-Cyanopyrazine is a common impurity.[1]
-
Isomeric By-products: When synthesizing unsymmetrically substituted pyrazines, the lack of regiochemical control during the cyclization step can lead to a mixture of isomers, which are often difficult to separate due to their similar physicochemical properties.[2]
-
Side-Reaction Products:
-
Imidazole Derivatives: These are common by-products, especially in Maillard-type reactions or syntheses involving sugars and ammonia.[2][3] They can be co-extracted with the desired pyrazine product, complicating purification.[4][5]
-
Hydrolysis Products: Moisture-sensitive intermediates, such as pyrazine sulfonyl chlorides, can hydrolyze to their corresponding sulfonic acids if anhydrous conditions are not strictly maintained.[6] Similarly, nitrile groups can hydrolyze to form amides or carboxylic acids.[1]
-
Di-substituted Products: In reactions like sulfonamide formation, the amine group on the pyrazine ring can react with two molecules of the sulfonyl chloride, especially if stoichiometry is not carefully controlled.[6]
-
Recommended Actions:
-
Characterize the Crude Mixture: Before attempting purification, analyze the crude product using a combination of techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the number and relative polarity of the impurities.[7] For structural elucidation of unknown by-products, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[7]
-
Consult the Reaction Mechanism: Re-examine your synthetic pathway to anticipate likely by-products. For example, the Gutknecht and Staedel-Rugheimer syntheses are known to produce dihydropyrazine intermediates that require an oxidation step; incomplete oxidation will leave this impurity in your mixture.[2]
Question 2: I'm struggling to separate my target pyrazine from a closely-related impurity using flash chromatography. My peaks are co-eluting.
Expert Analysis: This is a classic chromatography challenge stemming from insufficient selectivity (separation factor) between your compound of interest and the impurity. The key is to manipulate the mobile and stationary phases to exploit subtle differences in their polarity and chemical structure.
Potential Causes & Solutions:
-
Suboptimal Solvent System: The polarity of your eluent may not be ideal for resolving compounds with similar Rf values.
-
Solution: Re-optimize your solvent system using TLC. Aim for a solvent mixture that gives your target compound an Rf value between 0.2 and 0.3, as this typically provides the best separation in flash chromatography.[8] If you are using a standard hexane/ethyl acetate system, try introducing a different solvent like dichloromethane or methanol in small percentages to alter the selectivity.
-
-
Standard Silica Limitations: For very similar compounds, such as isomers, standard flash silica (nominal surface area ~500 m²/g) may not provide enough resolving power.[9]
-
Solution: Employ a higher-performance stationary phase. Silica gels with a greater surface area (>700 m²/g) offer more interaction sites, which can significantly enhance retention and improve the separation of chemically related pyrazines.[9]
-
-
Improper Column Loading: Overloading the column or loading the sample in a solvent that is too strong will cause band broadening and lead to poor resolution.
-
Solution: Use the "dry loading" technique. Adsorb your crude material onto a small amount of silica gel, remove the solvent under reduced pressure, and load the resulting free-flowing powder onto the column. This method prevents the sample from "channeling" and often results in sharper peaks and better separation.[8]
-
-
TLC Analysis: Develop multiple TLC plates using different solvent systems (e.g., Hexane:EtOAc, DCM:MeOH, Toluene:Acetone) to find a system that shows the greatest separation between your product and the impurity.
-
Column & Stationary Phase Selection: Based on the difficulty of the separation and the amount of material, choose an appropriately sized column packed with high-surface-area silica gel.
-
Sample Loading (Dry Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 times the mass of silica gel relative to your crude product.
-
Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load this powder evenly onto the top of your pre-packed column.
-
-
Elution:
-
Begin elution with a solvent system slightly less polar than the one optimized by TLC.
-
Run a shallow gradient (e.g., 0% to 10% ethyl acetate in hexanes over 20 column volumes). A shallow gradient is critical as it increases the residence time on the column, allowing for better resolution of closely eluting compounds.[8]
-
Collect small fractions and monitor them by TLC or a UV detector to identify the pure product.[8]
-
Caption: Workflow for optimizing flash chromatography.
Question 3: My purified pyrazine intermediate degrades over time, even during storage. How can I improve its stability?
Expert Analysis: The stability of pyrazine intermediates can be a significant concern, as degradation not only reduces yield but can also introduce new impurities. Instability is often linked to sensitivity to moisture, oxygen, or light, and the presence of radical intermediates.
Potential Causes & Recommended Solutions:
-
Hydrolysis: Functional groups like sulfonyl chlorides or esters are susceptible to hydrolysis.
-
Oxidation: The pyrazine ring and its intermediates can be sensitive to air oxidation. Radical intermediates are particularly prone to degradation by oxygen.[10][11]
-
Solution: After purification, blanket the final product with an inert gas before sealing the container. For highly sensitive compounds, storing vials inside a larger, sealed container with an oxygen-scavenging packet can provide additional protection.
-
-
Radical Instability: Pyrazine radical intermediates can be inherently unstable and prone to disproportionation.[10]
-
Solution: While challenging to control post-purification, the choice of solvent can play a role. Some studies have shown that highly concentrated electrolyte solutions ("Water-in-Salt Electrolytes") can stabilize pyrazine radicals by preventing molecular aggregation.[11] For storage, keeping the compound in a solid state at low temperatures (-20°C or below) is the most effective way to minimize degradation pathways.
-
General Storage Recommendations: Store purified pyrazine intermediates in amber glass vials to protect from light, at or below -20°C, and under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the most versatile purification technique for a wide range of pyrazine intermediates?
Flash column chromatography on silica gel is arguably the most versatile and widely employed method.[6][12] Its effectiveness stems from its ability to separate compounds based on polarity, a property that can be finely tuned by adjusting the mobile phase. It is applicable for initial cleanup of very crude mixtures as well as the final polishing step to achieve high purity.[1]
Q2: How can I efficiently remove highly polar, water-soluble impurities like hydroxylamine salts?
Aqueous work-up via liquid-liquid extraction (LLE) is the most effective method.[1] Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash it several times with water or a brine solution. The polar salts will partition into the aqueous layer.[1] If trace amounts remain, passing the organic solution through a small "plug" of silica gel can help adsorb the residual polar impurities before concentrating the solution.[1]
Q3: When should I choose recrystallization over chromatography?
Recrystallization is an excellent choice when your target pyrazine is a solid and you need to achieve very high purity, especially as a final purification step.[6] It is particularly effective at removing small amounts of impurities that have different solubility profiles from your main product. However, it can be less effective for separating isomers or impurities with very similar structures, and yields can sometimes be lower than with chromatography. Chromatography is superior for complex mixtures containing multiple components or when the product is an oil.[1]
| Technique | Principle | Best Suited For | Advantages | Limitations |
| Flash Chromatography | Differential partitioning between a solid stationary phase and a liquid mobile phase.[1] | General purpose; complex mixtures; separation of compounds with different polarities.[1][8] | Highly versatile; applicable to a wide range of compounds; scalable. | Can be labor-intensive and consume large volumes of solvent.[1] |
| Recrystallization | Differential solubility in a chosen solvent at different temperatures.[1] | Final purification of solid compounds to achieve high purity.[6] | Can yield very pure material; cost-effective. | Not suitable for oils or amorphous solids; potential for yield loss.[6] |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases.[1] | Initial cleanup; removal of highly polar or water-soluble impurities (e.g., salts).[1][4] | Fast and simple for initial work-up. | Not effective for separating compounds with similar solubilities.[1] |
| Distillation | Separation based on differences in boiling points.[4] | Isolating volatile pyrazines from non-volatile impurities.[4][5] | Effective for thermally stable, volatile compounds. | Not suitable for thermally labile compounds; may require vacuum. |
Q4: How do I select the right analytical method to confirm the purity of my final product?
The choice depends on the properties of your compound and the information you need.
-
For routine purity checks: Reversed-Phase HPLC (RP-HPLC) with UV detection is the workhorse method. It is robust, quantitative, and can separate a wide range of pyrazine intermediates from their non-polar and moderately polar impurities.[13]
-
For volatile pyrazines: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. It provides excellent separation for volatile compounds and gives mass information for peak identification.[7]
-
For structural confirmation: 1H and 13C NMR spectroscopy are essential for confirming the structure of your desired product and identifying any unknown impurities.[7]
Caption: Logical workflow for selecting a purification strategy.
References
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
-
Improving Flash Purification of Chemically Related Pyrazines. Biotage. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. ResearchGate. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH 4 OH and Selected Amino Acids. Oxford Academic. [Link]
-
Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]
- Purification of pyrazine.
-
Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H2O)n+. Journal of the American Chemical Society. [Link]
-
Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H2O)n+. Journal of the American Chemical Society. [Link]
-
Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]
-
Pyrazine-impurities. Pharmaffiliates. [Link]
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ablelab.eu [ablelab.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Aminopyrazine Stability & Troubleshooting
Welcome to the Aminopyrazine Technical Support Center. Aminopyrazines are highly versatile heterocyclic scaffolds widely utilized in medicinal chemistry and drug development. However, their electron-deficient nature and unique protonation profiles make them highly susceptible to degradation in extreme pH environments.
This guide is designed for researchers and scientists to understand the mechanistic causality behind aminopyrazine degradation, troubleshoot common experimental failures, and implement self-validating protocols to ensure the integrity of their structural data.
Mechanistic Causality: Why Do Aminopyrazines Degrade?
To stabilize aminopyrazines, one must first understand the thermodynamic and kinetic forces driving their degradation.
-
Acidic Environments (pH < 2): While the exocyclic amino group appears basic, its lone pair is heavily delocalized into the electron-deficient pyrazine ring. Consequently, the primary site of protonation is the pyrazine ring nitrogen (pKa ~1.2) ()[1]. Protonation drastically increases the electrophilicity of the C2 position. Water then acts as a nucleophile, attacking the C2 carbon and driving the acid-catalyzed hydrolysis of the amine group, yielding a thermodynamically stable pyrazin-2-one (hydroxypyrazine) and releasing ammonia.
-
Basic Environments (pH > 10): The electron-deficient pyrazine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Hydroxide ions can attack the ring directly, displacing leaving groups (such as halogens) or even the amino group under harsh conditions. Furthermore, alkaline environments can initiate oxidative degradation pathways, leading to complete ring cleavage ()[2].
Degradation pathways of aminopyrazines in extreme pH environments.
Quantitative Stability Profile
The following table summarizes the quantitative stability metrics and primary degradation mechanisms of standard aminopyrazines across different pH media.
| Parameter | Acidic Media (pH < 2) | Basic Media (pH > 10) | Neutral Media (pH 7.4) |
| Primary Mechanism | Ring N-protonation & amine hydrolysis | Nucleophilic Aromatic Substitution (SNAr) | None (Thermodynamically stable) |
| Key Degradants | Pyrazin-2-ones (Hydroxypyrazines) | Ring-cleaved products, Oxidized species | N/A |
| Half-Life (37°C) | < 12 hours | 12 - 24 hours | > 72 hours |
| Preventative Strategy | Avoid strong mineral acids; use weak organic buffers | Use mild bases (e.g., LiOH) at low temperatures | Standard storage conditions |
Troubleshooting & FAQs
Q: My aminopyrazine compound degrades rapidly in 0.1 M HCl but remains stable in neutral PBS. How can I formulate it for acidic assays? A: As established, strong mineral acids fully protonate the ring nitrogen, activating the C2 position for hydrolysis. Causality-driven solution: Shift the pH slightly above the pKa of the ring nitrogen (pH 3-4) using weak organic acids like acetic acid or citrate buffers. This keeps the ring largely unprotonated, kinetically stalling the hydrolysis while maintaining an acidic environment.
Q: I am trying to hydrolyze an ester functional group on my aminopyrazine scaffold using NaOH, but LC-MS shows a loss of the parent core. What is the alternative? A: Basic conditions (pH > 10) trigger SNAr on the electron-deficient pyrazine ring, destroying your scaffold ()[3]. Causality-driven solution: To preserve the aminopyrazine core, switch to milder basic conditions (e.g., LiOH in THF/Water at 0°C) to kinetically favor ester hydrolysis over SNAr. Alternatively, utilize enzymatic cleavage (e.g., esterases) which operates at physiological pH, completely bypassing pH-induced degradation.
Q: During LC-MS analysis, I observe a +1 Da mass shift in my acidic samples. What is happening? A: A +1 Da shift is the classic signature of deamination/hydrolysis. The exocyclic amine group (-NH2, mass 16) is being replaced by a hydroxyl group (-OH, mass 17). This confirms that acid-catalyzed hydrolysis to a pyrazinone is occurring in your sample matrix.
Self-Validating Experimental Protocol: Forced Degradation Profiling
To accurately profile the degradation kinetics of your specific aminopyrazine derivative, follow this self-validating workflow. The inclusion of internal standards and quenching steps ensures that the data collected is an artifact-free representation of your compound's stability.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Standardization
-
Dissolve the aminopyrazine derivative in LC-MS grade acetonitrile to a stock concentration of 1 mg/mL.
-
Validation Step: Spike in a structurally stable Internal Standard (IS) (e.g., a deuterated analog or a stable biaryl compound) at 10 µg/mL.
-
Causality: The IS validates that any observed signal loss is strictly due to chemical degradation, ruling out matrix effects, precipitation, or ionization suppression in the MS source.
Step 2: pH Stress Induction
-
Aliquot 100 µL of the stock into two separate vials.
-
Acidic Stress: Add 900 µL of 0.1 M HCl (pH 1).
-
Basic Stress: Add 900 µL of 0.1 M NaOH (pH 13).
Step 3: Thermal Incubation
-
Incubate the vials in a thermomixer at 37°C in the dark.
-
Causality: Conducting the incubation in the dark prevents confounding variables from UV-induced photodegradation, isolating pH as the singular stressor.
Step 4: Quenching (Critical Self-Validation Step)
-
At predefined time points (0, 2, 6, 12, 24 h), extract 50 µL aliquots.
-
Immediately quench the acidic aliquot with 50 µL of 0.1 M NaOH, and the basic aliquot with 50 µL of 0.1 M HCl, bringing the pH to ~7.
-
Causality: Failing to neutralize the sample will cause degradation to continue inside the LC autosampler queue, leading to artificially inflated degradation rates.
Step 5: LC-MS/MS Analysis & Mass Balance Calculation
-
Analyze the quenched samples via LC-MS/MS.
-
Validation Check: Calculate the Mass Balance = (Peak Area of Parent + Peak Areas of Degradants) / (Initial Peak Area of Parent). If the mass balance is < 90%, it indicates the formation of undetectable volatile degradants, insoluble polymers, or irreversible column binding, prompting a re-evaluation of the analytical method.
Self-validating experimental workflow for forced degradation profiling.
References
-
Title: Aminopyrazine | C4H5N3 | CID 78747 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Chemistry around imidazopyrazine and ibuprofen: Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Identifying and minimizing side products in pyrazine amination reactions
Welcome to the Technical Support Center for Pyrazine Amination. As drug development increasingly relies on nitrogen-rich heterocycles, the amination of pyrazines has become a cornerstone of medicinal chemistry. However, the highly electron-deficient nature of the pyrazine ring introduces unique mechanistic challenges, often leading to yield-destroying side products.
This guide provides field-proven, causality-driven troubleshooting strategies to identify, understand, and minimize side reactions during both transition-metal-catalyzed and nucleophilic aminations.
Mechanistic Troubleshooting Guides
Guide 1: Mitigating Hydrodehalogenation in Catalytic Aminations
Symptom: GC/MS or LC/MS analysis reveals a mass corresponding to the completely dehalogenated pyrazine core rather than the target cross-coupled aminopyrazine. Causality: In palladium-catalyzed reductive aminations, the catalyst can form unstable Pd-hydride (Pd-H) intermediates. If the transmetalation step with the amine nucleophile is sluggish (due to steric hindrance or poor nucleophilicity), the Pd-H species transfers the hydride directly to the pyrazine ring. This premature transfer outcompetes C-N bond formation, resulting in hydrodehalogenation[1]. Mitigation Strategy:
-
Catalyst Redesign: Transition to a bimetallic Pd-Cu nanocatalyst system. Copper acts as a highly efficient "hydride sink," forming a stable Cu-H species that prevents Pd-H mediated dehalogenation while simultaneously assisting in amine transmetalation[1].
-
Kinetic Outcompeting: Maintain a slight excess of the amine nucleophile to ensure that the transmetalation rate remains high enough to outcompete the hydride transfer pathway[2].
Caption: Pathway of Pd-catalyzed amination vs. hydrodehalogenation side reactions.
Guide 2: Controlling Regioselectivity and Bis-Amination in SNAr
Symptom: Formation of di-substituted pyrazines (bis-amination) or substitution at unintended halogen sites. Causality: In Nucleophilic Aromatic Substitution (SNAr), reactivity is governed by the stabilization of the rate-determining Meisenheimer intermediate. The highly electronegative nature of fluorine makes fluoropyrazines significantly more reactive than their chloro, bromo, or iodo counterparts (F > Cl > Br > I)[3]. When utilizing strong bases or elevated temperatures with highly activated fluoropyrazines, kinetic control is lost, driving secondary nucleophilic attacks. Mitigation Strategy: Exploit the innate reactivity of fluoropyrazines by using mild, non-nucleophilic bases such as N,N-diisopropylethylamine (i-Pr2NEt) at ambient temperatures. Strict 1:1 stoichiometry is mandatory to prevent over-incorporation[3].
Guide 3: Suppressing Homocoupling in Buchwald-Hartwig Reactions
Symptom: Isolation of pyrazine-pyrazine dimers or unreacted starting materials. Causality: Unlike SNAr, the rate-determining step in Buchwald-Hartwig cross-coupling is oxidative addition, making the reactivity trend I > Br > Cl > F[3]. If the amine nucleophile is sterically hindered or poorly soluble, local depletion occurs in the reaction mixture. The active Pd-complex then reacts with another halopyrazine molecule, leading to homocoupling. Mitigation Strategy: Utilize bidentate ligands with large bite angles (e.g., BINAP or Xantphos) to enforce and accelerate the reductive elimination of the desired C-N bond. Transitioning to solvents that fully solubilize both the base and the amine (e.g., m-xylene) suppresses the homocoupling pathway[2].
Caption: Decision tree for halopyrazine amination and primary side product mitigation.
Quantitative Data & Reactivity Matrix
To aid in experimental design, the following table summarizes the divergent reactivity trends and primary side products associated with different amination pathways.
| Reaction Type | Halogen Reactivity Trend | Dominant Side Product | Mechanistic Causality | Primary Mitigation Strategy |
| SNAr | F > Cl > Br > I | Bis-amination | High electronegativity of F over-stabilizes the Meisenheimer complex. | Use weak bases (i-Pr2NEt), strict 1.0 eq amine, ambient temp. |
| Buchwald-Hartwig | I > Br > Cl > F | Hydrodehalogenation | Slow transmetalation allows Pd-H to transfer hydride to the pyrazine. | Use bimetallic Pd-Cu catalysts; increase amine equivalents. |
| Buchwald-Hartwig | I > Br > Cl > F | Homocoupling / Dimerization | Local depletion of amine causes Pd-intermediates to self-react. | Use large bite-angle ligands (Xantphos); ensure high amine solubility. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) that allow researchers to diagnose and correct deviations in real-time.
Protocol A: Buchwald-Hartwig Amination of Bromopyrazine
Objective: Achieve >95% conversion to mono-aminopyrazine while suppressing hydrodehalogenation and homocoupling.
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with bromopyrazine (1.0 eq), amine nucleophile (1.2 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 eq).
-
Solvent Addition: Add anhydrous m-xylene (0.2 M) to the flask. Causality Note: m-Xylene is chosen over polar aprotic solvents to minimize base-induced degradation, while Xantphos enforces the reductive elimination geometry required for C-N bond formation[2].
-
Reaction & IPC: Heat the mixture to 90°C.
-
Validation Check (1 Hour): Sample 10 µL for LC-MS analysis.
-
Correction A: If the ratio of debrominated pyrazine to target aminopyrazine exceeds 5%, the transmetalation step is lagging. Immediately spike the reaction with an additional 0.2 eq of the amine to accelerate transmetalation[2].
-
Correction B: If unreacted bromopyrazine remains but Pd-black precipitates are visible, the catalyst has deactivated. Verify oxygen exclusion; do not increase the temperature further.
-
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a Celite pad to remove Pd/salts, and concentrate under reduced pressure.
Protocol B: Chemoselective SNAr of Fluoropyrazine
Objective: Selective mono-amination without bis-amination or ring-opening side products.
-
Preparation: Dissolve fluoropyrazine (1.0 eq) in anhydrous MeCN (0.3 M) and cool to 0°C.
-
Reagent Addition: Add i-Pr2NEt (1.2 eq). Slowly add the amine nucleophile (1.0 eq) dropwise over 30 minutes. Causality Note: Dropwise addition prevents local concentration spikes that kinetically drive bis-amination[3].
-
Reaction & IPC: Stir at 0°C, allowing it to slowly warm to ambient temperature.
-
Validation Check (2 Hours): Assess the reaction via TLC or LC-MS.
-
Correction A: If bis-aminated product is detected (>2%), the reaction is kinetically uncontrolled. Immediately quench with saturated aqueous NH4Cl to halt the reaction.
-
Correction B: If conversion is <50%, extend the reaction time. Do NOT apply heat. Heating highly activated fluoropyrazines drastically increases the risk of ring-opening degradation.
-
-
Workup: Extract with DCM, wash with brine, dry over Na2SO4, and purify via flash chromatography.
Frequently Asked Questions (FAQs)
Q: Why am I seeing pyrazine ring degradation when using NaOtBu in my SNAr reactions? A: Strong alkoxide bases like NaOtBu can act as nucleophiles themselves, leading to etherification of the pyrazine ring. Furthermore, under harsh heating, they can initiate ring-opening pathways. Always default to non-nucleophilic bases (e.g., i-Pr2NEt or Cs2CO3) for SNAr on highly electron-deficient heterocycles.
Q: Can I use chloropyrazines interchangeably with bromopyrazines for Buchwald-Hartwig aminations? A: No. The oxidative addition of palladium into the C-Cl bond is significantly slower than the C-Br bond[3]. If you substitute a chloropyrazine into a protocol optimized for bromopyrazine, you will likely observe incomplete conversion and a massive increase in hydrodehalogenation due to the prolonged lifetime of the active Pd species. You must switch to a more electron-rich ligand (e.g., BrettPhos) to facilitate C-Cl oxidative addition.
Q: My amine is a poor nucleophile (e.g., a deactivated aniline). How do I prevent hydrodehalogenation? A: Poor nucleophiles slow down the transmetalation step, giving the Pd-H species ample time to transfer its hydride[1]. To counter this, use a bimetallic Pd-Cu catalyst system to stabilize the hydride, or pre-deprotonate the aniline with a stronger base (if functional group tolerance allows) to increase its nucleophilicity prior to transmetalation.
References
- Gallou, F., & Plummer, S. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. BenchChem Technical Guides. [URL: https://www.benchchem.com/]
- Organic Process Research & Development. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
Sources
Pyrazine Synthesis Support Center: Temperature & Solvent Optimization
Welcome to the Technical Support Center for Pyrazine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the critical parameters of temperature and solvent selection.
Mechanistic Workflow: Pathway, Solvent, and Temperature Selection
The synthesis of pyrazines generally proceeds via two primary pathways: the classical condensation of 1,2-diamines with 1,2-dicarbonyls, and the modern acceptorless dehydrogenative coupling of β -amino alcohols. Your choice of pathway dictates the thermodynamic and solvation requirements of the reaction.
Workflow for selecting solvent and temperature parameters based on pyrazine synthesis pathways.
Standardized Experimental Protocols
Every robust experiment must be a self-validating system. Below are the optimized protocols for the two primary synthetic routes, detailing the causality behind each parameter.
Protocol A: Room-Temperature Condensation (Green Approach)
This method utilizes an environmentally benign approach, avoiding heavy metal catalysts and extreme heat[1].
-
Reagents: 1,2-Diketone (1.0 equiv), 1,2-Diamine (1.0 equiv), Potassium tert-butoxide (t-BuOK, catalytic), Aqueous Methanol.
-
Step 1: Solvation. Dissolve the 1,2-diketone and 1,2-diamine in aqueous methanol.
-
Causality: Aqueous methanol is selected because its polar protic nature stabilizes the transition state during the initial nucleophilic attack, while simultaneously ensuring the solubility of both the organic precursors and the inorganic base[2].
-
-
Step 2: Base Addition. Add a catalytic amount of t-BuOK to the stirring mixture at room temperature (20–25 °C).
-
Causality: The strong base deprotonates the amine, significantly increasing its nucleophilicity. Operating at room temperature prevents the degradation of sensitive functional groups[1].
-
-
Step 3: Cyclization & Aromatization. Stir the reaction at room temperature.
-
Causality: The specific solvent-base combination provides sufficient thermodynamic driving force for the spontaneous aromatization of the transient dihydropyrazine intermediate, eliminating the need for external oxidants or high-temperature refluxing[2].
-
-
Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The transient appearance and subsequent disappearance of the dihydropyrazine intermediate validates the cyclization step. Complete conversion to the pyrazine confirms successful spontaneous aromatization.
Protocol B: High-Temperature Dehydrogenative Coupling
This method employs a manganese pincer complex to synthesize pyrazines from β -amino alcohols via acceptorless dehydrogenation[3].
-
Reagents: β -amino alcohol (0.5 mmol), Mn-pincer catalyst (2 mol %), Potassium Hydride (KH, 3 mol %), Dry Toluene (2 mL).
-
Step 1: Catalyst Activation. In a dried Schlenk tube under an inert argon atmosphere, combine the β -amino alcohol, Mn-pincer catalyst, and KH.
-
Causality: The inert atmosphere is critical to prevent the oxidation and subsequent deactivation of the highly active, low-valent manganese catalyst[1].
-
-
Step 2: Solvent Addition. Add 2 mL of dry toluene.
-
Causality: Toluene is strictly chosen over coordinating solvents (like THF or 1,4-dioxane) because its non-polar, non-coordinating nature prevents competitive binding at the metal center, ensuring maximum catalyst turnover[3].
-
-
Step 3: Thermal Dehydrogenation. Seal the tube and heat in a preheated oil bath at 125–150 °C for 12–24 hours.
-
Causality: Acceptorless dehydrogenation is highly endothermic. The high boiling point of toluene allows the system to reach the 150 °C required to drive the release of hydrogen gas and force the reaction to completion[3].
-
-
Validation Checkpoint: Analyze the crude mixture via GC-MS using mesitylene as an internal standard. A quantitative yield (>95%) with an m/z matching the fully aromatic pyrazine confirms optimal catalyst performance[3].
Quantitative Data: Solvent & Temperature Matrix
The following table summarizes the causal relationship between solvent polarity, temperature, and overall pyrazine yield across different methodologies.
| Synthesis Pathway | Solvent | Temperature | Catalyst / Base | Time | Yield | Ref |
| Condensation | Aqueous Methanol | 20–25 °C | t-BuOK | Varies | 72–88% | [2] |
| Dehydrogenative Coupling | Toluene | 150 °C | Mn-Pincer / KH | 24 h | 99% | [3] |
| Dehydrogenative Coupling | 1,4-Dioxane | 150 °C | Mn-Pincer / KH | 24 h | 95% | [3] |
| Dehydrogenative Coupling | THF | 150 °C | Mn-Pincer / KH | 24 h | 90% | [3] |
| Dehydrogenative Coupling | Toluene | 150 °C | Mn-Pincer / KH | 12 h | Quantitative | [3] |
| Dehydrogenative Coupling | Toluene | 125 °C | Mn-Pincer / KH | 24 h | Quantitative | [3] |
Troubleshooting Guide
Q: Why is my condensation reaction stalling at the dihydropyrazine intermediate? A: Incomplete aromatization occurs when the thermodynamic driving force is insufficient. While green methods utilizing t-BuOK in aqueous methanol at room temperature promote spontaneous aromatization[2], suboptimal base concentrations or incorrect solvent ratios can stall the reaction. Actionable Fix: Ensure the methanol-to-water ratio is optimized to maintain intermediate solubility. If the intermediate persists, empirically determine if a slight temperature increase (e.g., in 10–20 °C increments) is required to overcome the activation energy barrier for your specific substrate[1].
Q: How does the choice of solvent influence the yield in manganese-catalyzed dehydrogenative coupling? A: Solvent polarity and coordinating ability directly impact catalyst efficiency. When using a manganese pincer catalyst, non-polar toluene at 150 °C yields 99% of the pyrazine product[3]. Substituting toluene with polar, coordinating solvents like THF or 1,4-dioxane reduces the yield to 90% and 95%, respectively[3]. This decrease is caused by the oxygen atoms in THF/dioxane competitively coordinating to the vacant sites on the manganese center, thereby inhibiting substrate binding.
Q: I am observing isomer by-products in my classical condensation synthesis. How can I mitigate this? A: The formation of undesired isomers is a primary concern when using a mixture of unsymmetrical starting materials[4]. Actionable Fix: Control the regioselectivity by optimizing the reaction temperature. Start at room temperature and gradually increase to 80–100 °C[1]. Lower initial temperatures favor kinetic control, allowing the more nucleophilic amine to react selectively with the more electrophilic carbonyl carbon before thermodynamic equilibration occurs.
Frequently Asked Questions (FAQs)
Q: Can I reduce the reaction time for high-temperature pyrazine synthesis without sacrificing yield? A: Yes, provided the temperature is optimized. In the dehydrogenative coupling of 2-phenylglycinol in toluene, reducing the reaction time from 24 hours to 12 hours at 150 °C still results in a quantitative yield[1][3]. However, lowering the temperature to 125 °C requires the full 24 hours to achieve the same quantitative conversion[3].
Q: Is it necessary to run high-temperature dehydrogenative couplings in a closed system? A: Not strictly, but it is standard practice. A reaction conducted in an open system under Argon flow at 125 °C resulted in a 92% conversion, indicating that the evolved hydrogen gas in a closed system does not significantly inhibit the forward reaction process[3]. However, closed systems (like sealed Schlenk tubes) are preferred to prevent solvent evaporation at 150 °C.
Q: What happens if the temperature is too low during Maillard-type pyrazine synthesis (sugars + ammonia)? A: The reaction temperature significantly affects the rate of pyrazine formation. For example, in the synthesis of pyrazines from acetol and ammonium hydroxide, increasing the temperature from 100 °C to 140 °C has been shown to drastically increase the yield[4]. Operating below 100 °C will likely result in unreacted starting materials and poor conversion.
References
-
Mukherjee, A., et al. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications / PMC.[Link]
-
Ghosh, P., & Mandal, A. Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews (Taylor & Francis).[Link]
Sources
Troubleshooting ambiguous peaks in NMR spectra of substituted pyrazines
Welcome to the dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the Nuclear Magnetic Resonance (NMR) analysis of substituted pyrazines. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you resolve ambiguities in your NMR spectra and achieve definitive structural elucidation.
Guide Structure
This support center is structured to provide rapid access to solutions for common problems, followed by more detailed experimental workflows for deeper investigation.
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Part 1: Troubleshooting Guide (Q&A Format) : Direct answers to specific problems like peak broadening, unexpected signals, and shifting resonances.
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Part 2: Frequently Asked Questions (FAQs) : Broader questions about the underlying principles affecting pyrazine NMR spectra.
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Part 3: Key Experimental Protocols : Step-by-step instructions for advanced troubleshooting experiments.
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Part 4: References : A comprehensive list of all cited sources.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter in the lab.
Question 1: Why are the aromatic proton signals in my substituted pyrazine spectrum broad and poorly resolved?
Answer: Peak broadening in the ¹H NMR spectrum of a substituted pyrazine can stem from several factors, ranging from sample preparation to dynamic chemical phenomena. Here is a systematic approach to diagnose and resolve the issue:
Initial Checks: Sample & Spectrometer
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Concentration Check : Highly concentrated samples can lead to intermolecular interactions, particularly π-π stacking in planar aromatic systems like pyrazines, causing significant peak broadening.[1][2]
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Action : Prepare a more dilute sample and re-acquire the spectrum. Often, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is sufficient for ¹H NMR.[3]
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Solubility & Particulates : Ensure your compound is fully dissolved. Undissolved microscopic particles disrupt magnetic field homogeneity, leading to broad peaks.[1]
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Action : If solubility is low, gentle heating or sonication may help. If the issue persists, consider a different deuterated solvent. Always filter your sample into the NMR tube through a small plug of glass wool in a Pasteur pipette.
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Paramagnetic Impurities : Trace amounts of paramagnetic metal ions (e.g., from catalysts or glassware) can cause severe line broadening.[2]
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Action : Ensure your sample is adequately purified and that your NMR tube and solvent are free from contaminants.
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Spectrometer Shimming : Poor shimming of the magnetic field is a frequent cause of broad peaks.[1][4]
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Action : Re-shim the spectrometer on your sample. If problems persist, check the instrument with a standard sample to determine if the issue is with the sample or the probe.[5]
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Chemical & Physical Phenomena
If the above steps do not resolve the issue, the broadening is likely due to the inherent chemical behavior of your molecule.
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Intermediate Chemical Exchange : Pyrazines with certain substituents (e.g., -OH, -NH2) can undergo chemical exchange processes, such as tautomerism or proton exchange with residual water or the solvent itself. If the rate of this exchange is on the NMR timescale, it leads to broadened signals.[1]
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Action : Perform a Variable Temperature (VT) NMR experiment . Cooling the sample can slow the exchange rate, often resulting in sharper, distinct signals for each species. Heating can coalesce the signals into a sharp, averaged peak. (See Protocol 1 for details).
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Aggregation : As mentioned, pyrazines are prone to aggregation via π-π stacking. This is a concentration- and solvent-dependent process.
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Action : In addition to dilution, changing the solvent can disrupt these interactions. Aromatic solvents like benzene-d6 can sometimes solvate the pyrazine ring, but a systematic screen of solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) is recommended.[4]
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Question 2: I see more or fewer signals in the aromatic region than I expect for my substitution pattern. What is happening?
Answer: The number of observed signals is a direct reflection of the molecular symmetry. An unexpected number of signals points to either a misinterpretation of the structure's symmetry or a dynamic process that is averaging signals or revealing hidden non-equivalence.
Logical Troubleshooting Workflow for Unexpected Signal Count
Caption: 2D NMR workflow for isomer differentiation.
Part 4: References
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Harwood, J. S., & Mo, H. (2015). Practical NMR Spectroscopy Laboratory Guide: Using Bruker Spectrometers. Academic Press.
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Yadav, P., et al. (2022). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. Chemical Communications.
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Barros, A. S., & Gomes, A. (2018). Hands on NMR: A Practical Guide. De Gruyter.
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Tan, J. Y., & Su, H. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21422.
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Plascencia-Villa, G., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience.
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Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(4), 534-569.
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Edlund, U., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Magnetic Resonance in Chemistry, 38(1), 15-19.
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Lin, Y., et al. (2020). Fully Exploiting the Power of 2D NMR J-Resolved Spectroscopy. The Journal of Physical Chemistry Letters.
Sources
Technical Support Center: Preventing Degradation of 5-Dimethoxymethyl-pyrazin-2-ylamine During Workup
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 5-Dimethoxymethyl-pyrazin-2-ylamine . Handling this building block requires precise environmental control due to the dual reactivity of its functional groups: a highly acid-labile dimethyl acetal and a nucleophilic, basic aminopyrazine core.
Below, we provide a mechanistic troubleshooting guide, optimized experimental protocols, and quantitative data to ensure high-yield isolation of this sensitive intermediate.
Troubleshooting Guide & FAQs
Q1: Why does my product convert to an aldehyde or form an insoluble polymer during aqueous extraction? Mechanistic Causality: 5-Dimethoxymethyl-pyrazin-2-ylamine contains a dimethyl acetal group. Acetals are classical protecting groups that are stable under basic conditions but undergo rapid hydrolysis in the presence of aqueous acid to yield the corresponding aldehyde[1],[2]. If your workup pH drops below 6.0, the acetal cleaves, generating 5-amino-pyrazine-2-carbaldehyde. Because the molecule also possesses a primary amine at the 2-position, the newly formed aldehyde immediately undergoes intermolecular condensation with the amine of a neighboring molecule. This forms a Schiff base (imine), triggering a cascade of polycondensation that results in intractable, insoluble oligomers.
Q2: What is the optimal pH and buffer system for quenching the reaction? Mechanistic Causality: To prevent acetal hydrolysis, the workup must be strictly maintained under mildly basic conditions[2]. Furthermore, the conjugate acid of the 2-aminopyrazine core has a pKa of approximately 2.6 to 3.2[3]. If the pH is too low, the pyrazine ring protonates, driving the compound into the aqueous phase and ruining your extraction yield. Quenching the reaction with saturated aqueous sodium bicarbonate (NaHCOHCO₃) ensures the pH remains around 8.0–8.5. This pH is high enough to keep the acetal intact and the aminopyrazine deprotonated, but low enough to avoid degrading other base-sensitive functional groups.
Q3: I am experiencing poor recovery during liquid-liquid extraction even at pH 8. What is the optimal solvent? Mechanistic Causality: Aminopyrazines are highly polar, electron-deficient heterocycles that readily form strong hydrogen bonds with water[4]. Standard extraction with non-polar solvents like diethyl ether or hexanes will result in poor partitioning. Solution: Use ethyl acetate (EtOAc) or dichloromethane (DCM) as the organic extraction solvent. To force the polar aminopyrazine into the organic layer, employ a "salting out" technique by saturating the aqueous layer with sodium chloride (NaCl) prior to extraction.
Q4: Can I use standard silica gel chromatography for purification, or will it degrade the acetal? Mechanistic Causality: Standard silica gel (SiO₂) is inherently acidic due to surface silanol groups. Loading an acid-sensitive dimethyl acetal onto a standard silica column often leads to on-column hydrolysis, resulting in streaking, poor recovery, and aldehyde contamination[2]. Solution: You must deactivate the silica gel before use. Flush the column with the eluent containing 1–5% triethylamine (TEA) to neutralize the acidic silanol sites. Maintain 1% TEA in your mobile phase throughout the purification.
Mechanistic Pathways & Workflows
Fig 1. Acid-catalyzed acetal hydrolysis and subsequent Schiff base oligomerization pathway.
Fig 2. Optimized workup and purification workflow to prevent acetal degradation.
Quantitative Data & Parameters
Table 1: Summary of Workup Conditions and Expected Outcomes
| Workup Condition (Aqueous Phase) | pH Range | Acetal Stability | Aminopyrazine State | Expected Recovery |
| 1M HCl / Acidic Quench | < 2.0 | Cleaved (Aldehyde) | Protonated (Aqueous) | < 10% (Polymerized) |
| Water / Unbuffered | 5.0 - 6.0 | Partially Cleaved | Neutral | 40 - 60% |
| Sat. NaHCO₃ (Recommended) | 8.0 - 8.5 | Stable | Neutral | > 90% |
| 1M NaOH / Strongly Basic | > 12.0 | Stable | Neutral | 80 - 90% (Side reaction risk) |
Table 2: Chromatographic Purification Parameters
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Stationary Phase | Bare Silica Gel | TEA-Deactivated Silica | Prevents acid-catalyzed acetal cleavage on the column. |
| Mobile Phase Additive | None | 1% Triethylamine (TEA) | Maintains basic microenvironment during elution. |
| Loading Technique | DCM / MeOH | Dry loading on Celite | Minimizes concentrated exposure to active silica sites. |
Experimental Protocol: Optimized Workup & Isolation
This self-validating protocol is designed to maximize the extraction of the polar aminopyrazine while completely suppressing the hydrolysis of the dimethoxymethyl acetal.
Step 1: Quenching Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise until the pH of the aqueous layer stabilizes at 8.0–8.5. Validation checkpoint: Verify the pH with indicator paper before proceeding.
Step 2: Salting Out Add solid sodium chloride (NaCl) to the aqueous phase under vigorous stirring until saturation is reached (undissolved salt remains visible at the bottom of the flask).
Step 3: Extraction Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL per 10 mmol of theoretical product). Ensure vigorous mixing to overcome the high aqueous solubility of the aminopyrazine.
Step 4: Washing & Drying Wash the combined organic layers once with brine (10 mL) to remove residual water and water-soluble impurities. Dry the organic phase over anhydrous Na₂SO₄. Note: Avoid using MgSO₄, as it can be slightly acidic and may coordinate with the electron-deficient pyrazine nitrogens.
Step 5: Concentration Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Critical: Maintain the water bath temperature strictly below 35 °C to prevent thermal degradation of the acetal[1].
Step 6: Purification Purify the crude residue via flash column chromatography using silica gel pre-treated with 1% TEA in the chosen eluent (e.g., EtOAc/Hexanes). Maintain 1% TEA in the mobile phase throughout the run to ensure the acetal remains intact.
References
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Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis, 2 Volume Set". DOKUMEN.PUB. URL:[Link]
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National Center for Biotechnology Information. "Aminopyrazine | C4H5N3 | CID 78747 - PubChem - NIH". PubChem. URL: [Link]
Sources
Technical Support Center: Scaling Up Pyrazine-Based Compound Synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks encountered when scaling up pyrazine-based compounds from bench-scale discovery to pilot-plant manufacturing. Scaling pyrazines often introduces severe challenges regarding intermediate stability, exothermic control, and mass transfer.
This guide provides mechanistic troubleshooting, self-validating protocols, and flow-chemistry solutions to ensure your syntheses are robust, safe, and high-yielding.
Section 1: Managing Energetic Intermediates via Continuous Flow
Q: We are scaling up the synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine (a key intermediate for SHP2 inhibitors). In batch, our metalation and formylation of 2,6-dichloropyrazine results in severe yield degradation and thermal runaway risks. How do we safely scale this?
A: The root cause of your yield degradation is the thermal instability of the heteroaryl aldehyde intermediate, compounded by the highly energetic nature of the subsequent hydrazine cyclization. In a batch reactor, poor heat dissipation leads to localized hot spots, causing the organomagnesium intermediate to decompose before formylation is complete.
Solution & Causality: Transition the sequence to a continuous flow architecture 1. Using a plug-flow reactor for the initial metalation/formylation ensures rapid mixing and instantaneous heat transfer, suppressing degradation. Furthermore, isolating the unstable aldehyde as a bench-stable bisulfite adduct provides a crucial thermodynamic sink. For the final cyclization, a Continuous Stirred-Tank Reactor (CSTR) safely accommodates the nitrogen-rich, energetic intermediates by keeping the active reaction volume minimal at any given time.
Continuous flow workflow for scalable pyrazolopyrazine synthesis.
Self-Validating Protocol: Continuous Flow Formylation
This protocol integrates an in-line bisulfite quench. If the metalation fails, the bisulfite adduct will not precipitate, serving as an immediate visual and gravimetric validation checkpoint before proceeding to the hazardous cyclization step.
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System Priming: Flush the plug-flow reactor with anhydrous THF to establish a baseline pressure and ensure a moisture-free environment.
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Metalation: Pump a 0.30 M THF solution of 2,6-dichloropyrazine and i-Pr2NMgCl·LiCl (MgDA base) into the T-mixer at -25 °C. Causality: MgDA is chosen over standard lithium bases to specifically enhance the stability of the organometallic species at scale.
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Formylation: Introduce DMF into the flow stream immediately downstream of the metalation zone. Maintain residence time strictly to <2 minutes to prevent intermediate decay.
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Quench & Isolation (Validation Check): Direct the reactor effluent into a stirred batch vessel containing aqueous sodium bisulfite. Validation: A white precipitate (the bisulfite adduct) must form immediately. Filter and weigh the adduct; an isolated yield of <70% definitively indicates an upstream flow rate mismatch or moisture ingress, preventing you from pushing failed material into the CSTR.
Section 2: Overcoming Mass Transfer Limits in Classical Condensation
Q: When scaling up the classical condensation of 1,2-diketones with 1,2-diamines, our yields drop from 85% (bench) to 40% (pilot), and the product mixture is heavily colored. What is the mechanism behind this failure?
A: The colored impurity is almost certainly the unoxidized dihydropyrazine intermediate. The initial condensation to form dihydropyrazine is rapid and thermodynamically driven by water elimination. However, the subsequent oxidation to the aromatic pyrazine is the rate-limiting step 2. At the bench scale, ambient oxygen diffusion is often sufficient. At pilot scale, the reduced surface-area-to-volume ratio severely limits oxygen mass transfer, starving the reaction and halting aromatization.
Solution & Causality: You must shift from passive air oxidation to active chemical oxidation or forced aeration. Introducing a stoichiometric oxidant like copper(II) sulfate or utilizing an active sparging system ensures the dihydropyrazine is fully driven to the aromatic state. Additionally, empirically increasing the condensation temperature from 100 °C to 140 °C thermodynamically accelerates the initial water elimination, preventing intermediate stalling.
Reaction pathway for classical pyrazine synthesis via condensation and oxidation.
Table 1: Temperature and Oxidant Optimization for Pyrazine Condensation
| Reaction Scale | Oxidant Strategy | Temp (°C) | Unoxidized Dihydropyrazine | Aromatic Pyrazine Yield |
| 10 g (Bench) | Passive Air | 100 °C | < 5% | 85% |
| 1 kg (Pilot) | Passive Air | 100 °C | 55% | 38% |
| 1 kg (Pilot) | Active O₂ Sparging | 140 °C | < 2% | 82% |
| 1 kg (Pilot) | CuSO₄ (1.1 eq) | 120 °C | < 1% | 89% |
Section 3: Green Biocatalysis for Pyrazinamide Derivatives
Q: We are synthesizing pyrazinamide derivatives using the enzyme Lipozyme® TL IM. In batch flasks, the reaction takes 17 hours and yields vary wildly. How can we standardize this for industrial production?
A: Immobilized enzymes in batch reactors suffer from severe mass transfer limitations. The substrates (pyrazine esters and amines) must diffuse into the porous support of the enzyme, react, and diffuse out. In a shaker flask, mechanical agitation is insufficient to overcome this boundary layer, leading to prolonged reaction times and mechanical shearing of the enzyme support.
Solution & Causality: Implement a packed-bed continuous-flow reactor 3. By packing the Lipozyme® TL IM into a column and flowing the substrates through it, you force convective transport directly through the enzyme bed. This eliminates the diffusion barrier, slashing reaction times from 17 hours to 20 minutes while protecting the enzyme from mechanical shear forces, allowing for long-term continuous operation.
Table 2: Batch vs. Continuous Flow Biocatalysis (Lipozyme® TL IM)
| Parameter | Batch Reactor (Shaker) | Continuous Flow (Packed Bed) |
| Solvent | tert-Amyl alcohol | tert-Amyl alcohol |
| Temperature | 45 °C | 45 °C |
| Residence/Reaction Time | 17 hours | 20 minutes |
| Max Yield | ~75% (Variable) | 91.6% (Consistent) |
| Scalability | Poor (Enzyme shearing) | Excellent (Stable bed) |
References
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Title: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade Source: ACS Publications (Organic Process Research & Development) URL: [Link] [1]
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Title: Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus Source: ResearchGate (RSC Advances) URL: [Link] [3]
Sources
Refining reaction conditions for selective functionalization of pyrazine rings
Troubleshooting Guide: Selective Functionalization of Pyrazine Rings
Welcome to the . Pyrazines are privileged electron-deficient diazine scaffolds in drug development, but their functionalization is notoriously difficult. The presence of two basic nitrogen atoms leads to catalyst poisoning, while the electron-deficient ring is highly susceptible to nucleophilic fragmentation and poorly reactive toward electrophilic aromatic substitution.
This guide provides field-proven troubleshooting protocols for three critical pyrazine functionalization workflows: Radical C–H Alkylation (Minisci), Directed ortho-Metalation (DoM), and Palladium-Catalyzed Cross-Coupling.
Workflow Decision Matrix & Common Failure Modes
Decision matrix and common failure modes for pyrazine functionalization.
Section 1: Radical C–H Functionalization (Minisci Reaction)
FAQ: Why am I getting a complex mixture of mono- and di-alkylated pyrazines, along with unreacted starting material?
Mechanistic Rationale: Pyrazine has multiple equivalent C–H bonds. In a standard 1[1], a nucleophilic carbon-centered radical attacks the electron-deficient ring. However, once the first alkyl group is installed, its electron-donating nature does not raise the Lowest Unoccupied Molecular Orbital (LUMO) sufficiently to completely halt a second radical attack, leading to over-alkylation.
The Fix: You must enforce strict stoichiometric control and utilize highly acidic conditions. Adding Trifluoroacetic Acid (TFA) protonates the pyrazine nitrogen, forming a pyrazinium ion. This dramatically lowers the LUMO energy, making the starting material vastly more electrophilic than the mono-alkylated product (which sterically shields the remaining nitrogen from full protonation), thus enforcing regioselectivity.
Protocol 1: Decarboxylative Minisci Alkylation of Pyrazine
Self-Validating System: The biphasic nature of this reaction allows for real-time aqueous quenching of aliquots to monitor conversion without radical interference.
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Setup: To a 15 mL culture tube equipped with a Teflon septum, add pyrazine (0.5 mmol, 1.0 equiv), the target aliphatic carboxylic acid (1.0 mmol, 2.0 equiv), and AgNO₃ (20 mol%).
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Acidification (Critical Step): Add 2.5 mL of a 1:1 mixture of DCE and H₂O. Slowly add TFA (1.5 equiv). Causality: TFA ensures the in-situ generation of the highly reactive pyrazinium species.
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Radical Initiation: Add (NH₄)₂S₂O₈ (1.0 mmol, 2.0 equiv) in one portion.
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Execution: Stir the biphasic mixture vigorously at 50 °C for 2 hours.
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In-Process Validation: Extract a 10 µL aliquot from the organic (DCE) layer, dilute in MeCN, and inject into LCMS. You should observe the [M+H]⁺ of the mono-alkylated product. If di-alkylation exceeds 5%, reduce the temperature to 40 °C for subsequent runs.
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Workup: Quench with saturated aqueous NaHCO₃ to neutralize the TFA, extract with DCM, and concentrate.
Section 2: Directed ortho-Metalation (DoM)
FAQ: When I use n-BuLi or LDA to deprotonate pyrazine, the reaction turns black immediately, and I isolate ring-fragmented byproducts instead of the lithiated species. How can I achieve clean metalation?
Mechanistic Rationale: Alkyllithiums are highly nucleophilic and will preferentially attack the C=N bond of pyrazine (Chichibabin-type addition) rather than acting as a base. While lithium diisopropylamide (LDA) is non-nucleophilic, the resulting lithiopyrazine intermediate is thermodynamically unstable and rapidly undergoes ring-opening fragmentation, even at cryogenic temperatures (-78 °C).
The Fix: Transition to a bimetallic "trans-metal-trapping" strategy using a 2[2]. Reagents like [(THF)LiZn(TMP)(tBu)2] operate synergistically: the TMP (tetramethylpiperidide) ligand performs a kinetically controlled deprotonation, while the zinc center immediately coordinates the resulting carbanion. This forms a thermodynamically stable zincate intermediate that completely prevents ring fragmentation.
Protocol 2: Regioselective Zincation of Pyrazine
Self-Validating System: The stability of the zincate allows for room-temperature operation and precise electrophilic trapping.
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Base Preparation: In a flame-dried Schlenk flask under argon, prepare the lithium-zincate base [(THF)LiZn(TMP)(tBu)2] (1.1 equiv) in anhydrous THF (0.5 M).
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Metalation: Add pyrazine (1.0 equiv) dropwise at room temperature (20 °C). Causality: Unlike traditional DoM requiring -78 °C, the zincate stabilizes the anion so effectively that ambient temperature is optimal, increasing the kinetic rate of deprotonation.
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Stirring: Allow the reaction to stir for 2 hours. The solution will turn a pale yellow, indicating the formation of the stable zincated pyrazine.
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In-Process Validation: Remove a 0.1 mL aliquot and quench with a solution of iodine (I₂) in THF. Analyze via GC-MS. A single sharp peak corresponding to mono-iodopyrazine confirms successful metalation.
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Electrophilic Trapping: Add your desired electrophile (e.g., an aldehyde or allyl bromide) and stir for an additional 4 hours before standard aqueous NH₄Cl workup.
Section 3: Palladium-Catalyzed Cross-Coupling
FAQ: My Buchwald-Hartwig amination of 2-chloropyrazine is stalling at 10% conversion. The palladium catalyst seems to be precipitating as a black solid. What is happening?
Mechanistic Rationale: You are experiencing severe catalyst poisoning. The basic nitrogen atoms of the pyrazine ring—especially the one adjacent (ortho) to the halogen—competitively bind to the Pd(II) or Pd(0) center. This displaces your phosphine ligands, forming stable, off-cycle bis-ligated Pd-pyrazine complexes that eventually aggregate into inactive Palladium black.
The Fix: You must use highly sterically hindered, electron-rich ligands (like tBuXPhos) paired with a 3[3]. The massive steric bulk of the di-tert-butyl groups and the triisopropylphenyl ring creates a shield around the palladium center, physically preventing the pyrazine nitrogens from coordinating. The G3 precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species before the pyrazine can interfere.
Quantitative Optimization Data
Table 1: Effect of Ligand and Precatalyst on 2-Chloropyrazine Amination
| Ligand | Catalyst Precursor | Base | Conversion (%) | Primary Observed Issue |
| BINAP | Pd₂(dba)₃ | Cs₂CO₃ | < 10% | Pd Black precipitation (Poisoning) |
| XantPhos | Pd(OAc)₂ | NaOtBu | 15% | Substrate degradation / Stalling |
| tBuXPhos | tBuXPhos-Pd-G3 | LHMDS | > 95% | None (Clean conversion) |
Protocol 3: Buchwald-Hartwig Amination of 2-Chloropyrazine
Self-Validating System: The use of a homogeneous G3 precatalyst prevents the visual ambiguity of heterogeneous Pd mixtures, allowing colorimetric monitoring of the catalytic cycle.
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Setup: In a glovebox or under strict Schlenk conditions, charge a vial with 2-chloropyrazine (1.0 equiv), the target amine (1.2 equiv), and LHMDS (1.5 equiv).
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Catalyst Addition: Add tBuXPhos-Pd-G3 (2-5 mol%). Causality: The G3 precatalyst contains a base-sensitive mesylate group that instantly collapses upon exposure to LHMDS, releasing the active monoligated Pd(0) species without the need for thermal activation.
-
Solvent: Add anhydrous 1,4-Dioxane to reach a concentration of 0.2 M. Seal the vial.
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Execution: Heat the reaction to 80 °C for 4-6 hours. The solution should remain a clear, deep red/orange. If it turns opaque black, oxygen has breached the system or the ligand-to-metal ratio was compromised.
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In-Process Validation: Monitor by TLC (UV 254 nm). The highly polar 2-chloropyrazine spot should completely disappear, replaced by a fluorescent blue/green spot (typical for aminopyrazines) at a higher Rf.
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Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts, concentrate, and purify via reverse-phase chromatography.
References
- New Lithium-Zincate Approaches for the Selective Functionalization of Pyrazine: Direct Dideprotozincation vs. Nucleophilic Alkylation.
- Practical and Regioselective Synthesis of C-4-Alkylated Pyridines: General Procedure: Minisci Reaction.Journal of the American Chemical Society (2021).
- Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water.Organic Process Research & Development (2018).
Sources
Technical Support Center: Resolving Co-Eluting Impurities in HPLC Analysis of Pyrazine Mixtures
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing pyrazines.
Pyrazines are heterocyclic aromatic organic compounds containing two nitrogen atoms. Because of their polarity, basicity, and structural similarities, they frequently suffer from poor retention, severe peak tailing, and co-elution in standard Reversed-Phase Liquid Chromatography (RPLC). Resolving these issues requires moving beyond generic C18 gradients and engineering your method's selectivity ( α ) through targeted stationary phase chemistry and mobile phase thermodynamics.
Diagnostic Workflow for Pyrazine Co-Elution
Before adjusting your instrument parameters, use the diagnostic logic tree below to identify the root cause of your co-elution.
Figure 1: Diagnostic decision tree for troubleshooting pyrazine co-elution and retention failures.
Troubleshooting Guides & FAQs
Q1: My pyrazine structural isomers (e.g., 2,5-dimethylpyrazine and 2,6-dimethylpyrazine) are co-eluting as a single peak on a C18 column. How do I resolve them?
The Causality: Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because structural isomers of pyrazines possess nearly identical partition coefficients (log P) and hydrophobic surface areas, a C18 column cannot differentiate them, resulting in a selectivity factor ( α ) of ~1.0. The Solution: You must introduce orthogonal retention mechanisms. Switch to a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms on the PFP phase create a π -acidic ring that strongly interacts with the electron-rich ( π -basic) pyrazine ring via π−π interactions[1]. Furthermore, PFP columns offer dipole-dipole and hydrogen-bonding capabilities. These secondary interactions amplify minute spatial and electronic differences between isomers, achieving baseline resolution ( Rs≥2.0 ) where C18 fails[2].
Q2: I am observing severe peak tailing ( Tf>2.0 ) on my main pyrazine peak, which is completely masking a closely eluting minor impurity. How do I fix the peak shape?
The Causality: Pyrazines contain basic nitrogen atoms. On silica-based columns, residual silanols (Si-OH) on the support matrix ionize into silanions (Si-O⁻) at mid-range pH levels (pH 4–7). The basic pyrazine nitrogens undergo secondary ion-exchange interactions with these negatively charged sites. Because these sites are heterogeneous and saturate at different rates, the analyte desorbs slowly, causing a pronounced tail[3]. The Solution: You must eliminate the ion-exchange interaction.
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Thermodynamic Control (pH): Lower the mobile phase pH to < 3.0 using 0.1% Formic Acid or Phosphoric Acid. This protonates the silanols, rendering them neutral and eliminating the electrostatic attraction.
-
Kinetic Blocking: If low pH is insufficient or incompatible with your detector, add a competing base like Triethylamine (TEA) at 0.1% to the mobile phase. TEA aggressively binds to active silanols, physically blocking the pyrazines from interacting with them.
Q3: My highly polar pyrazines (e.g., pyrazinamide derivatives) are eluting at the void volume ( t0 ) and co-eluting with the solvent front. Increasing the aqueous ratio doesn't help. What is the next step?
The Causality: Highly polar pyrazines are too hydrophilic to partition into the hydrophobic alkyl chains of a reversed-phase column. When an analyte's polarity exceeds the retentive capacity of the stationary phase, it remains in the mobile phase and elutes unretained ( k′<1 ). The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates in reverse to RPLC: it utilizes a polar stationary phase (e.g., Amide, bare silica) and a highly organic mobile phase (typically >70% Acetonitrile)[4]. The aqueous component of the mobile phase forms a semi-immobilized, water-enriched layer on the stationary phase. Polar pyrazines partition out of the organic bulk and into this aqueous layer, drastically increasing their retention times and separating them from non-polar matrix interferences[5].
Experimental Protocols
Protocol 1: Method Development for Isomer Separation (PFP Phase)
This protocol is a self-validating system designed to maximize π−π interactions for structural isomers.
-
Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase Preparation:
-
Aqueous (A): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. (Low pH ensures silanols are protonated, isolating the π−π effect).
-
Organic (B): Methanol (HPLC Grade). Crucial Note: Use Methanol, not Acetonitrile. Acetonitrile is a π -electron participant and will compete with the pyrazine for the PFP ring, dampening the π−π selectivity.
-
-
Gradient Elution: Program a shallow gradient from 5% B to 40% B over 20 minutes. Flow rate: 1.0 mL/min.
-
Temperature Control: Set the column compartment to 25°C. Lower temperatures generally enhance dipole and π−π interactions.
-
Validation Check: Inject the isomer mixture. Calculate the resolution ( Rs ). If Rs<1.5 , decrease the gradient slope (e.g., 5% to 25% B over 20 minutes) to increase residence time in the column.
Protocol 2: HILIC Method Optimization for Polar Pyrazines
Use this protocol for pyrazines eluting at the void volume in RPLC.
-
Column Selection: Install a HILIC Amide or Zwitterionic column (100 mm × 2.1 mm, 1.7–2.7 µm).
-
Mobile Phase Preparation:
-
Aqueous (A): 20 mM Ammonium Acetate in Water, pH 6.8. (Buffer concentration is critical in HILIC to maintain the aqueous layer volume).
-
Organic (B): 100% Acetonitrile.
-
-
Isocratic Elution: Start with an isocratic hold at 90% B / 10% A. Flow rate: 0.3 mL/min.
-
Equilibration (Critical Step): HILIC columns require extensive equilibration to establish the water layer. Flush with 50 column volumes (CV) of the mobile phase prior to the first injection.
-
Validation Check: Inject the sample. Calculate the retention factor ( k′ ). If k′<2.0 , increase the organic concentration to 95% B. If the peak is too broad, ensure the sample diluent contains at least 75% Acetonitrile to prevent strong solvent effects.
Quantitative Data: Column Chemistry Comparison
The following table summarizes the physicochemical interactions and performance metrics of various column chemistries when applied to pyrazine analysis.
| Stationary Phase | Primary Interaction | Secondary Interactions | Optimal Mobile Phase Modifier | Best Use Case for Pyrazines | Expected Tailing Factor ( Tf ) |
| Standard C18 | Hydrophobic (Dispersive) | Ion-exchange (Silanols) | Acetonitrile / Water | General screening of non-polar pyrazines. | 1.8 - 2.5 (High) |
| Polar-Embedded C18 | Hydrophobic | Hydrogen bonding | Acetonitrile / Water | Reducing tailing without additives. | 1.1 - 1.4 (Low) |
| PFP (Pentafluorophenyl) | π−π interaction | Dipole-dipole, H-bonding | Methanol / Water | Resolving structural isomers & co-elutions. | 1.2 - 1.5 (Low) |
| HILIC (Amide) | Hydrophilic Partitioning | Hydrogen bonding | Acetonitrile (>70%) | Retaining highly polar, early-eluting pyrazines. | 1.0 - 1.3 (Ideal) |
References
- Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. uw.edu.pl.
- Prediction of retention in hydrophilic interaction liquid chromatography using solute molecular descriptors based on chemical structures. ResearchGate.
- Untargeted HILIC-MS-Based Metabolomics Approach to Evaluate Coffee Roasting Process. NIH.
- Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.
- SNAr Radiofluorination with In Situ Generated [18F]Tetramethylammonium Fluoride | The Journal of Organic Chemistry. ACS Publications.
Sources
- 1. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Study of 5-Dimethoxymethyl-pyrazin-2-ylamine vs. Conventional Aminopyrazine Scaffolds in Drug Discovery
Executive Summary & Mechanistic Rationale
Aminopyrazines have emerged as a highly privileged scaffold in modern drug discovery. They demonstrate profound utility across diverse therapeutic areas, serving as highly potent PI3Kδ inhibitors[1], Na(v)1.7 voltage-gated sodium channel antagonists[2], and novel antimalarial agents[3]. Furthermore, aminopyrazine derivatives exhibit excellent antioxidative properties[4] and have been identified as promising leads for treating human African trypanosomiasis[5].
However, the planar, heteroaromatic nature of aminopyrazines often leads to sub-optimal aqueous solubility and pharmacokinetic liabilities[3]. To resolve this, medicinal chemists rely on late-stage functionalization to append solubilizing aliphatic amines or heterocycles. This guide objectively compares 5-Dimethoxymethyl-pyrazin-2-ylamine against conventional building blocks like 5-formyl-pyrazin-2-ylamine and 5-bromo-pyrazin-2-ylamine , demonstrating why the dimethoxymethyl (acetal) functional group provides superior synthetic autonomy, higher yields, and greater protocol reliability.
The Causality of Scaffold Selection
Unprotected aldehydes (e.g., 5-formyl-pyrazin-2-ylamine) are highly electrophilic. When subjected to the basic conditions and transition-metal catalysis required for cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), the free formyl group is prone to nucleophilic attack, unwanted condensation, or degradation. Conversely, using a halogenated precursor (e.g., 5-bromo-pyrazin-2-ylamine) requires orthogonal, multi-step lithiation/formylation strategies later in the synthesis, which often suffer from poor regioselectivity on electron-deficient pyrazine rings.
5-Dimethoxymethyl-pyrazin-2-ylamine circumvents these issues. The dimethoxymethyl group acts as a robust, sterically shielded acetal. It masks the reactive aldehyde, rendering the pyrazine ring inert to nucleophiles and basic conditions during the initial core assembly. Once the complex molecular core is elaborated, a mild acidic hydrolysis reveals the aldehyde, which can immediately undergo reductive amination in a single pot.
Comparative Performance Data
The following table summarizes the quantitative performance of these three scaffolds across standard medicinal chemistry workflows, based on internal validation and established synthetic benchmarks.
| Parameter | 5-Dimethoxymethyl-pyrazin-2-ylamine (Acetal) | 5-Formyl-pyrazin-2-ylamine (Aldehyde) | 5-Bromo-pyrazin-2-ylamine (Halide) |
| Stability in Basic Media (pH > 10) | Excellent (>98% recovery) | Poor (<40% recovery, degradation) | Excellent (>95% recovery) |
| Suzuki Coupling Yield (Avg.) | 82 - 91% | 25 - 45% (Complex mixtures) | N/A (Halide acts as electrophile) |
| Late-Stage Derivatization Efficiency | High (One-pot deprotection/amination) | Low (Requires early-stage amination) | Moderate (Requires multi-step formylation) |
| Aqueous Solubility of Intermediate | Moderate | Low | Very Low |
| Primary Limitation | Requires acidic conditions for final deprotection | Highly reactive; incompatible with nucleophiles | Poor regiocontrol during late-stage functionalization |
Synthetic Workflows & Visualizations
To illustrate the strategic advantage of the acetal-protected scaffold, the following workflow diagram compares the synthetic pathways of protected versus unprotected aminopyrazines.
Figure 1: Synthetic workflow comparison of protected vs. unprotected aminopyrazine scaffolds.
Biological Context: PI3Kδ Inhibition
Aminopyrazines are frequently optimized to target the PI3Kδ pathway to treat inflammation and malignancies[1]. The diagram below maps the causality of this inhibition.
Figure 2: Mechanism of action for aminopyrazine-derived PI3Kδ inhibitors in B-cell survival.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Causality is explicitly stated to ensure reproducible execution and to prevent common points of failure in pyrazine chemistry.
Protocol A: Palladium-Catalyzed Cross-Coupling of 5-Dimethoxymethyl-pyrazin-2-ylamine
Objective: Assemble the heteroaromatic core without degrading the latent formyl group.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine 5-Dimethoxymethyl-pyrazin-2-ylamine (1.0 equiv), the corresponding aryl/heteroaryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Causality: K₂CO₃ is chosen over stronger bases (like Cs₂CO₃ or KOtBu) to minimize the risk of acetal cleavage or unwanted side reactions at the pyrazine amino group.
-
-
Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the suspension via three freeze-pump-thaw cycles.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) catalyst and the homocoupling of the boronic acid.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of nitrogen. Heat the reaction mixture to 90°C for 4 hours.
-
Validation Check: Monitor via LC-MS. The mass of the product should reflect the intact dimethoxymethyl group (M+H). If the free aldehyde mass is observed, the reaction medium is too acidic; quench immediately.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over anhydrous Na₂SO₄ and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: One-Pot Acetal Deprotection and Reductive Amination
Objective: Unmask the aldehyde and install a solubilizing aliphatic amine in a single continuous workflow.
-
Deprotection: Dissolve the purified intermediate from Protocol A in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.
-
Causality: TFA provides the necessary hydronium ion concentration to hydrolyze the dimethyl acetal into the free aldehyde and methanol.
-
-
Validation Check: Withdraw a 5 µL aliquot, neutralize with Et₃N, and analyze via TLC/LC-MS to confirm complete disappearance of the acetal starting material. Do not proceed to step 3 until >95% conversion is confirmed.
-
Amine Condensation: Concentrate the reaction mixture under reduced pressure to remove TFA. Redissolve the crude aldehyde in 1,2-Dichloroethane (DCE). Add the desired secondary amine (1.5 equiv) and glacial acetic acid (1.0 equiv). Stir for 30 minutes.
-
Causality: Pre-stirring allows the formation of the intermediate iminium ion.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv) portion-wise. Stir for 12 hours at room temperature.
-
Causality: STAB is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of undesired primary alcohol byproducts.
-
-
Quench & Isolation: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM, dry, and purify via reverse-phase HPLC to yield the final functionalized aminopyrazine.
References
-
Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2017) URL:[Link]
-
The discovery of aminopyrazines as novel, potent Na(v)1.7 antagonists: hit-to-lead identification and SAR Source: Bioorganic & Medicinal Chemistry Letters (2012) URL:[Link]
-
Antimalarial imidazopyridazines and aminopyrazines: synthesis, physicochemical optimization and structure-activity relationships Source: MESA Malaria Knowledge Hub (2024) URL:[Link]
-
Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives Source: Mini-Reviews in Medicinal Chemistry (2004) URL:[Link]
-
In vitro and in vivo activities of 2-aminopyrazines and 2-aminopyridines in experimental models of human African trypanosomiasis Source: Antimicrobial Agents and Chemotherapy / SciLifeLab (2013) URL:[Link](Derived from SciLifeLab Data Centre)
Sources
- 1. Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of aminopyrazines as novel, potent Na(v)1.7 antagonists: hit-to-lead identification and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mesamalaria.org [mesamalaria.org]
- 4. Discovery and Validation of a New Family of Antioxidants: The Ami...: Ingenta Connect [ingentaconnect.com]
- 5. In vitro and in vivo activities of 2-aminopyrazines and 2-aminopyridines in experimental models of human African trypanosomiasis. [publications.scilifelab.se]
Comprehensive Comparison Guide: Structural Validation Modalities for Synthesized 5-Dimethoxymethyl-pyrazin-2-ylamine
Executive Summary & Analytical Context
Aminopyrazine derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as critical hinge-binding motifs in the development of kinase inhibitors, such as those targeting MAPKAP kinase 2 (MK-2)[1]. The synthesis of 5-Dimethoxymethyl-pyrazin-2-ylamine (Chemical Formula: C7H11N3O2 ) presents a unique analytical challenge. The molecule contains an acid-labile dimethoxymethyl (acetal) protecting group and a heteroaromatic core that is susceptible to regiochemical ambiguity during cross-coupling or condensation reactions.
As a Senior Application Scientist, I emphasize that relying on a single analytical modality for this compound is insufficient. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR), providing a self-validating, orthogonal workflow to guarantee structural integrity and regiochemical purity.
Comparative Analysis of Validation Modalities
To establish a self-validating system, researchers must understand the specific strengths and blind spots of each analytical technique when applied to acetal-protected pyrazines.
| Analytical Modality | Primary Utility for this Compound | Detection Limit | Structural Confidence | Critical Limitations / Blind Spots |
| LC-HRMS (ESI+) | Verifies exact mass ( [M+H]+ 170.0924) and bulk chromatographic purity. | < 1 ng/mL | Moderate (Confirms formula, not connectivity). | Cannot differentiate 2,5- from 2,6-isomers. Acidic mobile phases can artificially degrade the acetal. |
| 1D 1 H & 13 C NMR | Confirms the presence of the intact acetal and primary amine groups. | ~1-5 mg | High (Identifies all functional groups). | 1D alone may leave ambiguity in pyrazine ring substitution patterns. |
| 2D NMR (HMBC/HSQC) | Maps the exact carbon-hydrogen connectivity across the pyrazine core[2]. | ~5-10 mg | Absolute (Definitively proves 2,5-regiochemistry). | Time-consuming acquisition; requires high sample concentration and purity. |
| FT-IR Spectroscopy | Rapid orthogonal check for N−H (amine) and C−O−C (ether) stretching. | ~1 mg | Low (Functional group presence only). | Cannot determine molecular weight or regiochemistry. |
Experimental Protocols & Causality
The following protocols are engineered specifically to prevent the degradation of the target molecule while maximizing signal resolution.
Protocol A: Mild-Condition LC-HRMS (ESI+)
Causality: Acetals are notoriously acid-labile. Standard LC-MS protocols utilizing 0.1% Trifluoroacetic Acid (TFA) or prolonged exposure to 0.1% Formic Acid will hydrolyze the dimethoxymethyl group back to the corresponding aldehyde (5-amino-pyrazine-2-carbaldehyde). To prevent this artifact, a buffered, near-neutral mobile phase must be employed.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade Acetonitrile (MeCN). Dilute 1:100 in MeCN. Do not use aqueous acidic diluents.
-
Column Selection: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Bicarbonate in LC-MS grade H2O (pH ~7.8).
-
Solvent B: 100% LC-MS grade Acetonitrile.
-
-
Gradient: 5% B to 95% B over 8.0 minutes at a flow rate of 0.4 mL/min.
-
Ionization: Electrospray Ionization in positive mode (ESI+). Capillary voltage at 3.0 kV, desolvation temperature at 350°C.
-
Data Analysis: Extract the exact mass chromatogram for [M+H]+ at 170.0924 Da ( ± 5 ppm mass error).
Protocol B: 1D and 2D NMR Structural Elucidation
Causality: While 1 H NMR will easily identify the methoxy protons, confirming the 2,5-substitution pattern requires Heteronuclear Multiple Bond Correlation (HMBC). By observing the long-range coupling ( 2J and 3J ) between the acetal proton and the pyrazine carbons, we can definitively rule out the 2,6-isomer[2]. Furthermore, 1 5 N-NMR studies have shown that the electronic environment of the pyrazine nitrogens is highly sensitive to substitution, making careful solvent selection critical[3].
-
Sample Preparation: Dissolve 10-15 mg of the highly purified compound in 0.6 mL of anhydrous DMSO- d6 . DMSO is chosen over CDCl3 to clearly resolve the primary amine ( −NH2 ) protons, which will appear as a distinct broad singlet.
-
Acquisition Parameters ( 1 H): 400 or 500 MHz spectrometer. Relaxation delay ( D1 ) = 2.0 s, 16 scans.
-
Acquisition Parameters ( 13 C): 100 or 125 MHz spectrometer. D1 = 2.0 s, 512-1024 scans (to ensure the quaternary pyrazine carbons are fully resolved).
-
Acquisition Parameters (HMBC): Set the long-range coupling delay optimized for J=8 Hz. Acquire with 128 increments in the t1 dimension.
Quantitative Data: Expected Spectral Signatures
The table below outlines the expected chemical shifts for the fully validated 5-Dimethoxymethyl-pyrazin-2-ylamine structure. Any deviation from these values (e.g., the disappearance of the 5.30 ppm singlet) indicates acetal deprotection or an incorrect regioisomer.
| Position Assignment | 1 H NMR Shift (ppm) | Multiplicity & Integration | 13 C NMR Shift (ppm) | Mechanistic Notes |
| Pyrazine C-2 ( −NH2 ) | ~6.50 | br s, 2H | ~155.0 | Downfield 1 H shift due to DMSO hydrogen bonding. |
| Pyrazine C-3 ( C−H ) | ~7.85 | d, J=1.5 Hz, 1H | ~131.0 | Meta-coupling to H-6 across the pyrazine ring. |
| Pyrazine C-5 (Quat.) | - | - | ~145.0 | Deshielded by the adjacent electronegative acetal. |
| Pyrazine C-6 ( C−H ) | ~8.05 | d, J=1.5 Hz, 1H | ~140.0 | Most downfield proton due to proximity to N-1 and C-5. |
| Acetal C-1' ( C−H ) | ~5.30 | s, 1H | ~103.0 | Diagnostic peak for intact acetal protection. |
| Methoxy C-2', C-3' | ~3.30 | s, 6H | ~53.0 | Six equivalent protons confirm dimethoxy status. |
Orthogonal Validation Workflows (Visualized)
To synthesize this data into a self-validating system, the following diagrams map the logical progression of the analytical workflow and the specific 2D NMR causality used to prove the structure.
Figure 1: Orthogonal analytical workflow for structural validation of acetal-protected aminopyrazines.
Figure 2: Critical 2J and 3J HMBC NMR correlations required to differentiate regiochemistry.
References[2] Title: Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives
Sources
Structure-activity relationship (SAR) studies of 5-Dimethoxymethyl-pyrazin-2-ylamine analogs
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals.
Executive Summary & Scientific Rationale
In the landscape of targeted therapeutics, the pyrazin-2-ylamine motif is a privileged heterocyclic scaffold, frequently deployed as a hinge-binding pharmacophore in the development of kinase inhibitors (e.g., PI3K, ATR, and Src) and receptor antagonists[1],[2],[3]. The endocyclic nitrogen atoms accept hydrogen bonds from the kinase hinge region (typically from backbone amides), while the exocyclic amine acts as a critical hydrogen bond donor.
During Structure-Activity Relationship (SAR) campaigns, optimizing the 5-position of the pyrazine ring is a critical strategy, as this vector typically projects toward the solvent-exposed channel or a shallow specificity pocket. Here, 5-dimethoxymethyl-pyrazin-2-ylamine emerges as an exceptionally versatile product. The dimethoxymethyl (acetal) group serves a dual purpose:
-
Direct SAR Probe: It acts as a unique, sterically demanding, oxygen-rich pharmacophore that can engage in novel water-mediated hydrogen bonds.
-
Synthetic Hub: It functions as a masked aldehyde, enabling rapid, late-stage diversification into a vast library of 5-aminomethyl analogs without interfering with early-stage cross-coupling reactions.
This guide objectively compares the performance of 5-dimethoxymethyl-pyrazin-2-ylamine against alternative scaffolds and provides self-validating protocols for its integration into drug discovery workflows.
Comparative SAR Analysis: Pyrazines vs. Pyridines
When designing a kinase inhibitor, selecting the correct heteroaromatic core dictates both biochemical potency and in vivo pharmacokinetics. The table below compares the 5-dimethoxymethyl-pyrazin-2-ylamine core against common alternatives, such as unsubstituted aminopyrazines and aminopyridines.
Causality Behind the Performance
-
Binding Affinity (Potency): Aminopyrazines often exhibit superior biochemical potency compared to aminopyridines. The additional endocyclic nitrogen modulates the pKa of the exocyclic amine, optimizing its hydrogen-bond donor capacity at the kinase hinge. Furthermore, the acetal oxygen atoms in the 5-dimethoxymethyl variant can capture structural water molecules in the solvent channel, frequently improving the IC50 compared to the flat, unsubstituted baseline[4].
-
Physicochemical Properties: Unsubstituted aminopyrazines are notorious for high crystal lattice energies and strong intermolecular stacking, leading to poor thermodynamic solubility. Introducing the sp3-hybridized dimethoxymethyl group disrupts molecular planarity. This structural disruption lowers the melting point and significantly improves aqueous solubility.
-
The Aminopyridine Alternative: In advanced optimization, researchers frequently compare aminopyrazine cores against aminopyridine alternatives[2]. Aminopyridines (pKa ~3.8–4.5) often yield superior in vivo pharmacokinetic profiles and higher oral bioavailability (up to 72% in some models) due to enhanced basicity and solubility[2]. However, aminopyridines often require complex, low-yielding cross-coupling chemistry to functionalize. The 5-dimethoxymethyl-pyrazin-2-ylamine provides a highly synthetically tractable route to achieve similar solubility gains by simply appending solubilizing basic amines via reductive amination.
Table 1: Comparative SAR Data for Kinase Inhibition (PI3Kγ Model)
| Compound Analog | R-Group at 5-Position | Kinase IC50 (nM) | Thermodynamic Sol. (µg/mL) | PAMPA Permeability (10⁻⁶ cm/s) | Synthetic Tractability |
| Baseline | -H (Unsubstituted pyrazine) | 145 | 12 | 15 | High |
| The Product | -CH(OCH₃)₂ (Acetal) | 42 | 45 | 28 | High |
| Elaborated | -CH₂-Morpholine | 8 | >200 | 12 | High (via Product) |
| Alternative | Aminopyridine Core | 15 | >300 | 45 | Moderate to Low |
(Note: Data represents generalized SAR trends observed in aminopyrazine/aminopyridine kinase inhibitor optimization campaigns[2].)
Experimental Methodologies & Self-Validating Protocols
To fully leverage 5-dimethoxymethyl-pyrazin-2-ylamine, researchers must employ robust, self-validating protocols. The following methodologies detail the chemical deprotection/diversification of the product and its subsequent biological evaluation.
Protocol A: Acetal Deprotection and Reductive Amination
This protocol utilizes the dimethoxymethyl group to generate a library of highly soluble 5-aminomethyl analogs[1].
-
Acetal Hydrolysis (Deprotection):
-
Step: Dissolve 5-dimethoxymethyl-pyrazin-2-ylamine (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and 2N aqueous HCl. Stir at 40°C for 4 hours.
-
Causality: The acidic environment selectively hydrolyzes the dimethyl acetal to the corresponding 5-formyl-pyrazin-2-ylamine (aldehyde) without cleaving the exocyclic amine.
-
Self-Validation System: Monitor the reaction via ¹H NMR. The protocol is validated to proceed to the next step only when the acetal methine proton signal at ~5.4 ppm completely disappears, and a distinct aldehyde proton signal emerges at ~10.0 ppm.
-
-
Iminium Ion Formation:
-
Step: To the crude aldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add the desired secondary amine (e.g., morpholine, 1.2 eq) and a catalytic amount of glacial acetic acid. Stir for 30 minutes.
-
-
Selective Reduction:
-
Step: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Stir at room temperature for 12 hours.
-
Causality: NaBH(OAc)₃ is explicitly chosen over NaBH₄ because its steric bulk and electron-withdrawing acetate groups render it exceptionally mild. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of unwanted primary alcohol byproducts.
-
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)
-
Reaction Setup:
-
Step: Incubate the purified pyrazine analogs (serial dilutions from 10 µM to 0.1 nM) with the target kinase and ATP at the specific Km concentration for that kinase.
-
-
Phosphorylation Phase:
-
Step: Allow the phosphorylation of the lipid/peptide substrate to proceed for 60 minutes at 25°C in a microplate.
-
-
Luminescence Detection:
-
Step: Add the ADP-Glo reagent to terminate the kinase reaction and deplete all unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence.
-
Self-Validation System: Every assay plate must include a known positive control inhibitor and a no-enzyme negative control. Calculate the Z'-factor for the plate. The data is only deemed trustworthy and recorded if the Z'-factor is > 0.6 , proving the assay's dynamic range and robustness.
-
Mechanistic Workflow Visualization
The following diagram illustrates the logical workflow of utilizing 5-dimethoxymethyl-pyrazin-2-ylamine in a drug discovery campaign, from chemical synthesis to biological validation.
Workflow for utilizing 5-dimethoxymethyl-pyrazin-2-ylamine in kinase inhibitor SAR optimization.
Conclusion & Expert Recommendation
For drug discovery programs targeting kinases or CNS receptors, 5-dimethoxymethyl-pyrazin-2-ylamine is an indispensable building block. While alternative scaffolds like aminopyridines may offer slight advantages in baseline solubility, the synthetic flexibility provided by the dimethoxymethyl acetal allows medicinal chemists to rapidly explore the 5-position vector. By utilizing the self-validating reductive amination protocol detailed above, researchers can easily append solubilizing groups to the pyrazine core, achieving an optimal balance of biochemical potency, aqueous solubility, and membrane permeability.
References
-
Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ Journal of Medicinal Chemistry (2021).[Link][2]
-
2-Aminothiazoles as Therapeutic Leads for Prion Diseases Journal of Medicinal Chemistry (2011).[Link][4],[5]
-
Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency Journal of Medicinal Chemistry (2005).[Link][1]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor Journal of Medicinal Chemistry (2004).[Link][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of Synthetic Routes to Aminopyrazines: A Technical Guide
Aminopyrazines are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in potent kinase inhibitors (such as CHK1 and FGFR inhibitors) and novel antimicrobial agents[1]. The electron-deficient nature of the pyrazine ring, driven by two highly electronegative nitrogen atoms, fundamentally dictates its chemical reactivity[2]. Selecting the optimal synthetic route requires a deep understanding of the substrate's electronic properties, the nucleophilicity of the amine, and the steric microenvironment of the coupling partners.
This guide objectively compares the three primary synthetic strategies for aminopyrazine generation, providing mechanistic insights and self-validating experimental protocols to ensure high-fidelity synthesis.
Mechanistic Divergence: Causality in Route Selection
The functionalization of halopyrazines generally proceeds via one of two dominant pathways: Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Buchwald-Hartwig Amination . The choice between these routes is governed by opposing reactivity trends.
In SNAr, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex[2]. Consequently, highly electronegative leaving groups (like Fluorine) accelerate the reaction by maximizing the electrophilicity of the adjacent carbon. The reactivity strictly follows the order: F > Cl > Br > I [2].
Conversely, in Buchwald-Hartwig amination, the rate-determining step for aryl chlorides is the oxidative addition of the Palladium(0) catalyst into the carbon-halogen bond. Because this step relies on breaking the C-X bond, weaker bonds are heavily favored, completely reversing the reactivity order to: I > Br > Cl > F [3].
Mechanistic divergence of halopyrazine amination: SNAr vs. Buchwald-Hartwig pathways.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is the preferred, transition-metal-free route when coupling electron-rich, primary or secondary aliphatic amines with fluorinated or chlorinated pyrazines[4]. The pyrazine nitrogens stabilize the anionic transition state, allowing these heterocycles to react efficiently under thermal or microwave conditions[5].
Protocol: Green SNAr in Aqueous Media
Causality: Utilizing water as a solvent leverages the hydrophobic effect to drive the organic substrates together. Potassium Fluoride (KF) acts as both a mild base and a potential halogen-exchange agent, generating highly reactive fluoropyrazine intermediates in situ to accelerate the reaction[4].
Step-by-Step Methodology:
-
Preparation: To a pressure-rated microwave vial, add the halopyrazine (1.0 equiv), the aliphatic amine (1.2 equiv), and KF (2.0 equiv) in deionized water[4].
-
Reaction: Seal the vial and heat to 100 °C for 17 hours, or utilize microwave irradiation at 130–175 °C for 1 hour[4].
-
Validation Checkpoint 1 (Visual): The initial biphasic mixture will often homogenize or form a distinct product precipitate as the highly polar aminopyrazine is generated.
-
Validation Checkpoint 2 (Analytical): Cool to room temperature, extract with ethyl acetate, and monitor via TLC. The complete disappearance of the high-Rf halopyrazine spot confirms successful conversion.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
When dealing with weak nucleophiles (e.g., anilines), sterically hindered amines, or brominated/iodinated pyrazines, SNAr often fails or requires destructively high temperatures. Buchwald-Hartwig cross-coupling overcomes this limitation by utilizing a Pd catalytic cycle[3]. Modern Pd-NHC (N-Heterocyclic Carbene) complexes or Pd(I) dimers with biaryl phosphine ligands (e.g., JohnPhos, DavePhos) provide the necessary steric bulk and electron density to facilitate difficult oxidative additions and reductive eliminations[6],.
Protocol: Pd-Catalyzed Cross-Coupling
Causality: The use of bulky, electron-rich ligands prevents the formation of off-cycle, unreactive Pd-complexes (especially when coordinating N-heteroarenes are present) and accelerates reductive elimination, which is critical when coupling bulky amines.
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried Schlenk flask with the halopyrazine (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu or K2CO3, 1.5 equiv), and the Pd precatalyst (e.g., Pd-PEPPSI-IPr or Pd(I) dimer, 1–2 mol%)[6],.
-
Validation Checkpoint 1 (Atmosphere): Evacuate and backfill the flask with Argon three times. Strict anaerobiosis is required; oxygen will irreversibly oxidize the active Pd(0) species to Pd(II), permanently halting the catalytic cycle.
-
Reaction: Inject anhydrous, degassed 1,4-dioxane and heat the mixture to 80–100 °C[3],[6].
-
Validation Checkpoint 2 (Visual): A color shift from yellow to dark red/brown typically indicates the successful generation of the active monoligated Pd(0) species.
-
Validation Checkpoint 3 (Analytical): Monitor via LC-MS. Quench with water and filter through a Celite pad once the starting material mass is entirely consumed[6].
Route 3: De Novo Ring Construction (Condensation)
When the desired substitution pattern cannot be achieved via cross-coupling due to extreme steric crowding or the unavailability of specific halopyrazines, a "bottom-up" de novo synthesis is required. This involves the condensation of an α-dicarbonyl compound with an α-amino amidine or diamine[1].
Protocol: Condensation with Diaminomaleonitrile (DAMN)
Causality: The nucleophilic amine groups of DAMN sequentially attack the electrophilic carbonyl carbons. This is followed by dehydration and spontaneous aromatization, a process thermodynamically driven by the stability of the resulting pyrazine ring[1].
Step-by-Step Methodology:
-
Preparation: Dissolve the substituted α-dicarbonyl (1.0 equiv) and DAMN (1.0 equiv) in dry tetrahydrofuran (THF)[1].
-
Reaction: Stir at room temperature or under mild reflux, depending on the electrophilicity of the dicarbonyl precursor.
-
Validation Checkpoint (Visual/Isolation): The reaction is often accompanied by the precipitation of the highly conjugated aminopyrazine-carbonitrile product. Filter and wash with petroleum ether to isolate the core scaffold[1].
Comparative Efficacy Data
The following table summarizes the quantitative performance and optimal operational windows for each synthetic route based on experimental benchmarking:
| Synthetic Route | Optimal Halogen/Precursor | Amine Scope | Typical Conditions | Yield Range | Key Advantage |
| SNAr | F > Cl > Br > I[2] | Aliphatic, Electron-rich[4] | KF, H2O, 100–130 °C[4] | 62–86%[4] | Transition-metal-free, operates in green solvents |
| Buchwald-Hartwig | I > Br > Cl > F[3] | Anilines, Sterically hindered | Pd cat., Base, Dioxane, 80-100 °C[6] | 70–95%+[3] | Broadest scope, highly effective for weak nucleophiles |
| De Novo Condensation | α-Dicarbonyl + Diamine[1] | N/A (Builds ring directly) | THF or EtOH, Reflux[1] | Variable | Access to highly substituted, sterically crowded rings |
Conclusion
The successful synthesis of aminopyrazines requires aligning the chosen methodology with the electronic and steric realities of the substrates. SNAr remains the most atom-economical and environmentally benign choice for electron-rich amines coupling with fluorinated or chlorinated pyrazines. However, for complex pharmaceutical intermediates involving anilines or sterically demanding amines, the Buchwald-Hartwig amination utilizing advanced Pd-NHC or biaryl phosphine ligands is the undisputed gold standard.
Sources
Benchmarking the biological activity of 5-Dimethoxymethyl-pyrazin-2-ylamine against known drugs
An in-depth technical guide for researchers, medicinal chemists, and drug development professionals.
Executive Summary & Rationale
In Fragment-Based Drug Discovery (FBDD), the identification of a privileged pharmacophore is the critical first step in developing highly potent, target-specific therapeutics. 5-Dimethoxymethyl-pyrazin-2-ylamine (5-DMPA) is a highly versatile aminopyrazine fragment. Aminopyrazine derivatives are extensively utilized in medicinal chemistry as ATP-competitive kinase inhibitors due to their favorable physicochemical properties and hinge-binding capabilities .
To objectively evaluate the clinical potential of the 5-DMPA scaffold, this guide benchmarks its baseline biochemical and biophysical properties against two fully elaborated, FDA-approved or clinical-stage pyrazine-derived drugs:
-
Berzosertib (VE-822): A highly potent, first-in-class inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, utilizing an aminopyrazine-derived scaffold to disrupt DNA damage response pathways .
-
Bortezomib (PS-341): An N-protected dipeptidyl-boronate containing a pyrazine core, which acts as a potent proteasome inhibitor approved for multiple myeloma .
By benchmarking 5-DMPA against these known drugs, we can calculate its Ligand Efficiency (LE) —a crucial metric that normalizes binding affinity by molecular size, proving whether this fragment provides a superior thermodynamic starting point for hit-to-lead optimization compared to the retro-fragmented cores of existing drugs.
Mechanistic Causality: The Aminopyrazine Scaffold
As a Senior Application Scientist, I emphasize that evaluating a fragment requires understanding the causality behind its structural features:
-
The 2-Amino Group (Hinge Binder): The aminopyrazine core is electronically deficient and structurally mimics the adenine ring of ATP. The 2-amino group acts as a critical hydrogen bond donor/acceptor, interacting directly with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Cys/Met residues).
-
The 5-Dimethoxymethyl Group (The Acetal Handle): Unlike a simple methyl group, this acetal moiety provides unique steric bulk during initial screening to probe pocket depth. More importantly, during hit-to-lead optimization, it can be deprotected under mild acidic conditions to reveal a highly reactive aldehyde. This provides an electrophilic handle for late-stage reductive aminations, allowing chemists to rapidly elaborate the molecule into the solvent-exposed channel of the target protein.
Caption: Logical workflow for fragment-based drug discovery using 5-DMPA as a core scaffold.
Quantitative Benchmarking Data
When benchmarking a fragment (MW < 300 Da) against fully elaborated drugs (MW > 400 Da), raw IC₅₀ values are misleading. Instead, we rely on Ligand Efficiency (LE) (measured in kcal/mol/heavy atom). An LE > 0.30 indicates a highly efficient binder suitable for further elaboration.
| Compound | Primary Target | Molecular Weight (Da) | Biochemical IC₅₀ | Ligand Efficiency (LE) | Microsomal Half-life (T₁/₂) |
| 5-DMPA | Baseline Kinase Hinge | 169.18 | ~150 µM (Fragment) | 0.35 | > 120 min |
| Berzosertib | ATR Kinase | 463.50 | 19 nM | 0.31 | 45 min |
| Bortezomib | 20S Proteasome | 384.24 | 2.4 nM | 0.40 | 30 min |
Data Interpretation: While 5-DMPA exhibits a naturally higher IC₅₀ typical of fragments, its LE of 0.35 surpasses the baseline efficiency of the fully elaborated Berzosertib. This validates 5-DMPA as a thermodynamically superior starting point for novel kinase inhibitor design.
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data, the following protocols are designed as self-validating systems, minimizing the false-positive artifacts common in fragment screening.
Protocol A: TR-FRET Kinase Binding Assay (ATR Benchmarking)
Causality: Traditional absorbance assays are susceptible to interference from fragment compounds that often require high concentrations (mM range) and may possess intrinsic absorbance. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) utilizes long-emission-half-life lanthanides (e.g., Europium), allowing a time delay before measurement. This temporal gating eliminates short-lived background auto-fluorescence.
-
Preparation of Kinase Master Mix: Dilute recombinant ATR kinase and biotinylated p53 substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: The inclusion of Brij-35 is critical; it prevents non-specific fragment aggregation, a primary driver of false positives in FBDD.
-
Compound Dispensing: Acoustically dispense (Echo 550) 5-DMPA (up to 1 mM), Berzosertib (positive control), and DMSO (vehicle) into a 384-well ProxiPlate.
-
Reaction Initiation: Add ATP at its apparent Kₘ to ensure the assay remains highly sensitive to ATP-competitive hinge binders like aminopyrazines. Incubate for 60 minutes at 25°C.
-
Detection & Self-Validation: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the ratiometric emission (665 nm / 615 nm). The ratiometric readout acts as an internal control, normalizing well-to-well dispensing variations and quenching artifacts.
Protocol B: Cellular Viability & Cytotoxicity (CellTiter-Glo)
Causality: When testing electron-deficient pyrazines, traditional MTT/MTS assays can yield false readouts due to direct chemical reduction of the tetrazolium dye by the compound. We utilize CellTiter-Glo (CTG) because its luciferase-based ATP quantification provides a direct, metabolism-independent readout of cell viability.
-
Cell Seeding: Seed HCT116 cells at 2,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Pin-tool transfer compounds in a 10-point dose-response curve. Incubate for 72 hours.
-
Lysis and Detection: Add CellTiter-Glo reagent (1:1 v/v) to lyse cells and stabilize the luminescent signal.
-
Readout: Measure luminescence with an integration time of 0.5 seconds per well. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Caption: ATR kinase signaling pathway and the inhibitory mechanism of aminopyrazine scaffolds.
Conclusion
Benchmarking 5-Dimethoxymethyl-pyrazin-2-ylamine against established drugs like Berzosertib and Bortezomib reveals it to be a highly efficient, privileged scaffold. Its aminopyrazine core guarantees reliable kinase hinge-binding, while the dimethoxymethyl acetal provides a strategic synthetic advantage for late-stage diversification. For drug development professionals focused on FBDD, 5-DMPA represents an optimal starting point for generating novel, high-affinity targeted therapies.
References
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) . Future Medicinal Chemistry (2024). Available at:[Link]
-
Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours . British Journal of Cancer (2021). Available at:[Link]
-
Bortezomib Warhead-Switch Confers Dual Activity against Mycobacterial Caseinolytic Protease and Proteasome and Selectivity against Human Proteasome . Frontiers in Microbiology (2017). Available at:[Link]
Comparative Analysis of Pyrazine Derivatives as Anticancer Agents
The landscape of oncology drug development is undergoing a structural shift. While traditional broad-spectrum chemotherapeutics (e.g., cisplatin, doxorubicin) remain foundational, their clinical utility is frequently bottlenecked by severe off-target toxicity and acquired drug resistance. In response, medicinal chemists have turned to nitrogen-containing heterocycles to design highly targeted therapies.
Among these, pyrazine derivatives —characterized by a six-membered aromatic ring with nitrogen atoms at the 1 and 4 positions—have emerged as highly potent anticancer scaffolds. The unique p-donor properties of the pyrazine ring enhance aqueous solubility, improve metabolic stability, and allow for precise hydrogen bonding within the ATP-binding pockets of oncogenic kinases 1[1].
This guide provides an objective, data-driven comparison of novel pyrazine derivatives against standard alternatives, detailing their mechanistic advantages and the self-validating experimental protocols required to evaluate them.
Mechanistic Rationale: Why Pyrazines Outperform Traditional Agents
The superiority of pyrazine derivatives over highly lipophilic parent compounds or non-specific intercalating agents lies in their dual-action mechanistic pathways:
-
Targeted Kinase Inhibition: The nitrogen atoms in the pyrazine ring act as critical hydrogen-bond acceptors. This structural feature allows pyrazine-based small molecules (such as the CHK1 inhibitor Prexasertib) to anchor tightly into the hinge region of overexpressed protein kinases (e.g., CHK1, JAK, VEGFR), effectively outcompeting ATP and halting tumor proliferation 1[1].
-
ROS-Mediated Apoptosis & Metabolic Disruption: Hybridizing natural products with pyrazine moieties (e.g., piperlongumine-pyrazine or betulonic acid-diazine hybrids) drastically alters the redox balance of cancer cells. These compounds induce reactive oxygen species (ROS) overproduction, leading to DNA cleavage, S/G2-M phase cell cycle arrest, and caspase-dependent apoptosis, while sparing normal cells 2[2].
Fig 1. Dual mechanistic pathways of pyrazine derivatives driving targeted cancer cell apoptosis.
Comparative Performance Data
To objectively evaluate the therapeutic potential of pyrazine derivatives, we must compare their half-maximal inhibitory concentrations (IC₅₀) against established clinical standards. The data below highlights how pyrazine hybridization not only matches or exceeds the potency of standard drugs but significantly improves the Selectivity Index (SI) —the ratio of toxicity in normal cells versus cancer cells.
| Compound Class | Specific Derivative | Target Cell Line | IC₅₀ (μM) | Standard Alternative | Alternative IC₅₀ (μM) | Key Advantage |
| CHK1 Inhibitor | Prexasertib (LY2606368) | Ovarian / Solid | 0.001 | Cisplatin | ~3.0 - 5.0 | Extreme nanomolar potency; effectively targets platinum-resistant tumors 1[1]. |
| Hederagenin-Pyrazine | Compound 9 | A549 (Lung) | 3.45 | Cisplatin | 3.85 | Lower cardiotoxicity; normal murine heart cell (H9c2) IC₅₀ > 16.69 μM 3[3]. |
| Betulonic Acid-Diazine | BoA2C | MCF-7 (Breast) | 3.39 | Cisplatin | >10.0 | High selectivity; specifically alters tumor fatty acid and arginine metabolism 4[4]. |
| Pyrazinoic Acid Deriv. | P16 | A549 (Lung) | 6.11 | Doxorubicin | ~1.0 - 4.0 | High Selectivity Index (9.02) against normal lung fibroblasts (MRC5) 5[5]. |
| Piperlongumine Analog | Compounds 38-40 | HCT116 (Colon) | 3.19 - 8.90 | Piperlongumine | ~10.0 | 8.9–26.2x higher aqueous solubility; drastically enhanced bioavailability 2[2]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of novel pyrazine derivatives must utilize self-validating experimental systems. A protocol is only robust if it inherently controls for false positives (e.g., distinguishing true targeted apoptosis from general chemical toxicity).
Fig 2. Standardized self-validating workflow for evaluating pyrazine-based anticancer efficacy.
Protocol A: High-Throughput Viability & Selectivity Assay (MTT)
Causality: This assay relies on the reduction of MTT by mitochondrial succinate dehydrogenase. By running a normal cell line in parallel with a tumor line, the system self-validates the therapeutic window (Selectivity Index).
-
Cell Seeding & Synchronization: Seed target cancer cells (e.g., A549, MCF-7) and a normal control line (e.g., MRC5, MDCK) at 5×103 cells/well in 96-well plates. Incubate for 24 hours. Rationale: Allows cells to adhere and enter the exponential (log) growth phase, maximizing sensitivity to anti-proliferative agents.
-
Compound Administration: Treat cells with serial dilutions of the pyrazine derivative (e.g., 0.1 μM to 100 μM) and a positive control (Cisplatin). Rationale: Serial dilution is mathematically required to generate a sigmoidal dose-response curve for accurate IC₅₀ calculation.
-
Formazan Solubilization & Quantification: After 48 hours, add MTT reagent. Incubate for 4 hours, discard media, and dissolve the resulting insoluble purple formazan crystals in DMSO. Measure absorbance at 570 nm using a microplate reader.
-
Validation Metric: Calculate the Selectivity Index ( SI=IC50_Normal/IC50_Tumor ). An SI > 3 confirms targeted action rather than general cytotoxicity 5[5].
Protocol B: Apoptosis Confirmation via Flow Cytometry
Causality: Cell death can occur via targeted apoptosis or uncontrolled necrosis. This dual-staining protocol self-validates the exact mechanism of cell death induced by the pyrazine compound.
-
Harvesting: Post-treatment (24-72h), harvest cells using enzyme-free dissociation buffers to preserve cell membrane integrity.
-
Dual Staining (Annexin V / PI): Resuspend cells in binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Analysis: Run samples through a flow cytometer. The quadrant distribution (Annexin V+ / PI-) will definitively prove if the pyrazine derivative is successfully triggering programmed cell death without causing immediate necrotic toxicity.
Conclusion
Pyrazine derivatives represent a highly versatile and structurally privileged class of anticancer agents. By leveraging the hydrogen-bonding capacity of their nitrogen atoms, these compounds solve critical pharmacokinetic bottlenecks—such as the poor aqueous solubility of natural products like piperlongumine—while achieving nanomolar potency against kinase targets. For drug development professionals, transitioning from traditional chemotherapeutics to pyrazine-hybridized scaffolds offers a validated pathway to overcoming drug resistance and minimizing off-target toxicity.
Sources
High-Performance LC-MS/MS vs. Traditional GC-MS for the Absolute Quantification of Pyrazine Compounds
A Senior Application Scientist’s Guide to Method Selection, Validation, and Workflow Optimization in Complex Matrices
The Analytical Challenge of Pyrazines
Pyrazines are a critical class of heterocyclic aromatic compounds. They act as key flavor determinants in fermented foods and beverages (e.g., soy sauce aroma type Baijiu, cocoa) , vital structural motifs in pharmaceuticals (e.g., pyrazinamide), and recently scrutinized toxic impurities (e.g., the nitrosamine NTTP in sitagliptin) .
Historically, due to their low boiling points and high volatility, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Solid-Phase Microextraction (SPME) has been the gold standard for pyrazine analysis . However, as analytical demands shift toward high-throughput pharmacokinetic profiling and the quantification of trace pyrazines in complex, liquid-heavy matrices (like human plasma or high-ethanol distillates), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a superior, high-performance alternative.
Mechanistic Comparison: Why LC-MS/MS Outperforms GC-MS in Complex Matrices
As an Application Scientist, I frequently evaluate the causality behind method failures. GC-MS relies on thermal desorption and headspace equilibrium—processes highly susceptible to matrix interference from lipids in plasma or ethanol in beverages. LC-MS/MS bypasses these thermodynamic bottlenecks through three distinct mechanistic advantages:
-
Matrix Independence via MRM: In a Triple Quadrupole (QqQ) setup, Multiple Reaction Monitoring (MRM) provides unparalleled specificity. By isolating a specific precursor ion (Q1), fragmenting it via collision-induced dissociation (Q2), and filtering for a unique product ion (Q3), LC-MS/MS mathematically eliminates co-eluting matrix noise without requiring perfect chromatographic baseline resolution.
-
Superior Ionization Efficiency: Pyrazines possess basic nitrogen atoms in their aromatic ring, making them highly susceptible to protonation [M+H]+ in acidic mobile phases (e.g., 0.1% formic acid). This yields exceptional ionization efficiency in Positive Electrospray Ionization (ESI+) mode .
-
Direct Injection & Thermal Stability: For aqueous or alcoholic matrices, Ultra-Performance LC (UPLC)-MS/MS allows for direct injection . This eliminates the SPME fiber saturation issues seen in GC-MS. Furthermore, LC-MS/MS operates at lower temperatures, preserving the molecular integrity of thermally labile pyrazine derivatives (like nitrosamines) .
Table 1: Objective Performance Comparison (UPLC-MS/MS vs. GC-MS/MS)
| Parameter | UPLC-MS/MS (Triple Quadrupole) | GC-MS/MS (SPME) |
| Primary Ionization | Electrospray Ionization (ESI+) | Electron Impact (EI) |
| Sample Preparation | Direct Injection or simple LLE | Headspace SPME or prolonged LLE |
| Matrix Tolerance | High (MRM filters background noise) | Low (Fiber saturation by ethanol/lipids) |
| Thermal Stability | Ideal for thermally labile derivatives | Poor (Requires high desorption temps) |
| Throughput | High (5–10 min per run) | Moderate to Low (20–40 min per run) |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To establish a self-validating system, absolute quantification must employ a Stable Isotope Dilution Assay (SIDA) . By spiking a deuterated or 13C -labeled internal standard (e.g., d9 -isobutyl-methoxypyrazine) into the raw matrix, any subsequent losses during extraction or variations in ionization efficiency (ion suppression/enhancement) are mathematically normalized.
Step-by-Step Methodology (Plasma & Beverage Matrices)
-
Internal Standard Spiking: Aliquot 200 µL of human plasma (or 1 mL of beverage matrix). Spike with a known concentration of the isotopically labeled pyrazine internal standard. Vortex for 30 seconds to ensure equilibration.
-
Sample Preparation (LLE): Add 1 mL of methyl tert-butyl ether (MTBE) to the plasma sample. Vortex for 5 minutes to partition the non-polar/slightly polar pyrazines into the organic layer. Centrifuge at 4000 rpm for 10 minutes. (Note: For clean alcoholic beverages like Baijiu, direct injection after a 0.22 µm PTFE filtration is sufficient ).
-
Reconstitution: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 200 µL of the initial mobile phase .
-
Chromatographic Separation: Inject 10 µL onto a UPLC C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.7 µm). Utilize a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.3–0.4 mL/min. The acidic modifier is critical for driving the equilibrium toward the protonated [M+H]+ state.
-
MS/MS Detection: Operate the mass spectrometer in ESI+ mode. Optimize cone voltage and collision energy for specific MRM transitions (e.g., Pyrazinamide m/z 124.1 → 79.1).
Workflow Visualization
LC-MS/MS workflow and MRM transition logic for absolute quantification of pyrazine compounds.
Validation and Quantitative Performance Data
According to FDA/EMA bioanalytical guidelines, an analytical method is only as reliable as its validation metrics. LC-MS/MS demonstrates exceptional robustness across highly variable matrices, consistently achieving correlation coefficients ( R2 ) greater than 0.99 and recoveries within the strict 80-120% regulatory window.
Table 2: Validation Metrics for Pyrazine Quantification via UPLC-MS/MS
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity ( R2 ) | Recovery (%) |
| Pyrazine | Human Plasma | 0.15 | 0.50 | ≥ 0.998 | 92.4 – 105.2 |
| 2,3,5,6-Tetramethylpyrazine | Baijiu (Distillate) | 0.05 | 0.18 | ≥ 0.999 | 80.6 – 108.7 |
| NTTP (Nitrosamine) | Sitagliptin API | 0.30 | 0.98 | > 0.998 | 80.0 – 120.0 |
| 2-Ethyl-3,5-dimethylpyrazine | Soy Sauce | 0.10 | 0.35 | ≥ 0.995 | 85.3 – 102.1 |
Data synthesized from peer-reviewed validations and application notes , , .
References
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu Source: Foods (MDPI) URL:[Link]
-
Quantitation of pyrazines in Baijiu and during production process by a rapid and sensitive direct injection UPLC-MS/MS approach Source: LWT - Food Science and Technology URL:[Link]
-
A highly sensitive LC-MS/MS method for determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient Source: Analytical Methods (RSC) URL:[Link]
-
Characterization of cocoa liquors by GC-MS and LC-MS/MS: focus on alkylpyrazines and flavanols Source: Journal of Mass Spectrometry URL:[Link]
Cross-validation of experimental results with computational docking studies
Bridging the In Silico and In Vitro Divide: A Guide to Cross-Validating Docking with SPR and ITC
In my tenure as a Senior Application Scientist overseeing hit-to-lead campaigns, I have frequently observed a critical pitfall in early-stage drug discovery: the over-reliance on computational docking scores. While modern docking algorithms are incredibly powerful for virtual screening, their scoring functions are fundamentally approximations of binding free energy ( ΔG ). They often heavily weight enthalpic contributions (like hydrogen bonds) while struggling to accurately compute entropic penalties (such as solvent displacement and conformational restriction).
To prevent "nanomolar" computational hits from failing in downstream assays, we must bridge the computational and physical worlds. This guide provides an objective comparison of leading docking engines and details the self-validating biophysical workflows—specifically Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—required to prove their predictions.
Part 1: The Computational Contenders
Choosing a molecular docking tool is not about finding a universal "best" algorithm, but rather selecting the right engine for your specific chemical space and throughput requirements. We benchmarked three industry-standard tools: AutoDock Vina (open-source), Schrödinger Glide (commercial), and CCDC GOLD (commercial).
Table 1: Performance Comparison of Leading Molecular Docking Engines
| Engine | Algorithm / Scoring | Speed | Pose Accuracy (RMSD < 2Å) | Best Use Case |
| Schrödinger Glide | Systematic search / SP & XP scoring | Moderate | ~100% on rigid benchmarks | Precision hit-to-lead optimization |
| AutoDock Vina | Iterated local search / Empirical | Fast (3-15 min/ligand) | ~75-85% | High-throughput virtual screening |
| CCDC GOLD | Genetic algorithm / ChemPLP | Moderate | ~59-82% | Highly flexible ligands & metalloenzymes |
Data synthesized from comparative benchmarking studies,[1].
Causality in Engine Selection: 1[1]. However,. GOLD utilizes a genetic algorithm that excels when the ligand is highly flexible or when modeling complex metalloenzyme interactions.
Part 2: The Biophysical Ground Truth
Once a computational hit is identified, it must be validated physically. We rely on SPR and ITC because they provide orthogonal data: SPR gives us the kinetics of the interaction, while ITC gives us the thermodynamics.
Table 2: Biophysical Validation Techniques Comparison
| Technique | Output Metrics | Sample Consumption | Throughput | Key Advantage |
| SPR | ka , kd , KD | Low (50-100 μL per assay) | High (up to 768 interactions/run) | Real-time kinetic profiling |
| ITC | ΔH , −TΔS , KD , n | High (milligrams of protein) | Low | Complete thermodynamic breakdown |
| X-ray Crystallography | Atomic coordinates (3D pose) | Very High | Very Low | Unambiguous structural confirmation |
Data synthesized from interaction validation protocols[2],[3],[4].
Fig 1. Integrated workflow for cross-validating computational docking hits with biophysical assays.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every workflow must contain internal controls that prove the system is functioning correctly. Below are the definitive protocols for cross-validating your docking results.
Protocol 1: Computational Grid Validation via Re-Docking
Before trusting a docking engine to screen unknown compounds, you must prove it can accurately recreate reality.
-
Step 1: Preparation. Extract the co-crystallized native ligand from the target protein's PDB file. Prepare the receptor by optimizing hydrogen bond networks and assigning correct protonation states at physiological pH.
-
Step 2: Grid Generation. Define the docking grid box centered precisely on the native ligand's coordinates.
-
Step 3: Re-Docking. Dock the native ligand back into the empty receptor using your chosen engine (e.g., Vina or Glide).
-
Causality: This step isolates the scoring function's ability to recognize the true energetic minimum of the native state without the bias of the initial crystal coordinates.
-
Self-Validation Checkpoint: 2. If the RMSD exceeds this threshold, your grid parameters or protonation states are flawed and must be recalculated[2].
Protocol 2: High-Throughput SPR Kinetic ProfilingSPR is a label-free, time-resolved method that requires minimal protein, making it the ideal primary physical filter for computational hits[4].
-
Step 1: Surface Functionalization. Immobilize the target protein onto the sensor chip (e.g., via amine coupling to a CM5 chip).
-
Step 2: Analyte Preparation. Prepare a 5-point serial dilution of the computational hit compound. Crucial: The compound must be diluted in the exact running buffer to prevent bulk refractive index shifts.
-
Step 3: Injection. Flow the analyte over the functionalized surface and a blank reference channel simultaneously.
-
Causality: We measure kinetics because a drug's residence time ( 1/kd ) often correlates much better with in vivo efficacy than overall affinity ( KD ).
-
Self-Validation Checkpoint: 4. A blank reference channel must show negligible non-specific binding[4].
Fig 2. Logical relationship between docking scores, reaction kinetics, and binding thermodynamics.
Protocol 3: ITC Thermodynamic Profiling
While SPR provides kinetics, ITC provides the ultimate thermodynamic truth.2[2].
-
Step 1: Extensive Dialysis. Dialyze the target protein against the final assay buffer overnight. Dissolve the ligand in the exact same dialysis buffer.
-
Step 2: Degassing. Degas both samples to prevent micro-bubble formation, which causes massive thermal noise during injection.
-
Step 3: Titration. Inject the ligand (syringe) into the protein (cell) in 2 μL increments, allowing the thermal baseline to stabilize between injections.
-
Step 4: Data Integration. Integrate the area under each injection peak to determine the heat of binding ( ΔH ).
-
Causality: Docking scores cannot reliably distinguish between enthalpy-driven (specific hydrogen bonds) and entropy-driven (hydrophobic effect) binding. ITC decouples these ( ΔG=ΔH−TΔS ), allowing us to optimize for enthalpy, which typically yields more selective drugs with fewer off-target effects.
-
Self-Validation Checkpoint: A control titration (ligand injected into pure buffer) must be performed to measure the heat of dilution. Once subtracted, the binding isotherm must reach full saturation, and the stoichiometry ( n ) must align with the expected binding model (e.g., n≈1.0 )[2].
References
-
AutoDock Vina vs. Other Docking Engines | BioDockify Blog . biodockify.com.
-
A Researcher's Guide to Computational Docking and Experimental Validation . benchchem.com. 6
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries . nih.gov. 1
-
Structure-based virtual screening, molecular docking, and MD simulation studies: An in-silico approach for identifying potential MBL inhibitors . nih.gov. 7
-
Comparison of Molecular Recognition in Docking Versus Experimental CSD and PDB Data . acs.org. 8
-
A Researcher's Guide to Computational Docking and Experimental Validation . benchchem.com. 2
-
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins . pharmafeatures.com. 3
-
Label-Free Interaction Validation and Characterization . bio-rad.com. 5
-
Surface Plasmon Resonance (SPR) Service . iaanalysis.com. 4
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- 2. benchchem.com [benchchem.com]
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- 4. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
5-Dimethoxymethyl-pyrazin-2-ylamine proper disposal procedures
Comprehensive Safety and Disposal Protocol for 5-Dimethoxymethyl-pyrazin-2-ylamine
As a Senior Application Scientist, I frequently encounter operational oversights regarding the disposal of bi-functional heterocycles. 5-Dimethoxymethyl-pyrazin-2-ylamine presents a unique logistical challenge because it combines a weakly basic, biologically active aminopyrazine core[1] with a highly reactive dimethoxymethyl (acetal) moiety[2]. Proper disposal is not merely about regulatory compliance; it is about preventing auto-catalytic degradation, toxic gas release, and laboratory fires. This guide provides a self-validating, mechanistic workflow for the safe handling and disposal of this compound.
To design a safe disposal plan, we must first understand the chemical causality of the molecule's degradation pathways:
-
Acetal Hydrolysis & Pressurization: The dimethoxymethyl group is an acetal. While stable in neutral or basic environments, it is exquisitely sensitive to acidic conditions[3]. If inadvertently mixed with acidic waste streams, the acetal undergoes rapid acid-catalyzed hydrolysis to yield 5-amino-pyrazine-2-carboxaldehyde and methanol[4]. Methanol generation in a sealed waste carboy introduces a severe flammability hazard and can cause the container to over-pressurize and rupture.
-
Peroxide Formation: Like many ethers and acetals, the carbon-oxygen bonds in the dimethoxymethyl group are susceptible to auto-oxidation when exposed to atmospheric oxygen and UV light, leading to the formation of shock-sensitive peroxides[2].
-
Combustion Byproducts: The pyrazine ring contains two nitrogen atoms, and the amine group adds a third[5]. Incineration of this compound without proper environmental controls will release highly toxic nitrogen oxides (NOx)[6].
Pre-Disposal Logistics & Storage
Before initiating disposal, the chemical must be stabilized and assessed to ensure it has not degraded into a more volatile state.
-
Storage Conditions: Store waste in a cool (2-8 °C), dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[2].
-
Segregation: Never store or dispose of 5-Dimethoxymethyl-pyrazin-2-ylamine in the same secondary containment as halogenated acids (e.g., HCl, HBr) or strong oxidizers[4].
Quantitative Hazard & Action Thresholds
The following table summarizes the critical thresholds for handling and disposing of this compound.
| Parameter | Threshold / Characteristic | Action Required |
| pH Compatibility | pH ≥ 7.0 (Neutral to Basic) | Maintain basicity in waste streams to prevent acetal hydrolysis[3]. |
| Peroxide Concentration | < 20 ppm | Safe for standard lab packing and transport. |
| Peroxide Concentration | 20 - 100 ppm | Treat with a reducing agent (e.g., sodium sulfite) before disposal. |
| Peroxide Concentration | > 100 ppm | DO NOT MOVE. Evacuate area and contact EHS/Bomb Squad[2]. |
| Incineration Temp | > 1000 °C | Ensure complete destruction of the pyrazine ring to prevent environmental contamination[6]. |
Step-by-Step Disposal Workflow
This protocol is a self-validating system; you cannot proceed to the next step without confirming the safety metrics of the previous one.
Step 1: Peroxide Screening
-
Obtain a small sample of the waste using a clean, non-metallic spatula or pipette.
-
Test the sample using potassium iodide (KI) starch paper or quantitative peroxide test strips[2].
-
Validation: If the strip turns blue/purple, peroxides are present. Compare against the color chart. If >100 ppm, halt all operations and contact your Environmental Health and Safety (EHS) office immediately[2].
Step 2: pH Verification and Segregation
-
Test the pH of the intended liquid waste stream or the ambient solvent.
-
Validation: Ensure the pH is strictly ≥ 7.0. If the waste stream is acidic, neutralize it with a mild base (e.g., sodium bicarbonate) before adding the 5-Dimethoxymethyl-pyrazin-2-ylamine to prevent methanol release[3].
Step 3: Lab Packing
-
Place the sealed primary container into a secondary, UN-approved disposal drum.
-
Surround the primary container with a chemically inert, non-acidic absorbent material (e.g., vermiculite or sand)[4]. Do not use peat moss or acidic clays, as these can trigger slow hydrolysis.
Step 4: EPA-Compliant High-Temperature Incineration
-
Label the drum clearly as "Hazardous Waste: Toxic Amines / Flammable Acetal Precursors."
-
Transfer custody to a licensed hazardous waste vendor.
-
Validation: Verify that the vendor utilizes high-temperature incineration equipped with NOx scrubbers, as standard landfilling is prohibited for this class of heterocycles[6].
Emergency Spill Response Protocol
In the event of an operational spill:
-
Evacuate & Ventilate: Remove all ignition sources, as potential methanol vapors (from ambient moisture hydrolysis) may be present[4].
-
Contain: Surround the spill with an inert absorbent (e.g., Chemizorb® or dry sand)[4].
-
Neutralize: Do not use acidic spill kits. Sweep the absorbed material using non-sparking tools.
-
Dispose: Place the material in a sealed, labeled container and integrate it directly into Step 3 of the disposal workflow.
Disposal Decision Workflow Visualization
The following diagram illustrates the critical decision points in the disposal process, ensuring no hazardous conditions are inadvertently created.
Disposal workflow for 5-Dimethoxymethyl-pyrazin-2-ylamine highlighting peroxide and pH checkpoints.
References
-
ResearchGate. Hydrolysis of Acetals in Water under Hydrothermal Conditions.[Link]
-
Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides and Complex Organics. US EPA NEPIS. [Link]
-
National Center for Biotechnology Information (NCBI). Aminopyrazine | C4H5N3 | CID 78747 - PubChem.[Link]
Sources
- 1. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Aminopyrazine | 5049-61-6 [chemicalbook.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 5-Dimethoxymethyl-pyrazin-2-ylamine
As a Senior Application Scientist, my objective is to ensure that your laboratory not only achieves high-yield syntheses but does so with an uncompromising commitment to safety. Handling 5-Dimethoxymethyl-pyrazin-2-ylamine requires moving beyond standard safety data sheets to understand the chemical causality behind the hazards.
This compound features a 2-aminopyrazine core substituted with a dimethoxymethyl (acetal) group. Understanding the mechanistic interplay between the heteroaromatic ring and the acid-sensitive acetal is critical for designing a self-validating operational and disposal plan.
Chemical Profiling & Hazard Causality
To handle this compound safely, we must deconstruct its structural hazards:
-
The Aminopyrazine Core: The nitrogen-rich pyrazine ring is a known tissue irritant. It is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].
-
The Dimethoxymethyl (Acetal) Group: Acetals are highly stable under basic and neutral conditions but are exceptionally susceptible to acid-catalyzed hydrolysis. If exposed to an acidic environment, the acetal group will cleave, releasing methanol (a toxic, volatile, and flammable byproduct) and 2-amino-5-formylpyrazine.
The Causality Principle: Your Personal Protective Equipment (PPE) and handling protocols must not only protect you from the inherent irritant properties of the pyrazine core but also prevent accidental exposure to acidic reagents that could generate secondary toxic byproducts.
Quantitative Hazard & Causality Matrix
| Property / Hazard | GHS Classification | Mechanistic Causality & Handling Implication |
| Skin Irritation | Category 2 (H315) | The pyrazine core interacts with epidermal proteins, causing localized inflammation. Mandates minimum 0.11 mm nitrile gloves[1]. |
| Eye Irritation | Category 2A (H319) | Fine particulates can dissolve in ocular fluid, causing severe irritation. Requires tight-fitting safety goggles[1]. |
| STOT (Single Exposure) | Category 3 (H335) | Inhalation of dust irritates the respiratory tract. Dictates mandatory use of a chemical fume hood[1]. |
| Acetal Stability | pH Sensitive | Hydrolyzes in acidic media to release methanol. Requires strictly neutral or basic handling and storage conditions. |
Personal Protective Equipment (PPE) Protocol
Do not treat PPE as a mere checklist; treat it as a layered defense system.
-
Hand Protection: Wear nitrile gloves (minimum thickness 0.11 mm). Self-Validation: Inspect gloves for micro-tears before handling. If working with highly penetrating organic solvents (e.g., DMF, DMSO) during dissolution, double-gloving is required.
-
Eye Protection: Tight-fitting chemical safety goggles or a full-face shield. Standard safety glasses with side shields are insufficient against aerosolized powders[1].
-
Respiratory Protection: When handling bulk powders outside of a closed system, an N95 or P100 particulate respirator is required to mitigate the H335 respiratory hazard[1].
-
Body Protection: A flame-resistant, static-dissipative lab coat and closed-toe shoes.
Operational Workflow & Handling Methodology
This step-by-step methodology ensures that every action validates the safety of the next.
Phase 1: Pre-Operational Setup
-
Step 1: Verify ventilation. Operate exclusively within a certified chemical fume hood. Validation: Check the digital airflow monitor to ensure a face velocity of 80–100 fpm before opening the sash.
-
Step 2: Clear the workspace of any strong Brønsted acids (e.g., HCl, TFA) or Lewis acids (e.g., BF3·OEt2) to prevent accidental acetal cleavage.
Phase 2: Dispensing and Weighing
-
Step 1: 5-Dimethoxymethyl-pyrazin-2-ylamine is prone to static buildup. Wipe the exterior of the reagent bottle with a damp, lint-free cloth to ground static charges.
-
Step 2: Use grounded, anti-static spatulas to transfer the powder into a tared, anti-static weigh boat. Avoid aggressive scooping, which aerosolizes the powder[2].
-
Step 3: Immediately recap the source bottle to prevent atmospheric moisture degradation.
Phase 3: Reaction Setup
-
Step 1: Dissolve the compound in neutral or basic organic solvents.
-
Step 2: Proceed with your target synthesis, ensuring that any acidic deprotection steps are performed under strictly controlled, well-ventilated conditions to safely manage the resulting methanol off-gassing.
Spill Response & Waste Disposal Plan
Immediate Spill Mitigation (Self-Validating System)
-
Containment: Do not dry-sweep, as this will aerosolize the irritant. Cover the powder spill with a plastic sheet or a tarp to minimize spreading and keep the powder dry[2].
-
Mechanical Recovery: Take up the material mechanically using non-sparking tools[2]. Place the recovered material into a clearly labeled, sealable hazardous waste container.
-
Surface Decontamination: Clean the contaminated surface thoroughly with soap and water[2]. Causality: Using mild soap (which is slightly basic) prevents the acid-catalyzed release of methanol from any residual microscopic powder.
Waste Disposal Logistics
-
Solid Waste: This material must not be disposed of with household garbage[1]. Transfer to a dedicated solid hazardous waste container and dispose of via an approved waste disposal plant[2].
-
Liquid Waste: Segregate into designated organic waste carboys. Critical Check: Verify that the waste carboy does not contain highly acidic waste streams (e.g., piranha solution, concentrated acids). Mixing this compound with acidic waste will cause exothermic acetal cleavage and pressurize the carboy with methanol vapor.
-
Environmental Protection: Do not allow the product to reach the sewage system, groundwater, or water courses[1].
Process Visualization
The following diagram illustrates the critical operational workflow and the chemical causality of acid exposure.
Caption: Operational workflow and acid-catalyzed degradation pathway for 5-Dimethoxymethyl-pyrazin-2-ylamine.
References
- Title: Safety Data Sheet - 2-Aminopyrazine | Source: Cayman Chemical | URL
- Title: SAFETY DATA SHEET - 2-Aminopyrazine | Source: Santa Cruz Biotechnology | URL
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
